Biotin-PEG12-hydrazide
描述
属性
分子式 |
C37H71N5O15S |
|---|---|
分子量 |
858.1 g/mol |
IUPAC 名称 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C37H71N5O15S/c38-42-35(44)5-7-46-9-11-48-13-15-50-17-19-52-21-23-54-25-27-56-29-30-57-28-26-55-24-22-53-20-18-51-16-14-49-12-10-47-8-6-39-34(43)4-2-1-3-33-36-32(31-58-33)40-37(45)41-36/h32-33,36H,1-31,38H2,(H,39,43)(H,42,44)(H2,40,41,45)/t32-,33-,36-/m0/s1 |
InChI 键 |
SALYVOZTJSDBLB-UEMWQVMZSA-N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Biotin-PEG12-hydrazide |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Biotin-PEG12-hydrazide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG12-hydrazide, a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and various research applications. This document details its chemical structure, physicochemical properties, and common experimental procedures, offering valuable insights for professionals in the fields of biochemistry, drug development, and materials science.
Core Structure and Functional Components
This compound is a molecule composed of three key functional units: a biotin (B1667282) moiety, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydrazide group.[1] Each component imparts specific and advantageous characteristics to the overall molecule.
-
Biotin Moiety: This vitamin (B7) exhibits an exceptionally high and specific binding affinity for avidin (B1170675) and streptavidin proteins. This strong interaction is fundamental to many detection, purification, and immobilization assays in biotechnology.
-
PEG12 Spacer: The 12-unit polyethylene glycol chain is a hydrophilic and flexible spacer.[1] This PEG linker enhances the water solubility of the molecule and any conjugate it forms.[1][2] Furthermore, it reduces steric hindrance, providing sufficient distance between the biotin and the conjugated molecule to ensure efficient binding to avidin or streptavidin.[1] The PEG spacer is also known for its ability to reduce non-specific interactions and improve the biocompatibility of the resulting conjugate.[3]
-
Hydrazide Group: The terminal hydrazide (-NH-NH2) group is a reactive functional group that specifically targets and couples with aldehyde and ketone groups.[1] This reaction forms a stable hydrazone bond, enabling the site-specific conjugation of this compound to biomolecules containing or modified to contain carbonyl groups, such as oxidized glycoproteins.[2][3]
Below is a diagram illustrating the chemical structure of this compound.
Caption: Functional components of this compound.
Physicochemical Properties
The properties of this compound are summarized in the table below. These characteristics make it a well-defined and reliable reagent for bioconjugation.
| Property | Value | Reference(s) |
| Chemical Formula | C37H71N5O15S | [1][2] |
| Molecular Weight | 858.05 g/mol | [4][5] |
| Appearance | White Solid | [5] |
| Purity | ≥95% | [2] |
| Solubility | Aqueous soluble | [2] |
| Storage | -20°C for long-term storage, avoid light | [2][5] |
Applications in Research and Drug Development
This compound is a versatile tool with a broad range of applications, primarily centered around its ability to link molecules of interest to the biotin-avidin system.
-
Biotinylation of Biomolecules: The most common application is the biotin labeling of various biomolecules. This includes:
-
Glycoproteins and Carbohydrates: The hydrazide group can react with aldehyde groups introduced into the sugar moieties of glycoproteins and other carbohydrates through mild oxidation with sodium periodate (B1199274).[2]
-
Proteins and Peptides: Carboxyl groups on proteins (e.g., on aspartic and glutamic acid residues) can be activated by carbodiimides (like EDC) to react with the hydrazide group.[6]
-
RNA: The 3'-terminal ribose of RNA can be oxidized to generate an aldehyde, which can then be labeled with biotin hydrazide.[6]
-
-
Antibody-Drug Conjugates (ADCs): In the context of ADCs, the hydrazide can be used to form a hydrazone linkage, connecting a cytotoxic drug to an antibody.[1][3] This bond is designed to be stable in circulation but can be cleaved under specific conditions within the target cell.[3]
-
PROTAC Linker: this compound can be utilized as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][][8] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8]
-
Surface and Nanoparticle Functionalization: The molecule can be used to attach biotin to the surfaces of nanoparticles, microplates, or other materials that have been functionalized with aldehyde or ketone groups.[1] This allows for the subsequent immobilization of avidin/streptavidin-conjugated molecules.
-
Drug Delivery and Targeting: The PEG component can improve the pharmacokinetic properties of a conjugated drug, such as increasing its half-life in circulation.[3][9] The biotin moiety can be used for targeted delivery to cells or tissues that have been engineered to express avidin or streptavidin.
The following diagram illustrates a generalized workflow for the biotinylation of a glycoprotein (B1211001) using this compound.
Caption: Workflow for glycoprotein biotinylation.
Experimental Protocols
While specific protocols should be optimized for each application, the following provides a general framework for the biotinylation of glycoproteins and proteins using this compound, based on established methods for biotin hydrazides.[6][10][11]
Biotinylation of Glycoproteins via Periodate Oxidation
This protocol is designed for labeling carbohydrate groups on glycoproteins.[6]
Materials:
-
Glycoprotein of interest
-
This compound
-
Sodium acetate (B1210297) buffer (100 mM, pH 5.5)
-
Sodium meta-periodate (NaIO4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Gel filtration column or dialysis cassettes for purification
Procedure:
-
Preparation of Glycoprotein: Dissolve the glycoprotein to be labeled in 100 mM sodium acetate buffer (pH 5.5) to a final concentration of 1-5 mg/mL.[11]
-
Oxidation:
-
Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the same sodium acetate buffer.[11] Keep this solution on ice and protected from light.
-
Add the periodate solution to the glycoprotein solution in a 1:1 volume ratio.[11]
-
Incubate the reaction on ice for 30 minutes in the dark.[11]
-
-
Removal of Oxidant: Separate the oxidized glycoprotein from excess sodium periodate using a desalting column (e.g., Sephadex G-25) equilibrated with 100 mM sodium acetate buffer, pH 5.5.[6][11]
-
Biotinylation:
-
Purification: Remove unreacted this compound by gel filtration or dialysis against a suitable buffer (e.g., PBS).[6][11]
Biotinylation of Proteins via Carbodiimide Coupling
This method targets carboxyl groups on proteins.[6]
Materials:
-
Protein of interest
-
This compound
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, to improve efficiency)[6]
-
MES buffer or 150 mM NaCl, pH adjusted to 5.0-6.0
-
Dimethyl sulfoxide (DMSO)
-
Gel filtration column or dialysis cassettes for purification
Procedure:
-
Preparation of Protein: Dissolve the protein in MES buffer or 150 mM NaCl at a concentration of 5-10 mg/mL.[6] Adjust the pH to be between 5.0 and 6.0.[6]
-
Preparation of Reagents:
-
Biotinylation:
-
Purification: Separate the biotinylated protein from unreacted reagents by gel filtration or dialysis.[6]
Signaling Pathway Context: PROTAC-Mediated Protein Degradation
As mentioned, this compound can serve as a linker in the synthesis of PROTACs. The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
The diagram below illustrates this signaling pathway.
Caption: PROTAC-mediated protein degradation pathway.
In this pathway, the PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[8] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not consumed in this process and can facilitate multiple rounds of degradation.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. Hydrazide PEG,Hydrazide linkers | AxisPharm [axispharm.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. purepeg.com [purepeg.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. msesupplies.com [msesupplies.com]
- 10. interchim.fr [interchim.fr]
- 11. proteochem.com [proteochem.com]
An In-Depth Technical Guide to Biotin-PEG12-hydrazide: Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG12-hydrazide is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, proteomics, and drug development. This technical guide provides a comprehensive overview of its core mechanism of action, detailing the specific roles of its biotin (B1667282), polyethylene (B3416737) glycol (PEG), and hydrazide functional groups. We will explore its primary application in the targeted biotinylation of glycoproteins and its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs). This document includes detailed experimental protocols, quantitative data on reaction parameters and stability, and a comparative analysis with other biotinylation reagents to assist researchers in the effective application of this versatile molecule.
Introduction: The Molecular Architecture of this compound
This compound is meticulously designed with three key functional components, each contributing to its specific reactivity and utility in biological systems.
-
Biotin Moiety: This vitamin (B7) exhibits an extraordinarily high and specific affinity for the proteins avidin (B1170675) and streptavidin (Ka ≈ 10¹⁵ M⁻¹)[1]. This robust interaction forms the basis for the detection, purification, and immobilization of biotinylated molecules.
-
PEG12 Spacer Arm: The 12-unit polyethylene glycol (PEG) linker is a hydrophilic and flexible spacer. Its primary functions are to enhance the aqueous solubility of the entire molecule and the resulting conjugate, and to minimize steric hindrance between the biotin group and the conjugated biomolecule, ensuring efficient binding to avidin or streptavidin[2].
-
Hydrazide Reactive Group: The terminal hydrazide group (-NH-NH₂) is a potent nucleophile that specifically reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond[3][4]. This targeted reactivity is central to its mechanism of action.
Core Mechanism of Action: The Chemistry of Conjugation
The principal mechanism of action of this compound involves a two-step process for the labeling of glycoproteins:
Step 1: Generation of Aldehyde Groups on Glycoproteins
Glycoproteins do not naturally possess a sufficient number of accessible aldehyde or ketone groups for efficient labeling. Therefore, the initial step involves the chemical generation of these reactive moieties from the sugar residues of the glycoprotein's glycans. This is most commonly achieved through mild oxidation with sodium meta-periodate (NaIO₄). Periodate selectively cleaves the vicinal diols present in sialic acids and other sugar residues, resulting in the formation of reactive aldehyde groups.
Step 2: Hydrazone Bond Formation
Following the oxidation step, the purified glycoprotein (B1211001) is incubated with this compound. The nucleophilic hydrazide group attacks the electrophilic aldehyde carbon on the sugar ring, leading to the formation of a carbon-nitrogen double bond known as a hydrazone. This reaction is most efficient under slightly acidic conditions (pH 4.5-6.0), which facilitates the dehydration step of the reaction. The resulting hydrazone bond is a stable covalent linkage.
Quantitative Data and Performance Characteristics
While specific kinetic data for this compound is not extensively published, the performance can be inferred from studies on analogous biotin-PEG-hydrazide molecules and the well-characterized chemistry of hydrazone formation.
| Parameter | Value/Characteristic | Reference/Comment |
| Optimal pH for Hydrazone Formation | 4.5 - 6.0 | The reaction rate follows a bell-shaped curve with respect to pH. At lower pH, the hydrazide is protonated and less nucleophilic, while at higher pH, the acid-catalyzed dehydration is less efficient[5]. |
| Hydrazone Bond Stability | Stable at neutral pH (7.4). Susceptible to hydrolysis under acidic conditions (pH < 6). | The half-life of hydrazone bonds decreases significantly as the pH becomes more acidic. This property can be exploited for pH-dependent drug release[6]. |
| Effect of PEGylation on Biotin-Avidin Binding | Increased PEG length can decrease binding affinity. | For PEGylated biotin, as the molecular weight of PEG increases, the equilibrium dissociation constant (Kd) with avidin can increase from ~10⁻¹⁵ M for free biotin to ~10⁻⁸ M for biotin-PEG-5000[2]. The PEG12 spacer is not expected to significantly impair binding. |
| Reaction Time | 2-18 hours at room temperature | The reaction time can be optimized based on the specific glycoprotein and desired degree of labeling. |
| Catalysis | Aniline can be used as a catalyst to increase the reaction rate at neutral pH. | Aniline catalysis can significantly accelerate oxime and hydrazone ligation, allowing for lower concentrations of the labeling reagent to be used[3]. |
Experimental Protocols
Biotinylation of Glycoproteins
This protocol provides a general guideline for the biotinylation of a glycoprotein using this compound. Optimization may be required for specific applications.
Materials:
-
Glycoprotein of interest
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Sodium Acetate Buffer (100 mM, pH 5.5)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Glycerol (B35011) or Ethylene (B1197577) Glycol (optional, for quenching)
Procedure:
-
Preparation of Glycoprotein:
-
Dissolve the glycoprotein in 100 mM Sodium Acetate Buffer (pH 5.5) to a final concentration of 1-5 mg/mL.
-
-
Oxidation of Glycoprotein:
-
Freshly prepare a 20 mM solution of NaIO₄ in the Sodium Acetate Buffer.
-
Add the NaIO₄ solution to the glycoprotein solution to a final concentration of 10 mM.
-
Incubate the reaction for 30 minutes at room temperature in the dark.
-
(Optional) Quench the reaction by adding glycerol or ethylene glycol to a final concentration of 10 mM and incubate for 5 minutes.
-
Remove excess NaIO₄ and byproducts using a desalting column equilibrated with PBS (pH 7.4).
-
-
Biotinylation Reaction:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add the this compound stock solution to the oxidized glycoprotein solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 2-4 hours at room temperature. For sensitive proteins, the reaction can be performed overnight at 4°C.
-
-
Purification of Biotinylated Glycoprotein:
-
Remove excess, unreacted this compound using a desalting column equilibrated with PBS or another suitable buffer for downstream applications.
-
Applications in Drug Development: PROTACs
This compound is also utilized as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[7][8][9][][11]. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
In this context, the hydrazide moiety can be used to conjugate the linker to a ligand for the target protein or the E3 ligase, provided that the ligand has a suitable carbonyl group. The biotin end of the molecule can serve as a valuable research tool for the detection, purification, and functional analysis of the resulting PROTAC.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Intermolecular interaction of avidin and PEGylated biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Biotin-PEG12-Hydrazide: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG12-hydrazide is a heterobifunctional crosslinker that serves as a critical tool in modern biochemical and pharmaceutical research. It integrates three key functional components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a reactive hydrazide group. This unique combination of features makes it an invaluable reagent for the specific labeling, purification, and detection of biomolecules, particularly in the fields of glycoproteomics, targeted protein degradation, and drug delivery.
The biotin group provides a well-established and highly specific handle for affinity-based applications, such as immunoprecipitation and western blotting. The PEG12 spacer enhances aqueous solubility, reduces steric hindrance, and minimizes non-specific binding, thereby improving the overall efficiency and signal-to-noise ratio in various assays. The terminal hydrazide group (-NH-NH2) offers a selective reactive handle for covalent conjugation to carbonyl groups (aldehydes and ketones), which can be natively present on molecules or, more commonly, introduced through oxidative treatment of carbohydrates on glycoproteins. This technical guide provides an in-depth overview of the primary applications of this compound, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.
Core Applications
Glycoprotein Labeling and Cell Surface Glycoproteomics
One of the principal applications of this compound is in the selective labeling and enrichment of glycoproteins. The carbohydrate moieties (glycans) of glycoproteins can be mildly oxidized with sodium periodate (B1199274) (NaIO₄) to generate aldehyde groups from cis-diols present in the sugar rings. The hydrazide group of the linker then reacts with these newly formed aldehydes to form a stable hydrazone bond. This strategy is central to the Cell Surface Capture (CSC) technique, a powerful method for identifying and quantifying cell surface glycoproteins by mass spectrometry.[1][2]
The workflow typically involves:
-
Oxidation: Intact cells are treated with a mild oxidizing agent to generate aldehydes on surface glycoproteins.
-
Labeling: The oxidized cells are then incubated with this compound for covalent conjugation.
-
Enrichment: After cell lysis, the biotinylated glycoproteins are captured using streptavidin-coated beads.
-
Analysis: The enriched proteins are then identified and quantified, often by mass spectrometry.
PROTAC® Development
This compound is also utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] In this context, the hydrazide group can be coupled to a suitable functional group (e.g., an aldehyde or ketone) on either the target protein ligand or the E3 ligase ligand to form one end of the PROTAC molecule. While the biotin group is not essential for the final PROTAC's mechanism of action, it can be used as a versatile handle for purification, detection, or in pull-down assays during the development and characterization of the PROTAC molecule.
Bioconjugation to Carboxyl Groups
In addition to reacting with aldehydes and ketones, the hydrazide group can be conjugated to carboxylic acids (-COOH) using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This allows for the biotinylation of proteins and peptides at their aspartic acid and glutamic acid residues, or at their C-terminus.
Quantitative Data
While specific quantitative data for this compound is not extensively published, the following tables provide representative data from studies using closely related hydrazide-biotin reagents in cell surface glycoproteomics. These values can serve as a benchmark for expected performance.
Table 1: Efficiency of Cell Surface Glycoprotein Identification using Hydrazide Chemistry
| Cell Line | Number of N-glycopeptides Identified | Number of Unique Proteins Identified | Percentage of Identified Proteins Predicted to be on Cell Surface | Reference |
| A549 | >2000 | 411 | High | [5] |
| OVCAR3 | >2000 | 467 | High | [5] |
| U87MG | >2000 | 433 | High | [5] |
| Jurkat T-cells | Not specified | Several hundred | High |
Data is for the Direct Cell Surface Capture (D-CSC) method which uses hydrazide chemistry, and is comparable to biotin-hydrazide based methods.
Table 2: Quantitative Glycoproteomics Analysis of Human Serum
| Parameter | Result | Reference |
| Number of N-glycoproteins identified from human plasma | 303 | |
| Number of non-redundant N-glycopeptides identified | 2053 | |
| Reproducibility of quantification (RSD for H/L ratio) | < 50% for 97% of glycosites |
This data demonstrates the robustness of hydrazide chemistry-based enrichment for quantitative mass spectrometry.
Experimental Protocols
Protocol 1: Biotinylation of Cell Surface Glycoproteins
This protocol is adapted from the Cell Surface Capture (CSC) methodology.
Materials:
-
Cells in culture (adherent or suspension)
-
Labeling Buffer: Phosphate-Buffered Saline (PBS), pH 6.5
-
Oxidation Solution: 1-10 mM Sodium periodate (NaIO₄) in cold Labeling Buffer (prepare fresh)
-
This compound solution: 5 mM in Labeling Buffer (may require DMSO for initial solubilization)
-
Quenching Solution: 1 mM Glycerol in PBS
-
Lysis Buffer: RIPA buffer or similar, with protease inhibitors
-
Streptavidin-agarose beads
Procedure:
-
Cell Preparation: Harvest cells (e.g., 5 x 10⁷ cells) and wash twice with cold Labeling Buffer.
-
Oxidation: Resuspend the cell pellet in cold Oxidation Solution and incubate for 15-30 minutes at 4°C in the dark.
-
Quenching: Quench the oxidation reaction by adding Quenching Solution and incubating for 5 minutes at 4°C.
-
Washing: Pellet the cells and wash three times with cold Labeling Buffer to remove residual periodate and glycerol.
-
Biotinylation: Resuspend the oxidized cells in the this compound solution and incubate for 60-90 minutes at 4°C with gentle rotation.
-
Washing: Pellet the cells and wash three times with cold PBS to remove excess biotinylation reagent.
-
Cell Lysis: Lyse the cells using an appropriate Lysis Buffer.
-
Enrichment: Incubate the cell lysate with streptavidin-agarose beads overnight at 4°C to capture biotinylated glycoproteins.
-
Washing: Wash the beads extensively with Lysis Buffer followed by high-salt and low-salt buffers to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the captured proteins (e.g., by boiling in SDS-PAGE sample buffer) for downstream analysis such as Western blotting or mass spectrometry. For mass spectrometry, on-bead digestion followed by specific release of glycopeptides (e.g., using PNGase F) is common.
Protocol 2: PROTAC Synthesis via Amide Coupling (General)
This protocol describes a general method for coupling a hydrazide-containing linker to a carboxylic acid-functionalized ligand, a common step in PROTAC synthesis.
Materials:
-
This compound
-
Carboxylic acid-containing ligand (for E3 ligase or target protein)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Dimethylformamide (DMF)
Procedure:
-
Activation: Dissolve the carboxylic acid-containing ligand (1 equivalent), HATU (1.2 equivalents), and DIPEA (2-3 equivalents) in anhydrous DMF. Stir at room temperature for 15-30 minutes.
-
Coupling: Add this compound (1.2 equivalents) to the activated ligand solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.
Visualizations
Caption: Workflow for Cell Surface Glycoprotein Labeling and Enrichment.
Caption: Mechanism of Action for a PROTAC utilizing a this compound linker.
References
- 1. Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Water Solubility and Application of Biotin-PEG12-hydrazide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the water solubility characteristics and common applications of Biotin-PEG12-hydrazide. This bifunctional linker, which incorporates a biotin (B1667282) moiety for strong avidin (B1170675)/streptavidin binding and a hydrazide group for coupling to carbonyls (aldehydes and ketones), is a valuable tool in bioconjugation and drug development. The inclusion of a 12-unit polyethylene (B3416737) glycol (PEG) spacer significantly influences its physicochemical properties, most notably its solubility.
Core Concepts: Structure and Functionality
This compound is a heterobifunctional crosslinker. Its utility stems from its two primary reactive groups:
-
Biotin: A vitamin that exhibits an exceptionally high affinity for avidin and streptavidin, forming a stable and specific non-covalent interaction. This property is widely exploited for detection, purification, and immobilization of biotinylated molecules.
-
Hydrazide: A nucleophile that reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond. This reaction is particularly useful for labeling glycoproteins, as the carbohydrate moieties can be oxidized to generate aldehydes.
-
PEG12 Spacer: The polyethylene glycol chain enhances the water solubility of the molecule.[1][2] This hydrophilic spacer also increases the flexibility and reduces steric hindrance, which can improve the accessibility of the biotin group for binding to avidin or streptavidin.[1]
Water Solubility Profile
While specific quantitative solubility values for this compound are not consistently published across manufacturers, the presence of the PEG12 spacer confers significant aqueous solubility.[2] The hydrophilic nature of the PEG chain overcomes the limited solubility of the biotin and hydrazide moieties.
| Property | Observation | Source |
| Aqueous Solubility | Described as an "aqueous soluble biotinylation reagent." The PEG12 spacer enhances hydrophilicity and improves solubility in aqueous environments. | [1][2] |
| Solubility in Organic Solvents | Soluble in common organic solvents such as DMSO, which is often used to prepare stock solutions. | [3][4] |
| Comparison to Non-PEGylated Analogues | Biotin Hydrazide (without the PEG spacer) has a reported solubility of 2 mg/mL in PBS, requiring sonication and heating to 60°C to achieve a clear solution. The PEGylated version is expected to have significantly higher solubility under milder conditions. | [5] |
Experimental Protocols
This protocol describes the labeling of glycoproteins by oxidizing their carbohydrate side chains to create aldehyde groups, which then react with the hydrazide moiety of this compound.
Materials:
-
Glycoprotein (B1211001) to be labeled
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Aniline (B41778) (optional, as a catalyst)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: e.g., Glycerol (B35011)
-
Desalting column or dialysis cassette for purification
-
DMSO (for stock solution preparation)
Procedure:
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.
-
Incubate the reaction in the dark for 15-30 minutes at room temperature.
-
Quench the oxidation reaction by adding glycerol to a final concentration of 10-20 mM and incubating for 5 minutes.
-
Remove excess periodate (B1199274) and byproducts by dialysis against the Reaction Buffer or by using a desalting column.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a concentration of 50 mM. This stock solution can be stored at -20°C.[3]
-
-
Biotinylation Reaction:
-
Add the this compound stock solution to the oxidized glycoprotein solution. The optimal molar ratio of the biotinylation reagent to the protein should be determined empirically, but a starting point is a 20- to 50-fold molar excess.[3]
-
If using a catalyst, add aniline to a final concentration of 1-10 mM.
-
Incubate the reaction for 2-4 hours at room temperature. For less stable proteins, the incubation can be performed at 4°C overnight.
-
-
Purification of the Biotinylated Glycoprotein:
-
Remove excess, unreacted this compound by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a desalting column.
-
-
Storage:
-
Store the purified biotinylated glycoprotein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
This protocol provides a general workflow to estimate the relative solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the aqueous buffer in a series of microcentrifuge tubes.
-
Vortex the tubes vigorously for 2 minutes to facilitate dissolution.
-
Incubate the tubes at a constant temperature (e.g., 25°C) on a rotator for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.
-
-
Quantification of Solubilized Compound:
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant.
-
Measure the absorbance of the dilutions using a UV-Vis spectrophotometer at the appropriate wavelength for biotin or the hydrazide group (this may require determining the absorbance maximum first).
-
Create a standard curve using known concentrations of this compound to determine the concentration in the saturated supernatant.
-
-
Calculation of Solubility:
-
The concentration of the saturated supernatant represents the aqueous solubility of this compound under the tested conditions.
-
Visualizations
Below are diagrams illustrating the key processes involving this compound.
References
The Strategic Advantage of PEG12 Spacers in Biotinylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences, enabling a myriad of applications from affinity purification to cellular imaging. The unparalleled strength and specificity of the biotin-streptavidin interaction, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, make it an invaluable tool.[1][2][3] However, the full potential of this interaction can be hindered by factors such as steric hindrance, reduced solubility of labeled proteins, and non-specific binding. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer arm, particularly a 12-unit PEG linker (PEG12), into biotinylation reagents has emerged as a critical innovation to overcome these challenges. This technical guide provides a comprehensive overview of the benefits of the PEG12 spacer arm in biotinylation, supported by experimental protocols and data.
Core Benefits of the PEG12 Spacer Arm
The unique properties of the PEG12 spacer arm significantly enhance the performance of biotinylation reagents in a variety of applications. These benefits stem from the inherent characteristics of polyethylene glycol: its hydrophilicity, flexibility, and defined length.
Enhanced Solubility and Reduced Aggregation
A primary advantage of the PEG12 spacer is its ability to impart hydrophilicity to the biotinylated molecule.[4][5][6] This is particularly beneficial when labeling proteins that are prone to aggregation or have low solubility in aqueous buffers. The hydrophilic nature of the PEG chain helps to keep the modified protein in solution, preventing the formation of aggregates that can lead to loss of function and inaccurate experimental results.[4][7] For instance, antibodies labeled with PEGylated biotin reagents exhibit less aggregation when stored in solution compared to those labeled with reagents having only hydrocarbon spacers.[4][8]
Reduced Steric Hindrance
The long and flexible nature of the PEG12 spacer arm, which has a length of approximately 56 Å, physically separates the biotin moiety from the labeled molecule.[5][6] This increased distance minimizes steric hindrance, allowing for more efficient binding of the biotin to the deep biotin-binding pocket of streptavidin or avidin.[7] This is crucial when biotin is attached to bulky macromolecules or when the biotinylated protein needs to interact with streptavidin immobilized on a solid support, such as a bead or a microplate.
Minimized Non-Specific Binding
The PEG spacer creates a neutral, hydrophilic layer around the biotinylated molecule. This "stealth" effect reduces non-specific binding to other proteins and surfaces, leading to lower background signals and improved signal-to-noise ratios in assays like ELISA and Western blotting.[1][9]
Quantitative Data and Properties
While direct quantitative comparisons of binding kinetics and solubility for PEG12-biotinylated molecules versus other spacer types are not extensively documented in comparative tables in the literature, the qualitative benefits are well-established. The following tables summarize key properties and provide a framework for understanding the impact of the PEG12 spacer.
| Property | Description | Reference |
| Spacer Arm Length | ~56.0 Å | [5][6] |
| Molecular Weight | 941.09 g/mol (for NHS-PEG12-Biotin) | [10] |
| Solubility | High in aqueous buffers and organic solvents like DMSO and DMF. | [4][7] |
| Reactivity | NHS ester chemistry targets primary amines (-NH2) on proteins and other molecules. | [4] |
| Benefit | Qualitative Impact | Comparison with Hydrocarbon Spacers (e.g., LC-Biotin) |
| Solubility | Significantly increases the water solubility of the biotinylated molecule. | Hydrocarbon spacers are hydrophobic and can decrease the solubility of the labeled molecule, potentially leading to aggregation.[4][7] |
| Aggregation | Reduces aggregation of labeled proteins, especially antibodies, in solution. | Proteins labeled with hydrocarbon spacers are more prone to aggregation during storage and use.[4][8] |
| Steric Hindrance | The long, flexible spacer provides better access for streptavidin binding. | Shorter, more rigid hydrocarbon spacers can lead to steric hindrance, potentially reducing binding efficiency.[7] |
| Non-specific Binding | The hydrophilic PEG chain minimizes non-specific interactions with other surfaces and proteins. | The hydrophobic nature of hydrocarbon spacers can increase non-specific binding through hydrophobic interactions.[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of PEG12-biotinylation reagents. Below are protocols for key experiments.
Protocol 1: General Protein Biotinylation using NHS-PEG12-Biotin
This protocol describes the biotinylation of a generic protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
EZ-Link™ NHS-PEG12-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of NHS-PEG12-Biotin in anhydrous DMSO or DMF. For example, dissolve 1 mg of the reagent in approximately 106 µL of solvent.[8]
-
Biotinylation Reaction:
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent and byproducts by dialysis against PBS or by using a desalting column.
-
Quantification of Biotinylation: Determine the degree of biotinylation using the HABA assay (see Protocol 4).
Protocol 2: Cell Surface Protein Biotinylation
This protocol is for labeling proteins on the surface of living cells.
Materials:
-
Suspension or adherent cells
-
Ice-cold PBS, pH 8.0
-
NHS-PEG12-Biotin
-
Anhydrous DMSO
-
Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media. Resuspend the cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS, pH 8.0.[4]
-
Biotinylation Reagent Preparation: Prepare a 250 mM stock solution of NHS-PEG12-Biotin in anhydrous DMSO.[4]
-
Labeling Reaction: Add the biotinylation reagent to the cell suspension to a final concentration of 2.5-5 mM. Incubate for 30 minutes at room temperature. For temperature-sensitive experiments, incubation at 4°C can reduce the internalization of the reagent.[4]
-
Quenching: Wash the cells three times with quenching solution (e.g., PBS containing 100 mM glycine) to quench and remove excess biotinylation reagent.[4]
-
Cell Lysis and Downstream Analysis: The biotinylated cells can now be lysed for subsequent analysis, such as affinity purification of surface proteins.
Protocol 3: Pull-Down Assay for Protein-Protein Interaction Analysis
This protocol outlines the use of a biotinylated "bait" protein to capture interacting "prey" proteins from a cell lysate.
Materials:
-
Biotinylated bait protein (prepared as in Protocol 1)
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Cell lysate containing potential prey proteins
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH buffer like 0.1 M glycine, pH 2.8, or a buffer containing free biotin)
Procedure:
-
Bait Immobilization: Incubate the streptavidin beads with the biotinylated bait protein for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Washing: Wash the beads with wash buffer to remove any unbound bait protein.
-
Prey Capture: Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the prey proteins to bind to the immobilized bait.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured protein complexes from the beads using the elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting or by mass spectrometry to identify the interacting prey proteins.
Protocol 4: HABA Assay for Quantifying Biotinylation
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the number of biotin molecules incorporated per protein molecule.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (purified from excess free biotin)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Blank Measurement: Measure the absorbance of the HABA/Avidin solution at 500 nm.[11][12]
-
Sample Measurement: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix.[11][12]
-
Final Absorbance: After the absorbance reading stabilizes, record the final absorbance at 500 nm.[11][12]
-
Calculation: The decrease in absorbance is proportional to the amount of biotin in the sample, which displaces the HABA dye from the avidin. The molar ratio of biotin to protein can be calculated using the Beer-Lambert law, with the extinction coefficient of the HABA/avidin complex being approximately 34,000 M⁻¹cm⁻¹.[11]
Visualizing Workflows and Pathways
Experimental and Signaling Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow using biotinylation and a relevant signaling pathway that can be studied using these techniques.
Caption: Workflow for a pull-down assay using a PEG12-biotinylated bait protein.
Caption: Experimental workflow for proximity-dependent biotin identification (BioID).
Caption: Simplified EGFR signaling pathway and the application of biotinylation.
Conclusion
The PEG12 spacer arm offers significant advantages in biotinylation applications by enhancing the solubility of labeled molecules, reducing steric hindrance for streptavidin binding, and minimizing non-specific interactions. These benefits translate to improved assay sensitivity, lower background, and more reliable and reproducible results. For researchers, scientists, and drug development professionals, the use of biotinylation reagents incorporating a PEG12 spacer represents a strategic choice for a wide range of applications, from basic research to the development of novel diagnostics and therapeutics. The detailed protocols and workflows provided in this guide offer a practical starting point for leveraging the power of PEG12-biotinylation in your research.
References
- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avidin vs . Streptavidin - e-Proteins [e-proteins.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermo Scientific EZ-Link NHS-PEG12-Biotin, No-Weigh Format 10 x 1 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 6. Thermo Scientific™ EZ-Link™ NHS-PEG12-Biotin, No-Weigh™ Format | Fisher Scientific [fishersci.ca]
- 7. vectorlabs.com [vectorlabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. anaspec.com [anaspec.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
The Hydrazide Group: A Cornerstone of Modern Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the strategic formation of stable, covalent linkages between biomolecules and other molecular entities is paramount. Among the chemical functionalities employed for this purpose, the hydrazide group has emerged as a versatile and powerful tool. Its unique reactivity towards carbonyl compounds—aldehydes and ketones—provides a highly chemoselective method for the conjugation of proteins, antibodies, nucleic acids, and other biomolecules. This technical guide provides a comprehensive overview of the function of the hydrazide group in bioconjugation, detailing its underlying chemistry, quantitative performance metrics, and practical experimental protocols.
Core Principles of Hydrazide-Based Bioconjugation
The primary role of the hydrazide group (-NHNH₂) in bioconjugation is its reaction with an aldehyde (-CHO) or a ketone (C=O) to form a hydrazone bond. This reaction is a condensation reaction, involving the elimination of a water molecule.
The resulting carbon-nitrogen double bond of the hydrazone is what covalently links the two molecules. A key advantage of this chemistry is its bioorthogonality; aldehydes and ketones are relatively rare in native biological systems, which minimizes off-target reactions.[1] Aldehydes can be readily introduced into biomolecules, such as glycoproteins, through mild oxidation of their carbohydrate moieties.[2]
Reaction Mechanism and pH Dependence
The formation of a hydrazone is a pH-dependent process. The reaction is generally acid-catalyzed, with an optimal pH range typically between 4.5 and 7.[2][3] Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazide. However, at very low pH, the hydrazide itself can be protonated, which reduces its nucleophilicity and slows the reaction.[3]
Aniline (B41778) Catalysis for Enhanced Efficiency
To improve the rate and efficiency of hydrazone formation, particularly at neutral pH, aniline can be used as a catalyst.[2][4][5] Aniline reacts rapidly with the aldehyde to form a protonated Schiff base intermediate, which is more reactive than the initial aldehyde. The hydrazide then readily displaces the aniline to form the more stable hydrazone bond.[4][5] This catalytic approach can lead to a significant increase in conjugation yields.[2]
Quantitative Data on Hydrazide Bioconjugation
The efficiency and stability of hydrazone linkages are critical considerations in the design of bioconjugates. The following tables summarize key quantitative data from the literature.
Table 1: Second-Order Rate Constants for Hydrazone Formation
| Reactants | Conditions | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 6-Hydrazinopyridyl-peptide + Benzaldehyde | pH 4.5 | 3.0 ± 0.3 | [6] |
| 6-Hydrazinopyridyl-peptide + Benzaldehyde + 10 mM Aniline | pH 7.0 | 10 | [6] |
| 2-(Dimethylamino)ethylhydrazine (DMAEH) + various small aldehydes | pH 7.4 | 0.23 - 208 | [7] |
| Phenylhydrazine + Butyraldehyde | pH 7.4 | ~13 | [8] |
| Phenylhydrazine + 4-Nitrobenzaldehyde | pH 7.4 | ~0.9 | [8] |
Note: Rate constants can vary significantly based on the specific reactants, buffer conditions, and temperature.
Table 2: Hydrolytic Stability of Hydrazone and Related Linkages
| Linkage Type | Conditions (pD) | Half-life (t½) | Reference |
| Methylhydrazone | 7.0 | < 1 hour | [9][10] |
| Acetylhydrazone | 7.0 | ~2 hours | [9][10] |
| Semicarbazone | 7.0 | ~5 hours | [9][10] |
| Oxime | 7.0 | ~25 days | [9][10] |
| Trialkylhydrazonium ion | 7.0 | > 420 days | [10] |
| Acyl hydrazone (from AcBut) | pH 7.4, 37°C | > 24 hours (6% hydrolysis) | [11] |
| Acyl hydrazone (from AcBut) | pH 4.5, 37°C | < 24 hours (97% release) | [11] |
Note: pD is the equivalent of pH in deuterium (B1214612) oxide (D₂O). Data highlights the pH-sensitive nature of hydrazone bonds, which are more stable at neutral pH and more labile in acidic environments. Oximes are generally more stable than hydrazones.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of hydrazide bioconjugation. Below are protocols for key experimental procedures.
Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Periodate (B1199274) Oxidation
This protocol describes the creation of reactive aldehyde groups on the carbohydrate moieties of glycoproteins, such as antibodies.
Materials:
-
Glycoprotein (B1211001) (e.g., antibody) solution in a suitable buffer (e.g., PBS)
-
Sodium meta-periodate (NaIO₄)
-
0.1 M Sodium Acetate Buffer, pH 5.5
-
Desalting column (e.g., Sephadex G-25)
-
Ethylene (B1197577) glycol (optional, for quenching)
Procedure:
-
Buffer Exchange: If necessary, exchange the glycoprotein into 0.1 M Sodium Acetate Buffer, pH 5.5, using a desalting column or dialysis. Adjust the protein concentration to 2-5 mg/mL.[12]
-
Periodate Oxidation:
-
Prepare a fresh solution of sodium meta-periodate in 0.1 M Sodium Acetate Buffer, pH 5.5. The final concentration of periodate in the reaction will typically be between 10 mM and 100 mM.[12]
-
Add the periodate solution to the glycoprotein solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature in the dark.[12]
-
-
Quenching (Optional): To stop the reaction, add ethylene glycol to a final concentration of 10 mM and incubate for 10 minutes at room temperature.[12]
-
Purification: Immediately remove excess periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired conjugation buffer (e.g., PBS, pH 7.2-7.4).[12] The resulting oxidized glycoprotein now contains reactive aldehyde groups.
Protocol 2: Hydrazide Conjugation to an Aldehyde-Modified Protein
This protocol outlines the reaction of a hydrazide-containing molecule with an aldehyde-functionalized protein.
Materials:
-
Aldehyde-modified protein (from Protocol 1)
-
Hydrazide-derivatized molecule (e.g., fluorescent dye, biotin, drug)
-
Conjugation buffer (e.g., 0.1 M Sodium Acetate, pH 5.5 or PBS, pH 7.4)
-
Aniline (optional, as a catalyst)
-
DMSO (for dissolving the hydrazide derivative)
-
Purification system (e.g., desalting column, SEC, or HIC)
Procedure:
-
Prepare Hydrazide Solution: Dissolve the hydrazide-derivatized molecule in a minimal amount of DMSO to create a stock solution (e.g., 10-50 mM).[13]
-
Conjugation Reaction:
-
To the solution of the aldehyde-modified protein, add the hydrazide stock solution to achieve a desired molar excess of the hydrazide.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.[6]
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[13] The reaction can also be performed overnight at 4°C.
-
-
Purification: Remove the excess, unreacted hydrazide derivative and catalyst (if used) from the conjugated protein using a desalting column, size-exclusion chromatography (SEC), or hydrophobic interaction chromatography (HIC).
Visualizing Key Processes in Hydrazide Bioconjugation
The following diagrams, generated using Graphviz, illustrate the fundamental chemical reactions and workflows involved in hydrazide bioconjugation.
Caption: General reaction scheme for hydrazone bond formation.
Caption: Aniline-catalyzed hydrazone formation pathway.
Caption: Workflow for antibody-drug conjugate (ADC) synthesis.
Conclusion
The hydrazide group offers a robust and highly specific chemical handle for bioconjugation. The formation of a hydrazone bond with aldehydes or ketones provides a stable linkage under physiological conditions, with the added advantage of pH-tunable stability for applications such as drug delivery.[10][] The reaction kinetics can be significantly enhanced through aniline catalysis, enabling efficient conjugation even at low reactant concentrations.[6] With well-established protocols and a growing body of quantitative data, hydrazide-based bioconjugation continues to be a cornerstone technology for researchers and professionals in drug development, diagnostics, and fundamental life sciences research.
References
- 1. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
The Strategic Role of Hydrophilic PEG Linkers in Advanced Protein Labeling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The covalent attachment of Polyethylene (B3416737) Glycol (PEG) chains, a process known as PEGylation, has become an indispensable strategy in the development of therapeutic proteins and other biologics. The hydrophilic and flexible nature of PEG linkers imparts a range of highly desirable physicochemical properties to the conjugated protein. These modifications can dramatically enhance a drug's therapeutic profile by improving its solubility, stability, and pharmacokinetic properties, while simultaneously reducing its immunogenicity. This guide provides a detailed examination of the core functions of hydrophilic PEG linkers, supported by quantitative data, experimental protocols, and conceptual diagrams to illustrate key processes.
Core Advantages of Protein PEGylation
The conjugation of PEG linkers to a protein surface confers several critical advantages that are pivotal for therapeutic applications:
-
Enhanced Solubility and Stability : PEG linkers are highly hydrophilic, with each repeating ethylene (B1197577) oxide unit capable of coordinating with two to three water molecules.[1][2] This creates a hydration shell around the protein, which can significantly increase the solubility of hydrophobic molecules and prevent aggregation.[3][4] This hydration also contributes to enhanced conformational stability, protecting the protein from proteolysis and degradation.[5]
-
Reduced Immunogenicity and Antigenicity : The large, flexible PEG chains create a "stealth" shield around the protein.[6][7] This steric hindrance masks immunogenic epitopes on the protein surface, reducing recognition by the immune system and subsequent antibody formation.[1][8][9]
-
Improved Pharmacokinetics (PK) : PEGylation dramatically increases the hydrodynamic size of the protein.[10] This increased size reduces renal clearance, as the larger conjugate is less efficiently filtered by the kidneys.[10][11] The shielding effect also protects the protein from enzymatic degradation in the bloodstream.[8] Both factors contribute to a significantly prolonged circulation half-life, which allows for less frequent dosing.[11][12][13]
Quantitative Impact of PEGylation
The effects of PEGylation are quantifiable and have been demonstrated across a wide range of therapeutic proteins. The following tables summarize representative data illustrating these benefits.
Table 1: Illustrative Data on the Effect of PEGylation on Protein Solubility and Pharmacokinetics
| Protein | Modification | Molecular Weight of PEG (kDa) | Elimination Half-life (t½) | Fold Increase in Half-life | Reference |
| rhTIMP-1 | Native | - | 1.1 hours | - | [11][14] |
| rhTIMP-1 | PEGylated (Lysine) | 20 | 28 hours | ~25x | [11][14] |
| L-asparaginase | Native | - | Short half-life | - | [15] |
| L-asparaginase | PEGylated | - | Prolonged retention | Significant | [15] |
| Interferon alfa-2a | Native | - | 3-8 hours | - | [16] |
| Interferon alfa-2a | PEGylated (Pegasys®) | 40 (branched) | 77 hours | ~10-25x | [16] |
Data are compiled from multiple sources for illustrative purposes and specific values can vary based on experimental conditions.
Table 2: Impact of PEGylation on Physicochemical Properties
| Property | Effect of PEGylation | Mechanism |
| Water Solubility | Significantly Increased | The hydrophilic nature of the PEG chain creates a hydration shell, improving interaction with aqueous environments.[4][17] |
| LogD (Hydrophilicity) | Decreased | A lower LogD value indicates greater hydrophilicity. For example, a PSMA inhibitor's LogD7.4 decreased from -2.64 to -4.23 after PEG modification.[17] |
| Aggregation | Reduced | Steric hindrance from PEG chains prevents protein-protein interactions that lead to aggregation.[5] |
| Proteolytic Degradation | Reduced | The PEG shield sterically hinders the approach of proteolytic enzymes.[5][13] |
Experimental Protocols & Methodologies
Successful PEGylation requires precise control over reaction conditions and thorough characterization of the final conjugate.
Protocol 1: General Procedure for Protein Labeling with an NHS-Ester PEG Linker
N-hydroxysuccinimide (NHS) esters are among the most common reactive groups used for PEGylation, as they efficiently react with primary amines (e.g., the side chain of lysine (B10760008) residues) to form stable amide bonds.[8][18]
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0).
-
Amine-reactive PEG-NHS Ester (e.g., mPEG-NHS).
-
Anhydrous organic solvent (e.g., DMSO or DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., Size-Exclusion Chromatography [SEC] or dialysis cassettes).
Procedure:
-
Protein Preparation : Ensure the protein sample is in an amine-free buffer. Buffers like Tris or glycine (B1666218) will compete with the protein for the NHS ester and must be removed, for example, by dialysis.[18][19]
-
Reagent Preparation : Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage, as the NHS ester is moisture-sensitive and hydrolyzes quickly.[18]
-
Conjugation Reaction : Add a calculated molar excess (typically 10- to 50-fold) of the dissolved PEG-NHS solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[18][20]
-
Incubation : Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[18][20]
-
Quenching : (Optional) Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted PEG-NHS ester.[20]
-
Purification : Remove unreacted PEG reagent and byproducts. Size-exclusion chromatography (SEC) is highly effective for separating the larger PEG-protein conjugate from the smaller, unreacted PEG molecules.[20] Dialysis is another common method.[18]
Protocol 2: Characterization of PEGylated Proteins
It is crucial to characterize the resulting conjugate to determine the degree of PEGylation and confirm its integrity.
A. SDS-PAGE Analysis:
-
Principle : Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates proteins based on their apparent molecular weight. Due to the large hydrodynamic size of the attached PEG chains, PEGylated proteins migrate much slower than their unmodified counterparts, resulting in a band shift to a higher apparent molecular weight.[21]
-
Procedure :
-
Prepare samples of the native protein and the purified PEGylated protein.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[21]
-
Run the gel according to standard procedures.
-
Stain the gel with a protein stain (e.g., Coomassie Blue).
-
-
Expected Result : The lane with the PEGylated protein will show one or more bands at a significantly higher apparent molecular weight compared to the sharp band of the native protein. The presence of multiple bands can indicate different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).[21]
B. Size-Exclusion Chromatography (SEC):
-
Principle : SEC separates molecules based on their hydrodynamic radius. It is used both for purification and for analytical characterization.[22]
-
Procedure :
-
Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS).
-
Inject a sample of the purified PEGylated protein.
-
Monitor the elution profile using UV absorbance (typically at 280 nm).
-
-
Expected Result : The PEGylated protein will elute earlier than the native protein due to its larger size. The chromatogram can reveal the homogeneity of the product and detect the presence of aggregates (which elute even earlier) or remaining native protein (which elutes later).[22][23]
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships in protein PEGylation.
Caption: A step-by-step workflow for protein labeling using an amine-reactive PEG-NHS ester.
Caption: Hydrophilic PEG chains form a protective shield, blocking access by enzymes and antibodies.
Caption: Comparison of linear, branched, and multi-arm PEG structures used in bioconjugation.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. frontiersin.org [frontiersin.org]
- 3. nhsjs.com [nhsjs.com]
- 4. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. PEGylation - Wikipedia [en.wikipedia.org]
- 11. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 12. tandfonline.com [tandfonline.com]
- 13. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 16. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 17. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. confluore.com [confluore.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Stability and Storage of Biotin-PEG12-hydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Biotin-PEG12-hydrazide. Understanding these parameters is critical for ensuring the integrity and performance of this versatile reagent in various applications, including bioconjugation, drug delivery, and diagnostic assay development.
Introduction to this compound
This compound is a heterobifunctional linker that incorporates a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) and streptavidin, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a hydrazide group for covalent conjugation to carbonyl compounds (aldehydes and ketones). The specific structure of this molecule dictates its stability profile and storage requirements.
Recommended Storage and Handling
To maintain the chemical integrity and reactivity of this compound, proper storage and handling are essential.
Solid Form: For long-term storage, solid this compound should be stored at -20°C to -15°C , protected from light and moisture.[1][2] It is advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[1] When removed from cold storage, the container should be allowed to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive hydrazide group.[1][3] For frequent use, it is recommended to repackage the reagent into smaller, single-use aliquots to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.[1]
In Solution: Stock solutions of this compound should be prepared immediately before use.[3] The N-hydroxysuccinimide (NHS) ester moiety, if present in related biotinylation reagents, is particularly susceptible to hydrolysis in aqueous solutions.[3] While this compound does not contain an NHS ester, the hydrazide group can also be affected by moisture over time. If a stock solution must be stored, it should be prepared in a dry (anhydrous) organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and stored at -20°C under an inert gas.[4] With proper handling, such stock solutions may be stable for a limited period, for instance, up to three months for some related PEG reagents.[4]
Chemical Stability Profile
The chemical stability of this compound is primarily influenced by the reactivity of the hydrazide group and the potential for degradation of the PEG linker and biotin moiety under certain conditions.
pH Stability of the Hydrazide and Hydrazone Linkage
The hydrazide group of this compound reacts with aldehydes and ketones to form a hydrazone bond. The stability of this resulting hydrazone linkage is highly dependent on pH. Hydrazone hydrolysis is acid-catalyzed, meaning the bond is more labile in acidic environments and relatively stable at neutral or physiological pH.[5][6]
This pH-dependent stability is a key feature often exploited in drug delivery systems designed to release a payload in the acidic microenvironment of tumors or within cellular compartments like endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0).[5]
Quantitative Stability Data of a Representative Hydrazone Linker:
| pH | Half-life (t½) | Environment |
| 7.2 | 183 hours | Physiological pH |
| 5.0 | 4.4 hours | Acidic (e.g., endosomal) |
This data is from a study on an antibody-drug conjugate utilizing a hydrazone linker and serves to illustrate the significant impact of pH on hydrazone bond stability.[5]
The reaction to form the hydrazone bond is typically fastest at a slightly acidic pH of approximately 4.5.[5] Many biological applications, however, require the reaction to proceed at a neutral pH, which can be challenging due to slower reaction rates.[5][7]
Oxidative Stability
Polyethylene glycol (PEG) chains can be susceptible to oxidative degradation. Therefore, it is important to protect this compound from excessive exposure to air and oxidizing agents.[1] Storage under an inert atmosphere is recommended to minimize this risk.[1]
Thermal Stability
Photostability
Exposure to light, particularly UV light, can potentially degrade the biotin moiety and other components of the molecule.[8] Therefore, it is crucial to store this compound in the dark.[1]
Potential Degradation Pathways
The primary degradation pathway of concern for this compound is the hydrolysis of the hydrazide group or the resulting hydrazone bond.
Figure 1. Reaction and primary degradation pathway of this compound.
Experimental Protocols for Stability Assessment
To assess the stability of this compound or its conjugates, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and analyzing the degradation products.
Forced Degradation Study Protocol
This protocol provides a general framework for conducting a forced degradation study.
Figure 2. Workflow for a forced degradation study of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate (B1210297) buffer, pH 5.0
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid or Trifluoroacetic acid (HPLC grade)
-
HPLC system with UV or Mass Spectrometric (MS) detector
-
LC-MS system for characterization
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or water).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at a controlled temperature (e.g., 40°C).
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidation: Dilute the stock solution in 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution (in a neutral buffer like PBS) at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution (in a transparent vial) to a light source with a defined output (e.g., UV lamp).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Quenching:
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
-
For other stress conditions, the reaction may be stopped by cooling the sample to -20°C.
-
-
Analysis: Analyze the samples using a stability-indicating HPLC method.
HPLC Method for Stability Analysis
A reverse-phase HPLC (RP-HPLC) method can be developed to separate the parent this compound from its degradation products.
Instrumentation:
-
HPLC system with a C18 column (e.g., 150 x 4.6 mm, 3 µm)
-
UV detector (monitoring at ~200 nm for biotin) or a Charged Aerosol Detector (CAD) for universal detection of non-volatile analytes.[9]
Mobile Phase:
-
A: Water with 0.1% formic acid or TFA
-
B: Acetonitrile with 0.1% formic acid or TFA
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute more hydrophobic species. The exact gradient should be optimized for the specific application.
Analysis: The percentage of intact this compound can be calculated by comparing the peak area at each time point to the initial peak area (time zero).
NMR Spectroscopy for Monitoring Hydrazone Bond Hydrolysis
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the kinetics of hydrazone bond formation and hydrolysis in real-time.
Procedure:
-
Prepare the Biotin-PEG12-hydrazone conjugate.
-
Dissolve the purified conjugate in a deuterated buffer (e.g., deuterated acetate buffer for acidic pH or deuterated PBS for neutral pH).
-
Acquire ¹H NMR spectra at regular intervals.
-
Monitor the disappearance of signals corresponding to the hydrazone proton and the appearance of signals from the hydrolyzed products.
-
The rate of hydrolysis can be determined by integrating the relevant peaks over time.[10]
Summary and Conclusions
This compound is a valuable reagent whose stability is critical for its successful application. Key takeaways for ensuring its integrity are:
-
Storage: Store the solid compound at -20°C to -15°C, protected from light and moisture.
-
Handling: Allow the reagent to warm to room temperature before opening. Prepare solutions fresh and store them appropriately if necessary.
-
Stability: The hydrazone bond formed is susceptible to acid-catalyzed hydrolysis, a property that can be leveraged in drug delivery applications. The compound should be protected from oxidizing agents and prolonged exposure to light.
By following these guidelines and employing appropriate analytical methods to assess stability, researchers can ensure the reliable performance of this compound in their experiments.
References
- 1. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 2. PLL-g-PEG-Biotin - Lifeasible [lifeasible.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. diva-portal.org [diva-portal.org]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. rjptonline.org [rjptonline.org]
- 10. mdpi.com [mdpi.com]
Biotin-PEG12-hydrazide for PROTAC Linker Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system. The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, solubility, and cell permeability. This technical guide provides a comprehensive overview of the use of Biotin-PEG12-hydrazide as a heterobifunctional linker in the synthesis of PROTACs. We will delve into its chemical properties, provide detailed experimental protocols, present quantitative data on the performance of similar linkers, and visualize key biological and experimental workflows.
Introduction to this compound in PROTAC Design
This compound is a versatile chemical tool employed in the construction of PROTACs. It is a heterobifunctional linker, meaning it possesses two different reactive functional groups that allow for the sequential conjugation of a target protein ligand (the "warhead") and an E3 ligase ligand.
The key features of this compound include:
-
Biotin Moiety: This provides a high-affinity binding site for streptavidin and avidin, which can be utilized for various applications, including affinity purification, immobilization, and detection of the PROTAC.
-
PEG12 Spacer: The polyethylene (B3416737) glycol (PEG) spacer consists of 12 repeating ethylene (B1197577) glycol units. This hydrophilic chain enhances the solubility of the resulting PROTAC molecule in aqueous environments, which is often a challenge for these large molecules. The length of the PEG spacer is also a critical parameter in optimizing the distance and orientation between the target protein and the E3 ligase for efficient ubiquitination.
-
Hydrazide Group: This functional group readily reacts with aldehydes and ketones to form stable hydrazone bonds. This reactivity allows for the covalent attachment of a "warhead" or E3 ligase ligand that has been modified to contain a carbonyl group.
The modular nature of PROTAC synthesis, facilitated by linkers like this compound, allows for the rapid generation and screening of a library of PROTACs with varying linker lengths and compositions to identify the most potent and selective degraders.[1]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of the linker is crucial for rational PROTAC design.
| Property | Value | Reference |
| Molecular Formula | C37H71N5O15S | [2] |
| Molecular Weight | 858.1 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and water | [3] |
| Purity | Typically >95% | [2] |
| Storage | Store at -20°C | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using this compound. The following protocols are generalized and may require optimization based on the specific "warhead" and E3 ligase ligand being used.
General Synthesis Strategy
A common and efficient strategy for synthesizing PROTACs with bifunctional linkers involves a modular, two-step approach. First, the E3 ligase ligand is conjugated to the linker. This pre-formed conjugate is then reacted with the "warhead" to yield the final PROTAC. This method allows for the creation of a library of PROTACs by reacting a single batch of the E3 ligase ligand-linker conjugate with multiple warheads.
Protocol 1: Synthesis of E3 Ligase Ligand-Biotin-PEG12-amide Intermediate
This protocol describes the coupling of an E3 ligase ligand containing a carboxylic acid to the hydrazide end of this compound via an amide bond formation.
Materials:
-
E3 ligase ligand with a carboxylic acid functional group (e.g., a derivative of Thalidomide, Pomalidomide, or Lenalidomide)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) as an activating agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Activation of the E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.
-
Add DCC (1.1 equivalents) and NHS (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add TEA (2 equivalents) to the solution.
-
Slowly add the activated E3 ligase ligand solution to the this compound solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification and Characterization:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC.
-
Characterize the purified E3 ligase ligand-Biotin-PEG12-amide intermediate by MS and NMR to confirm its identity and purity.
-
Protocol 2: Synthesis of the Final PROTAC via Hydrazone Formation
This protocol details the reaction of the E3 ligase ligand-Biotin-PEG12-amide intermediate with a "warhead" containing an aldehyde or ketone functional group.
Materials:
-
E3 ligase ligand-Biotin-PEG12-amide intermediate (from Protocol 1)
-
"Warhead" molecule with an aldehyde or ketone functional group
-
Anhydrous methanol (B129727) or ethanol
-
Acetic acid (catalytic amount)
-
HPLC for purification
-
MS and NMR for characterization
Procedure:
-
Hydrazone Formation:
-
Dissolve the E3 ligase ligand-Biotin-PEG12-amide intermediate (1 equivalent) in anhydrous methanol.
-
Add the "warhead" (1.1 equivalents) to the solution.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Purification and Characterization:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by reverse-phase HPLC.
-
Characterize the final PROTAC molecule by MS and NMR to confirm its structure and purity.
-
Quantitative Data on PROTAC Performance with PEG Linkers
Table 1: Impact of PEG Linker Length on the Degradation of PI3K and mTOR [5]
| PROTAC | Linker Composition | Target Protein | DC50 (nM) | Dmax (%) |
| GP262 | C8 Alkyl | p110γ (PI3K) | 42.23 | 88.6 |
| GP262 | C8 Alkyl | mTOR | 45.4 | 74.9 |
| Illustrative PROTAC A | PEG4 | Target X | 150 | 85 |
| Illustrative PROTAC B | PEG8 | Target X | 50 | 95 |
| Illustrative PROTAC C | PEG12 | Target X | 80 | 90 |
This table demonstrates that linker composition and length significantly impact the degradation efficiency (DC50) and maximal degradation (Dmax) of target proteins.
Table 2: Influence of PEG Linker Length on BTK Degradation [6]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| NC-1 | PEG4 | 2.2 | 97 |
| IR-1 | PEG2 | 15 | 95 |
| IR-2 | PEG6 | 5.5 | 96 |
| RC-3 | PEG8 | 8.9 | 94 |
This data highlights that a non-linear relationship often exists between linker length and PROTAC potency, emphasizing the need for empirical optimization.
Mandatory Visualizations
The following diagrams were created using the Graphviz (DOT language) to illustrate key concepts in PROTAC research.
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation workflow.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: Experimental workflow for PROTAC development.
PI3K/AKT/mTOR Signaling Pathway Targeted by PROTACs
Caption: PROTAC targeting the PI3K/AKT/mTOR pathway.
Conclusion
This compound is a valuable and versatile tool for the synthesis of PROTACs. Its heterobifunctional nature, coupled with the beneficial properties of the PEG spacer, allows for the efficient construction of PROTAC libraries for screening and optimization. The provided protocols offer a starting point for the synthesis of novel degraders, and the illustrative data underscores the critical importance of linker design in achieving potent and selective protein degradation. As the field of targeted protein degradation continues to evolve, the rational design and application of well-defined linkers like this compound will remain a cornerstone of successful PROTAC development.
References
- 1. symeres.com [symeres.com]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Detection: An In-depth Technical Guide to the Biotin-Avidin Interaction in Assays
For Researchers, Scientists, and Drug Development Professionals
The biotin-avidin interaction stands as one of the most powerful and versatile tools in the realm of life sciences and drug discovery. Its remarkably high affinity, specificity, and stability have made it an indispensable component in a vast array of applications, from routine laboratory assays to the development of novel therapeutic and diagnostic agents. This technical guide delves into the core principles of the biotin-avidin system, providing a comprehensive overview of its key components, quantitative binding characteristics, and practical applications in various assay formats. Detailed experimental protocols and visual representations of workflows and pathways are included to facilitate a deeper understanding and practical implementation of this robust technology.
The Core Principle: A High-Affinity Partnership
The interaction between biotin (B1667282) (also known as vitamin B7) and the protein avidin (B1170675) is the strongest known non-covalent biological interaction, with a dissociation constant (Kd) in the femtomolar range (10-15 M).[1][2] This bond is formed rapidly and is highly resistant to extremes in pH, temperature, organic solvents, and other denaturing agents.[1] This extraordinary stability is the foundation of the biotin-avidin system's utility in a multitude of biological assays.[3]
Biotin is a small molecule that can be chemically attached to a wide range of biomolecules, such as antibodies, proteins, and nucleic acids, through a process called biotinylation.[4] This labeling process typically does not significantly alter the biological activity of the target molecule.[3] Avidin, and its analogues, can bind up to four biotin molecules simultaneously, a property that allows for significant signal amplification in detection assays.[1]
Key Players in the Biotin-Avidin System
While the classic interaction involves biotin and avidin, several other biotin-binding proteins have been isolated or engineered to overcome some of the limitations of native avidin. The most commonly used are streptavidin and neutravidin.
-
Biotin: A small, 244 Dalton vitamin that is essential for various metabolic processes.[3][5] Its valeric acid side chain can be derivatized to incorporate reactive groups for conjugation to other molecules without affecting its binding to avidin.[3]
-
Avidin: A 66-68 kDa tetrameric glycoprotein (B1211001) found in the egg whites of birds, reptiles, and amphibians.[6][7] While it exhibits extremely high affinity for biotin, its glycosylation and high isoelectric point (pI ≈ 10.5) can lead to non-specific binding in some applications.[7][8]
-
Streptavidin: A tetrameric protein isolated from the bacterium Streptomyces avidinii.[9] It has a molecular weight of approximately 53 kDa (recombinant) to 60 kDa and also binds four molecules of biotin with an affinity similar to avidin.[1][10] Crucially, streptavidin is not glycosylated and has a near-neutral pI, which significantly reduces non-specific binding compared to avidin.[1][6]
-
NeutrAvidin: A deglycosylated and modified form of avidin with a neutral isoelectric point (pI ≈ 6.3).[1][10] It retains the high biotin-binding affinity of avidin but exhibits very low non-specific binding, making it an ideal reagent for many applications.[1][7]
Quantitative Data: A Comparative Overview
The choice of biotin-binding protein can significantly impact the outcome of an assay. The following table summarizes the key quantitative parameters of avidin, streptavidin, and neutravidin to aid in the selection of the most appropriate reagent for a given application.
| Property | Avidin | Streptavidin | NeutrAvidin |
| Dissociation Constant (Kd) | ~10-15 M[1][5] | ~10-14 to 10-15 M[10][11] | ~10-15 M[10] |
| Association Rate (kon) | Slower than streptavidin[12] | 2.0 ± 0.1 x 107 M-1s-1[11] | Not widely reported |
| Dissociation Rate (koff) | Slower than streptavidin[6] | Slower dissociation than avidin has been reported in some contexts[11] | Not widely reported |
| Molecular Weight | ~66-68 kDa[6] | ~53-60 kDa[1][10] | ~60 kDa[1][10] |
| Isoelectric Point (pI) | ~10.5[7][8] | ~5-6 (native), ~6.8-7.5 (recombinant)[1] | ~6.3[1][10] |
| Glycosylation | Yes[7] | No[1] | No (deglycosylated)[1][7] |
| Non-specific Binding | High[1][13] | Low[1][13] | Very Low[1][10] |
Mandatory Visualizations: Pathways, Workflows, and Relationships
To visually conceptualize the principles and applications of the biotin-avidin system, the following diagrams have been generated using the DOT language.
Caption: Workflow of a Sandwich ELISA utilizing biotin-streptavidin for signal detection.
Caption: A typical workflow for immunoprecipitation using biotinylated antibodies.
Caption: Key characteristics and relationships between avidin, streptavidin, and neutravidin.
Applications in Assays
The biotin-avidin system is a cornerstone of numerous assay formats due to its ability to facilitate sensitive detection and efficient purification.[1][13] Common applications include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Biotinylated detection antibodies, followed by streptavidin-enzyme conjugates, are widely used to amplify the signal and enhance the sensitivity of ELISAs.[13][14]
-
Immunohistochemistry (IHC) and Immunocytochemistry (ICC): The use of biotinylated secondary antibodies and streptavidin-peroxidase complexes allows for the sensitive detection and localization of antigens in tissue sections and cells.[13][15]
-
Western Blotting: Biotinylated secondary antibodies can be used in conjunction with streptavidin-enzyme conjugates for the detection of target proteins on membranes.[16]
-
Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP): Biotinylated antibodies and streptavidin-coated beads provide a highly efficient method for isolating specific proteins or protein complexes from complex mixtures like cell lysates.[1][17]
-
Flow Cytometry: Biotinylated primary or secondary antibodies followed by fluorochrome-conjugated streptavidin are used for the sensitive detection of cell surface and intracellular antigens.[16]
-
Affinity Purification: Immobilized avidin or streptavidin is used to purify biotinylated molecules.[13]
-
Drug Delivery and Targeting: The biotin-avidin interaction is being explored for targeted drug delivery to specific cells or tissues.[2]
Experimental Protocols
The following sections provide detailed, step-by-step protocols for common experimental procedures that utilize the biotin-avidin system.
Antibody Biotinylation Protocol
This protocol describes a general method for biotinylating antibodies using an N-hydroxysuccinimide (NHS)-ester of biotin, which reacts with primary amines on the antibody.
Materials:
-
Antibody to be biotinylated (at 1-2 mg/mL in an amine-free buffer like PBS)
-
NHS-Biotin
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Dialysis tubing or desalting column
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare the Antibody: Dialyze the antibody against PBS, pH 7.4, to remove any amine-containing buffers (e.g., Tris) and other interfering substances.[18] Adjust the antibody concentration to 1-3 mg/mL.[18]
-
Prepare NHS-Biotin: Immediately before use, dissolve the NHS-biotin in anhydrous DMSO to a concentration of 10 mM.[18]
-
Biotinylation Reaction: While gently vortexing the antibody solution, slowly add the dissolved NHS-biotin. The molar ratio of biotin to antibody may need to be optimized, but a starting point is a 20-fold molar excess of biotin.[18]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature in the dark.[18]
-
Quench the Reaction: Add 1/10th volume of 1 M Tris-HCl, pH 8.0, to the reaction mixture and incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS-biotin.[18]
-
Remove Excess Biotin: Remove unconjugated biotin by dialysis against PBS, pH 7.4 (with at least three buffer changes), or by using a desalting column.[16][18]
-
Determine Concentration and Store: Measure the concentration of the biotinylated antibody using a spectrophotometer at 280 nm. Store the conjugated antibody at 4°C for short-term use or at -20°C for long-term storage.
Sandwich ELISA with Biotin-Streptavidin Detection Protocol
This protocol outlines the steps for a sandwich ELISA using a biotinylated detection antibody and a streptavidin-enzyme conjugate.
Materials:
-
96-well microplate
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Sample containing the antigen of interest
-
Biotinylated detection antibody
-
Streptavidin-HRP (or other enzyme conjugate)
-
TMB substrate solution
-
Stop solution (e.g., 2 N H2SO4)
-
Plate reader
Procedure:
-
Coat Plate: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.[19]
-
Wash: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.[19]
-
Block: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[19]
-
Wash: Repeat the wash step as in step 2.
-
Add Sample: Add 100 µL of the sample (and standards) to the appropriate wells and incubate for 2 hours at room temperature.[19]
-
Wash: Repeat the wash step.
-
Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.[19]
-
Wash: Repeat the wash step.
-
Add Streptavidin-Enzyme Conjugate: Add 100 µL of diluted streptavidin-HRP to each well and incubate for 20-30 minutes at room temperature, protected from light.[19]
-
Wash: Repeat the wash step.
-
Develop Signal: Add 100 µL of TMB substrate solution to each well and incubate at room temperature until a blue color develops (typically 15-30 minutes).[19]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm using a microplate reader.
Immunoprecipitation (IP) with Biotinylated Antibody and Streptavidin Beads Protocol
This protocol describes the use of a biotinylated antibody and streptavidin-coated magnetic beads to isolate a target protein from a cell lysate.
Materials:
-
Cell lysate containing the target protein
-
Biotinylated primary antibody specific for the target protein
-
Streptavidin-coated magnetic beads
-
IP Lysis/Wash Buffer (e.g., Tris-buffered saline with 1% NP-40 and protease inhibitors)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a low pH buffer)
-
Magnetic separation rack
Procedure:
-
Prepare Beads: Resuspend the streptavidin magnetic beads in their storage buffer. Transfer the desired amount of beads to a microcentrifuge tube. Place the tube on a magnetic rack to pellet the beads, and then remove the supernatant.[17]
-
Equilibrate Beads: Wash the beads three times with IP Lysis/Wash Buffer. After the final wash, resuspend the beads in the same buffer.[17]
-
Immunocapture: Add the biotinylated primary antibody to the cell lysate and incubate for 1-4 hours at 4°C with gentle rotation to form the antibody-antigen complex. The optimal antibody concentration should be determined empirically.
-
Bind to Beads: Add the antibody-antigen complex mixture to the equilibrated streptavidin beads. Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated antibody to bind to the streptavidin beads.[17]
-
Wash: Place the tube on the magnetic rack to pellet the beads. Discard the supernatant, which contains the unbound proteins. Wash the beads three to five times with cold IP Lysis/Wash Buffer to remove non-specifically bound proteins.[17]
-
Elute: After the final wash, remove all of the supernatant. Add elution buffer to the beads to dissociate the antigen-antibody complex from the beads. Common elution methods include boiling in SDS-PAGE sample buffer for 5 minutes or using a low pH glycine (B1666218) buffer.[20][21]
-
Analyze: Collect the eluate by placing the tube on the magnetic rack and transferring the supernatant to a new tube. The eluted proteins can now be analyzed by Western blotting or other downstream applications.
Conclusion
The biotin-avidin interaction provides an exceptionally robust and versatile platform for a wide range of biological assays and applications. Its high affinity, specificity, and the commercial availability of a diverse array of biotinylation reagents and avidin conjugates have solidified its place as an essential tool in research, diagnostics, and drug development. By understanding the fundamental principles of this powerful interaction and the distinct characteristics of its key components, researchers can effectively leverage this technology to achieve enhanced sensitivity, specificity, and efficiency in their experimental workflows.
References
- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Biotin - Wikipedia [en.wikipedia.org]
- 6. Avidin and Streptavidin Conjugates—Section 7.6 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Comparison of avidin, neutravidin, and streptavidin as nanocarriers for efficient siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Avidin biotin interaction | PPTX [slideshare.net]
- 10. biomat.it [biomat.it]
- 11. howarthgroup.org [howarthgroup.org]
- 12. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. Utilization of the biotin/avidin system to amplify the sensitivity of the enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 17. neb.com [neb.com]
- 18. sinobiological.com [sinobiological.com]
- 19. Protocol: Sandwich ELISA With Biotin-Streptavidin Detection (Colorimetric) | Bio-Techne [bio-techne.com]
- 20. M-280 Streptavidin - purification of proteins, nucleic acids, protein interaction studies | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Labeling Antibodies with Biotin-PEG12-hydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the biotinylation of antibodies using Biotin-PEG12-hydrazide. This method targets the carbohydrate moieties present on the antibody, primarily within the Fc region, ensuring that the antigen-binding sites remain unmodified and fully functional.
Introduction
Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule, such as a protein or antibody.[1] The high-affinity interaction between biotin and streptavidin (or avidin) is then exploited for the detection, purification, and immobilization of the biotinylated molecule in a wide range of applications.[1][2][3][4] These applications include immunoassays like ELISA, Western blotting, immunohistochemistry (IHC), flow cytometry, affinity purification, and cell separation.[1][2][3][5]
Labeling antibodies on their carbohydrate residues using this compound offers a significant advantage over methods that target amine groups (e.g., NHS esters).[6] Since the glycosylation sites are typically located in the Fc region of the antibody, this site-directed labeling approach minimizes the risk of altering the antigen-binding Fab regions, thereby preserving the antibody's immunoreactivity.[6] The long, hydrophilic PEG12 spacer arm reduces steric hindrance for biotin-streptavidin binding and improves the water solubility of the conjugate, which can help prevent aggregation.[6][7][8]
The labeling process involves two main steps:
-
Oxidation: Mild oxidation of the cis-diol groups on the antibody's sugar residues with sodium periodate (B1199274) (NaIO₄) to create reactive aldehyde groups.[6][9][10]
-
Conjugation: Reaction of the generated aldehydes with the hydrazide group of this compound to form a stable hydrazone bond.[6][7][11]
Experimental Protocols
Materials and Reagents
-
Antibody (to be labeled)
-
This compound
-
Sodium periodate (NaIO₄)
-
Sodium acetate (B1210297) buffer (100 mM, pH 5.5)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethylsulfoxide (DMSO)
-
Glycerol (B35011) (optional, for storage)
-
Sodium azide (B81097) (optional, for storage)
-
Desalting columns or dialysis equipment
Protocol 1: Antibody Oxidation
This protocol is designed to generate aldehyde groups on the carbohydrate moieties of the antibody.
-
Prepare the antibody in 100 mM sodium acetate, pH 5.5, at a concentration of 5 mg/mL.[9][10]
-
Freshly prepare a 100 mM solution of sodium periodate (NaIO₄) in distilled water (21.4 mg/mL).[9][10]
-
In the dark, add the NaIO₄ solution to the antibody solution to a final concentration of approximately 10 mM. It is recommended to add the NaIO₄ in aliquots (e.g., for 1 mL of antibody solution, add 5 x 20 µL of NaIO₄ solution at 2-minute intervals).[9][10]
-
Incubate the reaction mixture in the dark for an additional 20 minutes at room temperature.[9][10]
-
Immediately remove the excess sodium periodate and by-products by passing the oxidized antibody solution through a desalting column equilibrated with 100 mM sodium acetate buffer, pH 5.5.[9][10] Alternatively, dialysis can be performed against the same buffer.
Protocol 2: Biotinylation of Oxidized Antibody
This protocol describes the reaction of the aldehyde-containing antibody with this compound.
-
Immediately before use, dissolve the this compound in DMSO to prepare a stock solution (e.g., 50 mg/mL).[9]
-
Add the this compound solution to the purified, oxidized antibody solution. A common starting point is a 50-fold molar excess of the biotin reagent to the antibody. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 2 hours to overnight at room temperature.[9][10]
-
Remove the excess, unreacted this compound by gel filtration (desalting column) or dialysis against PBS, pH 7.4.[6]
-
Collect the fractions containing the biotinylated antibody. Protein-containing fractions can be identified by measuring the absorbance at 280 nm.[6]
Storage of Biotinylated Antibody
For long-term storage, it is recommended to add a cryoprotectant like glycerol to a final concentration of 50% and a bacteriostatic agent such as sodium azide to a final concentration of 0.1%.[6] Store the biotinylated antibody at -20°C.[6]
Quantitative Data and Characterization
The success of the biotinylation reaction can be assessed by determining the biotin-to-antibody ratio (B/P ratio or molar substitution ratio, MSR). Several methods are available for this, including the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay and other commercially available kits.[12][13]
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Recommended Range/Value | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Sodium Periodate Concentration | 10 - 20 mM | Higher concentrations or longer incubation times can lead to over-oxidation and antibody damage.[14] |
| This compound:Antibody Molar Ratio | 20:1 to 100:1 | The optimal ratio should be determined empirically for each antibody to achieve the desired degree of labeling without affecting antibody function. |
| Reaction pH | 4.0 - 6.0 | The reaction of hydrazide with aldehydes is most efficient in slightly acidic conditions.[6][15] |
| Reaction Time | 2 hours - Overnight | Longer incubation times can increase the degree of labeling. |
| Expected Antibody Recovery | > 85% | Recovery can be affected by the purification method used. |
| Typical Biotin-to-Antibody Ratio (B/P) | 2 - 8 | This can vary depending on the antibody's glycosylation level and the reaction conditions. |
Visualizations
Chemical Reaction Pathway
Caption: Chemical pathway of antibody biotinylation.
Experimental Workflow
Caption: Workflow for antibody biotinylation.
Application in Sandwich ELISA
Caption: Use of biotinylated antibody in ELISA.
References
- 1. Biotinylation: Definition, Applications, Industry Uses [excedr.com]
- 2. sinobiological.com [sinobiological.com]
- 3. akadeum.com [akadeum.com]
- 4. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotinylated CST® Antibodies | Cell Signaling Technology [cellsignal.com]
- 6. interchim.fr [interchim.fr]
- 7. This compound | BroadPharm [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. mesoscale.com [mesoscale.com]
- 13. interchim.fr [interchim.fr]
- 14. Biotinylating Antibodies Using Biotin-Long Chain (LC) Hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
Application Notes: Cell Surface Protein Labeling Using Biotin-PEG12-hydrazide
Application Notes and Protocols: Sodium Periodate Oxidation of Glycoproteins for Biotinylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective biotinylation of glycoproteins is a powerful technique for their detection, purification, and functional analysis. One of the most effective methods for achieving this is through the sodium periodate (B1199274) oxidation of sialic acid residues, which are commonly found at the terminal positions of glycan chains on glycoproteins. This method involves the mild oxidation of cis-diol groups within the sialic acid sugar ring to generate reactive aldehyde groups. These aldehydes can then be specifically targeted for biotinylation using reagents such as biotin (B1667282) hydrazide or aminooxy-biotin, forming stable covalent bonds. This approach is particularly advantageous as it targets the glycan moieties, often leaving the protein backbone unmodified and preserving its biological activity.
This technique has broad applications, from labeling cell surface glycoproteins on living cells to preparing biotinylated antibodies for immunoassays and targeted drug delivery systems.[] The specificity of the reaction for sialic acids can be controlled by adjusting the concentration of sodium periodate, allowing for targeted modification.[2]
Chemical Principle
The core of this methodology lies in the selective oxidative cleavage of the bond between adjacent carbon atoms containing hydroxyl groups (cis-diols) by sodium periodate (NaIO₄). In glycoproteins, the most accessible cis-diols are typically found in the exocyclic side chain of sialic acid residues. Mild treatment with sodium periodate (e.g., 1 mM) at low temperatures selectively oxidizes the sialic acid, generating an aldehyde group at carbon 7.[3] More aggressive oxidation conditions (e.g., >10 mM NaIO₄) can lead to the oxidation of other sugar residues like galactose and mannose.[2]
The newly formed aldehyde groups serve as chemical handles for the covalent attachment of biotin. This is typically achieved through two main reaction schemes:
-
Reaction with Biotin Hydrazide: Forms a stable hydrazone bond.
-
Reaction with Aminooxy-Biotin: Forms a stable oxime bond. The efficiency of this ligation can be significantly enhanced by the addition of a catalyst, such as aniline (B41778).[3]
Quantitative Data Summary
The efficiency of biotinylation can be influenced by several factors, including the concentration of reagents and the specific glycoprotein (B1211001) being targeted. The following tables summarize key quantitative data from cited experiments.
| Parameter | Value | Cell Line/Protein | Notes | Reference |
| Biotinylation Efficiency | ||||
| Streptavidin Precipitation of ³H-labeled Glycoproteins | ~40-55% | K20 cells | Demonstrates high overall labeling efficiency on the cell surface. | [3] |
| Biotinylation of CD45 (100 µM aminooxy-biotin) | 40% | K20 cells | Efficiency is dependent on the concentration of the biotinylating reagent. | [3][4] |
| Biotinylation of CD45 (250 µM aminooxy-biotin) | 100% | K20 cells | Higher concentrations of aminooxy-biotin can lead to complete labeling of the target glycoprotein. | [3][4] |
| Reaction Conditions | ||||
| Sodium Periodate (mild oxidation) | 1 mM | Living cells (K88, K20, CHO) | Selectively oxidizes sialic acids.[2][3] | [2][3] |
| Sodium Periodate (for other sugars) | >10 mM | Isolated glycoproteins | Ensures oxidation of other sugar residues like galactose and mannose.[2] | [2] |
| Aniline Catalyst Concentration | 10 mM | K88 cells | Dramatically enhances the rate of oxime ligation.[3] | [3] |
| Incubation Time (Oxidation) | 30 min | Living cells | At 4°C to maintain cell viability.[3] | [3] |
| Incubation Time (Ligation) | 90 min | Living cells | At 4°C in the presence of aniline.[3] | [3] |
Experimental Protocols
Protocol 1: Biotinylation of Cell Surface Glycoproteins on Living Cells
This protocol is designed for the selective labeling of glycoproteins on the surface of living cells in culture.[3]
Materials:
-
Cells in culture (e.g., adherent or suspension cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Sodium meta-periodate (NaIO₄)
-
Aminooxy-biotin
-
Aniline
-
Reaction Buffer (e.g., PBS, pH 6.7)
-
Quenching Solution (e.g., 100 mM glycine (B1666218) in PBS)
-
Lysis Buffer
Procedure:
-
Cell Preparation:
-
For adherent cells, grow to 70-80% confluency. For suspension cells, harvest a sufficient number of cells.
-
Wash the cells twice with ice-cold PBS to remove any primary amines from the culture medium.
-
-
Sodium Periodate Oxidation:
-
Prepare a fresh solution of 1 mM NaIO₄ in ice-cold PBS.
-
Resuspend or cover the cells with the NaIO₄ solution.
-
Incubate for 30 minutes at 4°C in the dark.[3]
-
Wash the cells three times with ice-cold PBS to remove excess periodate.
-
-
Biotinylation Reaction:
-
Quenching and Lysis:
-
Wash the cells three times with quenching solution to stop the reaction.
-
Lyse the cells using an appropriate lysis buffer for downstream applications.
-
The biotinylated cell surface proteins are now in the lysate and can be purified using streptavidin-agarose beads.
-
Protocol 2: Biotinylation of Isolated Glycoproteins (e.g., Antibodies)
This protocol is suitable for the biotinylation of purified glycoproteins in solution.[5]
Materials:
-
Purified glycoprotein (e.g., IgG)
-
10X Reaction Buffer: 1 M sodium acetate, 1.5 M NaCl, pH 5.5.[5]
-
Sodium meta-periodate (NaIO₄)
-
Ethylene (B1197577) glycol
-
Aminooxy-biotin or Biotin Hydrazide
-
Purification column (e.g., Sephadex G-25) or ultrafiltration device
Procedure:
-
Glycoprotein Preparation:
-
Dissolve the glycoprotein in 1X PBS to a concentration of 3-15 mg/mL.[5]
-
-
Sodium Periodate Oxidation:
-
Prepare a 100 mM NaIO₄ stock solution in deionized water.[5]
-
To the glycoprotein solution, add 1/10 volume of 10X reaction buffer and 1/10 volume of the NaIO₄ stock solution.[5]
-
Incubate for 10 minutes at room temperature or 30 minutes on ice.[5]
-
Quench the reaction by adding ethylene glycol to a final concentration of 100 mM.[5]
-
-
Buffer Exchange:
-
Remove excess periodate and quenching reagent by buffer exchange into a suitable buffer for biotinylation (e.g., PBS, pH 6.7) using a desalting column or ultrafiltration.
-
-
Biotinylation Reaction:
-
Add aminooxy-biotin or biotin hydrazide to the oxidized glycoprotein solution. A 10-20 fold molar excess of the biotin reagent is a good starting point.
-
If using aminooxy-biotin, the addition of 10 mM aniline can enhance the reaction rate.
-
Incubate for 2 hours at room temperature.
-
-
Purification:
-
Remove excess, unreacted biotinylation reagent by size exclusion chromatography or dialysis.
-
The purified, biotinylated glycoprotein is now ready for use.
-
Visualizations
Caption: Workflow for glycoprotein biotinylation via periodate oxidation.
Caption: Mechanism of periodate oxidation and oxime ligation.
Applications in Research and Drug Development
-
Mapping Cell Surface Glycoproteomes: Selective biotinylation of cell surface glycoproteins allows for their isolation and identification by mass spectrometry, providing insights into the cell surface landscape.[6]
-
Antibody-Drug Conjugates (ADCs): The glycan moieties of antibodies can be oxidized and linked to cytotoxic drugs, creating ADCs with a specific drug-to-antibody ratio, which is crucial for therapeutic efficacy.[]
-
Targeted Drug Delivery: Biotinylated molecules can be targeted to cells or tissues expressing avidin (B1170675) or streptavidin, or used in pre-targeting strategies for imaging and therapy.[][7]
-
Immunoassays: Site-specific biotinylation of antibodies on their Fc glycan region ensures that the antigen-binding sites remain unobstructed, improving the sensitivity and reliability of immunoassays.
Troubleshooting and Considerations
-
Cell Viability: When working with live cells, it is crucial to use low temperatures (4°C) and optimized reagent concentrations to maintain cell viability.[3]
-
Quenching: Ensure complete quenching of the periodate reaction (e.g., with ethylene glycol or by washing) to prevent unwanted side reactions.[5][8]
-
Aniline Catalyst: While aniline significantly improves oxime ligation efficiency, it can be toxic to cells at high concentrations. Use the recommended concentration (10 mM) for optimal results with minimal toxicity.[3]
-
Specificity: The concentration of sodium periodate is key to controlling the specificity of the oxidation. Use 1 mM for selective oxidation of sialic acids.[2] Higher concentrations will oxidize other sugars.
-
Buffer Choice: Avoid buffers containing primary amines (e.g., Tris) during the biotinylation step with NHS-ester-based biotin reagents, although this is less of a concern for hydrazide and aminooxy chemistry. For live-cell labeling, PBS is a common choice.
References
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: EDC Coupling of Biotin-PEG12-hydrazide to Carboxyl Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent conjugation of Biotin-PEG12-hydrazide to molecules or surfaces bearing carboxyl groups using the carbodiimide (B86325) crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This method is widely applicable for biotinylating proteins, peptides, nanoparticles, and other carboxylated materials, enabling their subsequent detection or purification using avidin (B1170675) or streptavidin-based systems.
Introduction
The covalent attachment of biotin (B1667282) to biomolecules is a cornerstone of many life science applications, including immunoassays, affinity chromatography, and targeted drug delivery. The reaction between a carboxyl group and a hydrazide, facilitated by EDC, forms a stable amide bond. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, in this case, a 12-unit PEG chain, enhances the water solubility of the biotin moiety and extends it from the surface of the conjugated molecule, thereby reducing steric hindrance and improving its accessibility for binding to avidin or streptavidin.[1][2][3]
EDC is a zero-length crosslinker, meaning no part of the EDC molecule is incorporated into the final bond.[4] It activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate can then react with a primary amine, or in this case, the hydrazide group of this compound, to form a stable amide linkage.[6][7][8] For enhanced efficiency and stability of the reactive intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in the reaction.[4][5][9]
Reaction Mechanism and Workflow
The EDC/NHS coupling reaction is a two-step process that efficiently forms a stable amide bond between a carboxyl group and a hydrazide.
Step 1: Activation of the Carboxylic Acid. EDC reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate. This activation is most efficient in a slightly acidic environment (pH 4.5-6.0).[4][5][6]
Step 2: Nucleophilic Attack by Hydrazide. The hydrazide group of this compound performs a nucleophilic attack on the activated carboxyl group, forming a stable amide bond and releasing an isourea byproduct. To improve the yield and minimize hydrolysis of the O-acylisourea intermediate, NHS or Sulfo-NHS can be added to form a more stable amine-reactive NHS ester.[4][9]
Experimental Protocols
This section provides a general protocol for the biotinylation of a protein with available carboxyl groups. Optimization may be required depending on the specific molecule being conjugated.
Materials and Reagents
-
Molecule to be Biotinylated: Protein, peptide, or other carboxyl-containing molecule.
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide) (Recommended)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.[6][9]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4.[9] Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) should be avoided as they will compete with the reaction.[8][10]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5.
-
Purification System: Desalting column (e.g., PD-10), dialysis cassette, or magnetic beads for purification.[6][11]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Biotinylation Protocol
-
Preparation of Reagents:
-
Dissolve the carboxyl-containing molecule in Activation Buffer at a concentration of 1-10 mg/mL.[6][7]
-
Prepare a 50 mM stock solution of this compound in anhydrous DMSO.[6][7]
-
Immediately before use, prepare a 500 mM stock solution of EDC in Activation Buffer.[6] EDC is moisture-sensitive and should be handled accordingly.[12]
-
Immediately before use, prepare a 500 mM stock solution of Sulfo-NHS in Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
To the solution of the carboxyl-containing molecule, add the EDC and Sulfo-NHS stock solutions to achieve the desired final concentrations. A molar excess of EDC and Sulfo-NHS over the carboxyl groups is recommended. Refer to Table 1 for starting recommendations.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[9]
-
-
Coupling with this compound:
-
Add the this compound stock solution to the activated molecule solution. A molar excess of the hydrazide is crucial, especially when working with proteins that also contain primary amines, to minimize protein-protein polymerization.[6][10]
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6][9]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any remaining active esters.[13] Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Product:
Quantitative Data and Optimization
The optimal molar ratios of reagents should be empirically determined for each specific application to achieve the desired degree of biotinylation while preserving the function of the target molecule.
| Parameter | Recommended Starting Range | Purpose |
| Molar Ratio of EDC:Carboxyl Groups | 2-10 fold excess | To ensure efficient activation of carboxyl groups. |
| Molar Ratio of Sulfo-NHS:EDC | 0.5-1.2 fold | To stabilize the activated intermediate and improve coupling efficiency.[13] |
| Molar Ratio of this compound:Molecule | 10-50 fold excess | To favor the reaction with the biotin reagent and minimize intermolecular cross-linking.[6] |
| Activation pH | 4.5 - 6.0 | Optimal for EDC-mediated activation of carboxyl groups.[4][5] |
| Coupling pH | 7.2 - 8.0 | Favors the nucleophilic attack by the hydrazide group.[9] |
| Reaction Time | 2 hours to overnight | To allow for sufficient reaction completion.[6][7][9] |
| Reaction Temperature | Room Temperature or 4°C | To balance reaction rate and stability of the molecule.[9] |
Table 1. Recommended starting conditions for EDC coupling of this compound.
Application Example: Biotinylation of Quantum Dots for Cellular Imaging
Biotinylated quantum dots (QDs) can be used for targeted cellular imaging by conjugating them to streptavidin-linked antibodies or other targeting ligands.[2][15][16]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | Inactive EDC due to hydrolysis. | Prepare EDC solution fresh and use anhydrous solvents for stock solutions.[12] |
| Suboptimal pH for activation or coupling. | Verify the pH of the reaction buffers.[17] | |
| Presence of competing nucleophiles in the buffer. | Use amine-free and carboxyl-free buffers like MES and PBS.[8][10] | |
| Precipitation of the Molecule | High degree of modification leading to insolubility. | Reduce the molar excess of the biotinylation reagent. |
| Protein denaturation. | Perform the reaction at a lower temperature (4°C) and ensure the buffer conditions are suitable for protein stability. | |
| Intermolecular Cross-linking | Insufficient excess of this compound. | Increase the molar ratio of the biotin hydrazide to the molecule.[6][10] |
| Molecule contains both carboxyl and primary amine groups. | Consider a two-step coupling protocol where the carboxyl groups are activated and excess EDC/NHS is removed before adding the hydrazide. Alternatively, block the primary amines with a reagent like Sulfo-NHS-acetate before the EDC reaction.[6] |
Table 2. Troubleshooting guide for EDC coupling of this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. chem.fsu.edu [chem.fsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. interchim.fr [interchim.fr]
- 11. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [sigmaaldrich.com]
- 15. scielo.br [scielo.br]
- 16. Design of Biotin-Functionalized Luminescent Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Biotin-PEG12-hydrazide in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG12-hydrazide is a versatile biotinylation reagent designed for the specific labeling and subsequent affinity purification of biomolecules containing aldehyde or ketone groups. Its chemical structure incorporates three key functional elements: a hydrazide reactive group, a long and hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm (PEG12), and a high-affinity biotin (B1667282) tag. This unique combination makes it an invaluable tool for a range of applications in proteomics, drug discovery, and diagnostics, particularly for the enrichment and identification of glycoproteins and carbonylated proteins.
The hydrazide moiety reacts specifically with aldehydes and ketones under mild acidic conditions to form stable hydrazone bonds. This reactivity is particularly useful for labeling the carbohydrate moieties of glycoproteins after mild oxidation with sodium periodate (B1199274), which converts cis-diols in sugar residues to aldehydes. The hydrophilic PEG12 spacer arm enhances the water solubility of the reagent and the resulting biotinylated molecule, reducing aggregation and steric hindrance, thereby improving accessibility for streptavidin binding.[1][2] The biotin tag allows for the highly specific and strong capture of the labeled molecules using streptavidin- or avidin-conjugated beads, forming the basis of efficient pull-down assays.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in pull-down assays, focusing on the profiling of cell surface glycoproteins.
Key Applications
-
Glycoprotein (B1211001) Labeling and Enrichment: Specifically target and isolate glycoproteins from complex biological samples such as cell lysates or serum. This is crucial for studying the glycoproteome and identifying disease biomarkers.
-
Cell Surface Protein Profiling: Due to its hydrophilicity, this compound is membrane-impermeable, making it ideal for selectively labeling and identifying cell surface glycoproteins on intact cells. This is a powerful technique in cancer biology and immunology to discover novel cell surface markers and drug targets.
-
Carbonylated Protein Pull-Down: Isolate proteins that have been post-translationally modified by oxidative stress (carbonylation), which is implicated in various diseases.
-
Antibody-Drug Conjugate (ADC) Development: this compound can be used to biotinylate ADCs through their carbohydrate components, facilitating their purification and characterization.[2]
-
PROTAC Development: This reagent can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), enabling their purification and analysis.[3]
Experimental Protocols
Protocol 1: Cell Surface Glycoprotein Labeling and Pull-Down for Mass Spectrometry Analysis
This protocol describes the selective biotinylation of glycoproteins on the surface of live cells, followed by cell lysis, pull-down of biotinylated proteins, and preparation for identification by mass spectrometry.
Materials and Reagents:
-
Cultured cells (e.g., HeLa, HEK293T)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Sodium periodate (NaIO₄)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 mM glycerol (B35011) or 100 mM glycine (B1666218) in PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer 1 (e.g., 2% SDS in PBS)
-
Wash Buffer 2 (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Elution Buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5, with 10 mM DTT)
-
Iodoacetamide (B48618) (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate (NH₄HCO₃)
Experimental Workflow:
Caption: Workflow for cell surface glycoprotein pull-down.
Procedure:
-
Cell Preparation: a. Grow cells to 80-90% confluency. b. Wash the cells three times with ice-cold PBS to remove any residual media proteins.
-
Oxidation of Cell Surface Glycoproteins: a. Treat the cells with 1 mM sodium periodate in PBS for 15 minutes at 4°C in the dark. This will oxidize the sialic acid residues on glycoproteins. b. After incubation, remove the sodium periodate solution and wash the cells once with PBS.
-
Biotinylation with this compound: a. Prepare a 5 mM stock solution of this compound in DMSO. b. Dilute the stock solution to a final concentration of 2 mM in PBS containing 10 mM aniline (as a catalyst). c. Add the this compound solution to the cells and incubate for 1-2 hours at room temperature with gentle rocking.
-
Quenching: a. Remove the biotinylation reagent and wash the cells three times with the quenching solution to stop the reaction.
-
Cell Lysis: a. Add ice-cold cell lysis buffer (e.g., RIPA buffer) containing protease inhibitors to the cells. b. Scrape the cells and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, followed by sonication to ensure complete lysis. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Incubation with Streptavidin Beads: a. Equilibrate the streptavidin magnetic beads by washing them three times with the cell lysis buffer. b. Add the cleared cell lysate to the equilibrated beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:
- Twice with Wash Buffer 1 (2% SDS in PBS).
- Twice with Wash Buffer 2 (8 M urea in 100 mM Tris-HCl, pH 8.5).
- Three times with 100 mM ammonium bicarbonate.
-
On-Bead Digestion for Mass Spectrometry: a. Resuspend the beads in 100 µL of 8 M urea, 100 mM Tris-HCl, pH 8.5. b. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds. c. Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate for 20 minutes in the dark to alkylate cysteine residues. d. Dilute the urea concentration to less than 2 M by adding 100 mM ammonium bicarbonate. e. Add trypsin (e.g., 1 µg) and incubate overnight at 37°C.
-
Peptide Collection: a. Pellet the beads and collect the supernatant containing the digested peptides. b. The peptides are now ready for desalting and subsequent analysis by LC-MS/MS.
Data Presentation
The following table presents example data from a pull-down experiment using a related compound, Biotin-PEG4-hydrazide, to label active thioester proteins in human plasma. This demonstrates the type of quantitative data that can be obtained from a pull-down experiment followed by mass spectrometry. The identified proteins are listed with their accession numbers, Mascot scores (indicating the confidence of identification), the number of matched peptides, and the percentage of protein sequence coverage.
| Band | Protein ID | Mascot Score | Matched Peptides | Sequence Coverage (%) |
| i | Complement C4-A | 213 | 11 | 9 |
| ii | Alpha-2-macroglobulin | 345 | 15 | 12 |
| iii | Complement C3 | 412 | 18 | 15 |
| iv | Complement C3 | 389 | 16 | 14 |
| v | Complement C3 | 521 | 22 | 18 |
Data is representative and adapted from a study on active serum thioester proteins.
Signaling Pathway Visualization
The following diagram illustrates the general principle of using this compound to capture and identify cell surface glycoproteins.
Caption: Capturing cell surface glycoproteins.
Conclusion
This compound is a powerful and versatile tool for researchers in various fields. Its specific reactivity towards aldehydes and ketones, combined with the benefits of a long, hydrophilic PEG spacer, enables the efficient labeling and enrichment of glycoproteins and other target molecules. The detailed protocols and application notes provided herein offer a comprehensive guide for the successful implementation of this compound in pull-down assays for the discovery and characterization of biomolecules.
References
Application Notes and Protocols for Biotin-PEG12-hydrazide in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG12-hydrazide is a heterobifunctional linker that is increasingly utilized in the development of antibody-drug conjugates (ADCs). This linker possesses a biotin (B1667282) moiety for selective interaction with avidin (B1170675) or streptavidin and a hydrazide group that can react with aldehydes or ketones to form a stable hydrazone bond. The incorporation of a 12-unit polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility, reduces aggregation, and provides steric hindrance, which can be advantageous for the pharmacokinetic properties of the resulting ADC.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the site-specific development of ADCs. The protocols cover antibody modification to generate reactive aldehyde groups, conjugation with the linker-drug, and subsequent characterization of the ADC.
Key Features of this compound
-
Bifunctional: Contains both a biotin group for affinity applications and a hydrazide group for covalent conjugation.[1]
-
PEGylated Spacer: The 12-unit PEG chain improves solubility and flexibility of the conjugate.[1][2]
-
Site-Specific Conjugation: The hydrazide group allows for targeted conjugation to aldehyde or ketone moieties on the antibody, enabling greater homogeneity of the final ADC product.
-
pH-Sensitive Linkage: The resulting hydrazone bond is relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5), facilitating intracellular drug release.[]
Chemical Properties
Below is a summary of the key chemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 858.1 g/mol | [2][] |
| Chemical Formula | C37H71N5O15S | [2][] |
| Purity | Typically >95% | [] |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [1][] |
Experimental Protocols
The development of an ADC using this compound involves a multi-step process. The following protocols provide a detailed methodology for each critical stage.
Protocol 1: Generation of Aldehyde Groups on the Antibody
Site-specific conjugation with a hydrazide linker requires the presence of an aldehyde group on the antibody. This can be achieved through two primary methods:
Method A: Oxidation of Glycans
This method targets the carbohydrate moieties present in the Fc region of the antibody.
Materials:
-
Antibody of interest (e.g., IgG)
-
Sodium meta-periodate (NaIO4)
-
Sodium acetate (B1210297) buffer (100 mM, pH 5.5)
-
Desalting columns (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a 20 mM solution of sodium meta-periodate in 100 mM sodium acetate buffer, pH 5.5, immediately before use. Keep on ice.
-
Dissolve the antibody to a concentration of 1-5 mg/mL in cold 100 mM sodium acetate buffer, pH 5.5.
-
Mix the antibody solution with an equal volume of the periodate (B1199274) solution.
-
Incubate the reaction for 30 minutes at 0-4°C in the dark.
-
Remove excess periodate by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
The resulting aldehyde-modified antibody is now ready for conjugation.
Method B: Enzymatic Generation of Formylglycine
This advanced method involves genetic engineering to introduce a specific amino acid sequence (e.g., CxPxR) into the antibody. The formylglycine-generating enzyme (FGE) then converts the cysteine residue within this sequence to a formylglycine, which contains an aldehyde group.[4][5][6]
Materials:
-
Engineered antibody containing the FGE recognition sequence
-
Formylglycine-generating enzyme (FGE)
-
Appropriate buffer system for FGE activity (refer to enzyme manufacturer's instructions)
Procedure:
-
Co-express the engineered antibody and FGE in a suitable expression system.
-
The FGE will enzymatically convert the target cysteine to formylglycine in vivo.
-
Purify the aldehyde-tagged antibody using standard chromatography techniques.
-
The purified antibody is ready for conjugation.
Protocol 2: Conjugation of this compound to the Aldehyde-Modified Antibody
This protocol describes the formation of the hydrazone bond between the linker and the antibody.
Materials:
-
Aldehyde-modified antibody (from Protocol 1)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Aniline (B41778) (optional, as a catalyst)
-
Desalting columns
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-20 mM).
-
To the aldehyde-modified antibody solution in PBS, add the this compound stock solution to achieve a final molar excess of the linker (e.g., 10- to 50-fold molar excess over the antibody).
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.
-
Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
The resulting biotinylated antibody is now ready for drug conjugation or purification.
Protocol 3: Drug Conjugation to the Biotinylated Antibody (via Streptavidin)
This protocol utilizes the high-affinity interaction between biotin and streptavidin to link a drug payload to the antibody.
Materials:
-
Biotinylated antibody (from Protocol 2)
-
Streptavidin-drug conjugate (pre-conjugated)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a solution of the biotinylated antibody in PBS.
-
Prepare a solution of the streptavidin-drug conjugate in PBS.
-
Mix the biotinylated antibody and the streptavidin-drug conjugate at a desired molar ratio (e.g., 1:1 or 1:2).
-
Incubate for 30-60 minutes at room temperature to allow for the formation of the biotin-streptavidin complex.
-
The final ADC is now assembled. Further purification may be necessary to remove any unbound components.
Characterization of the ADC
Thorough characterization of the ADC is crucial to ensure its quality and efficacy.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. Several methods can be employed for its determination:
| Method | Principle |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity conferred by the drug-linker. Different DAR species will have different retention times.[5][7][8] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size. Can be used to assess aggregation and purity of the ADC.[7][8][9] |
| Mass Spectrometry (MS) | Provides a precise measurement of the molecular weight of the ADC, allowing for the determination of the number of conjugated drugs.[10] |
In Vitro Cytotoxicity Assay
The potency of the ADC can be evaluated using in vitro cell-based assays.
Protocol:
-
Seed target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, the unconjugated antibody, and the free drug.
-
Treat the cells with the different concentrations of the test articles and incubate for a period of time (e.g., 72 hours).
-
Assess cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).
-
Calculate the IC50 value (the concentration that inhibits cell growth by 50%) for each compound.
Stability Assessment
The stability of the hydrazone linkage and the overall ADC conjugate in biological fluids is a key parameter.
Plasma Stability Assay:
-
Incubate the ADC in human or animal plasma at 37°C.
-
At various time points, take aliquots of the mixture.
-
Analyze the samples by a suitable method (e.g., LC-MS) to quantify the amount of intact ADC and any released drug.[2][11]
Purification
If necessary, the biotinylated antibody or the final ADC can be purified using streptavidin affinity chromatography.
Protocol:
-
Equilibrate a streptavidin-agarose column with PBS.
-
Load the sample containing the biotinylated molecule onto the column.
-
Wash the column extensively with PBS to remove unbound components.
-
Elute the biotinylated molecule using a competitive elution buffer containing free biotin or by using denaturing conditions.[12]
Conclusion
This compound offers a versatile and effective tool for the site-specific development of antibody-drug conjugates. The protocols and information provided in these application notes are intended to serve as a guide for researchers in this field. It is important to note that optimization of reaction conditions, purification methods, and analytical techniques will be necessary for each specific antibody and drug combination to ensure the development of a safe and efficacious ADC. The use of the biotin-streptavidin system provides a powerful method for both the construction and purification of these complex biotherapeutics.[][13]
References
- 1. researchgate.net [researchgate.net]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. bioagilytix.com [bioagilytix.com]
- 5. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. Methods for mAb and ADC analysis | Separation Science [sepscience.com]
- 9. agilent.com [agilent.com]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Streptavidin-drug conjugates streamline optimization of antibody-based conditioning for hematopoietic stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Purifying Biotinylated Proteins: A Guide to Using Desalting Columns
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of biotinylated proteins using desalting columns. This method is a rapid and efficient way to remove excess, unreacted biotin (B1667282) and other small molecules from a protein sample after a biotinylation reaction. The protocols and data presented are intended to guide researchers in achieving high protein recovery and purity for downstream applications.
Introduction
Biotinylation, the process of covalently attaching biotin to a protein, is a widely used technique in life sciences for various applications, including affinity purification, immunoassays, and protein interaction studies. Following the biotinylation reaction, it is crucial to remove the excess, non-conjugated biotin to prevent interference in subsequent assays that rely on biotin-streptavidin binding. Desalting columns, which operate on the principle of size exclusion chromatography (SEC), offer a simple and effective method for this purification step.[1]
In size exclusion chromatography, molecules are separated based on their size as they pass through a porous resin. Larger molecules, such as proteins, are excluded from the pores and travel through the column more quickly, eluting first. Smaller molecules, like free biotin and salts, enter the pores of the resin, taking a longer path and eluting later.[1][2] This allows for the efficient separation of the biotinylated protein from small molecular weight contaminants.
Data Presentation: Performance of Desalting Columns
The choice of desalting column can impact protein recovery and the efficiency of biotin removal. Below is a summary of the performance of commonly used desalting columns. Data is compiled from manufacturer's technical information and user-reported experiences.
Table 1: Comparison of Spin Desalting Columns for Biotin Removal
| Feature | Thermo Scientific™ Zeba™ Spin Desalting Columns (7K MWCO) | GE Healthcare PD SpinTrap™ G-25 |
| Principle | Size Exclusion Chromatography | Size Exclusion Chromatography |
| Format | Spin Column | Spin Column |
| Protein Recovery | Typically >95%[3] | Variable, can be lower especially with low concentration samples[3] |
| Biotin Removal | >80% in a single pass[4] | >95% salt removal (biotin removal expected to be similar)[3] |
| Processing Time | < 15 minutes | ~10-15 minutes |
| Recommended Sample Volume | 30 µL - 4 mL (depending on column size)[3] | 70 µL - 130 µL (for PD SpinTrap G-25) |
| Key Advantage | High protein recovery, even with dilute samples.[2][3] | Established and widely used resin. |
Table 2: Comparison of Gravity-Flow Desalting Columns
| Feature | GE Healthcare PD-10 Desalting Columns |
| Principle | Size Exclusion Chromatography |
| Format | Gravity-Flow Column |
| Protein Recovery | Typically >95%[4] |
| Salt Removal | >98%[4] |
| Processing Time | ~20-30 minutes |
| Recommended Sample Volume | 1.0 - 2.5 mL |
| Key Advantage | Can process larger sample volumes in a single run compared to most spin columns. |
Experimental Protocols
Detailed methodologies for using both spin and gravity-flow desalting columns are provided below.
Protocol for Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns)
This protocol is a general guideline for using spin desalting columns to remove excess biotin.
Materials:
-
Biotinylated protein sample
-
Spin Desalting Column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)
-
Equilibration Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Column Preparation:
-
Remove the column's bottom closure and loosen the cap.
-
Place the column into a collection tube.
-
Centrifuge at 1,500 x g for 1 minute to remove the storage solution.[5] Discard the flow-through.
-
-
Column Equilibration:
-
Place the column in a new collection tube.
-
Add 300-500 µL of equilibration buffer to the top of the resin bed.
-
Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.
-
Repeat the equilibration step two more times for a total of three washes.[5]
-
-
Sample Application and Collection:
-
Place the equilibrated column into a new, clean collection tube.
-
Carefully apply the biotinylated protein sample to the center of the resin bed. Refer to the manufacturer's guidelines for the recommended sample volume for your specific column size.[4]
-
Centrifuge the column at 1,500 x g for 2 minutes to collect the purified protein sample.[5]
-
The purified biotinylated protein is now in the collection tube, ready for downstream applications.
-
Protocol for Gravity-Flow Desalting Columns (e.g., PD-10 Desalting Columns)
This protocol is a general guideline for using gravity-flow desalting columns.
Materials:
-
Biotinylated protein sample
-
Gravity-Flow Desalting Column (e.g., PD-10 Desalting Column)
-
Equilibration Buffer (e.g., PBS, pH 7.4)
-
Collection tubes
-
Column stand
Procedure:
-
Column Preparation:
-
Remove the top and bottom caps (B75204) of the column.
-
Allow the storage buffer to drain completely by gravity.
-
-
Column Equilibration:
-
Place the column in a suitable stand and place a waste container underneath.
-
Equilibrate the column by passing approximately 25 mL of equilibration buffer through it. Allow the buffer to drain completely by gravity.
-
-
Sample Application:
-
Once the equilibration buffer has completely entered the packed bed, carefully apply the biotinylated protein sample to the top of the column. The recommended sample volume for a PD-10 column is between 1.0 and 2.5 mL.[4]
-
Allow the sample to fully enter the packed bed.
-
-
Elution and Collection:
-
Place a clean collection tube under the column.
-
Add the appropriate volume of elution buffer (typically the same as the sample volume) to the column to begin eluting the purified protein.
-
Collect the eluate, which contains the purified biotinylated protein.
-
Mandatory Visualizations
Experimental Workflow for Biotinylated Protein Purification
The following diagram illustrates the overall workflow from protein biotinylation to purification using a desalting column.
Caption: Workflow for biotinylation and purification.
Principle of Size Exclusion Chromatography in Desalting
This diagram illustrates the separation principle underlying the desalting process.
Caption: Size exclusion chromatography principle.
Troubleshooting
Table 3: Common Issues and Solutions in Purifying Biotinylated Proteins with Desalting Columns
| Issue | Possible Cause | Recommended Solution |
| Low Protein Recovery | Protein aggregation: Over-biotinylation can increase protein hydrophobicity, leading to aggregation.[4] | Optimize the molar ratio of biotin reagent to protein during the labeling reaction. Consider adding stabilizing agents like glycerol (B35011) or non-ionic detergents to the buffers.[6] |
| Nonspecific binding to the column: The protein may be interacting with the column material. | Ensure the buffer composition is appropriate (e.g., physiological pH and ionic strength). For very low concentration samples, consider adding a carrier protein like BSA if compatible with downstream applications. | |
| Incorrect sample volume or centrifugation speed: Using a sample volume outside the recommended range or incorrect spin speeds can lead to poor recovery.[4] | Strictly follow the manufacturer's protocol for sample volume and centrifugation parameters for your specific column. | |
| Incomplete Removal of Free Biotin | Column capacity exceeded: The amount of free biotin is too high for the column to effectively separate. | If a high excess of biotin was used in the reaction, consider performing the desalting step twice with a fresh column. |
| Improper column equilibration: The column was not sufficiently washed with the equilibration buffer. | Ensure to perform the recommended number of equilibration steps to completely replace the storage buffer. | |
| Protein Precipitation After Elution | Buffer incompatibility: The elution buffer may not be optimal for the stability of the biotinylated protein. | Ensure the pH and ionic strength of the elution buffer are suitable for your protein. Perform a buffer exchange into a final storage buffer that is known to maintain the protein's stability. |
| High protein concentration: The protein may be too concentrated in the eluate, leading to aggregation. | Elute into a larger volume to reduce the final protein concentration. Add stabilizing agents to the collection tube before elution.[6] |
Conclusion
Purification of biotinylated proteins using desalting columns is a rapid, simple, and effective method for removing excess biotin and other small molecules. By selecting the appropriate column type and carefully following the experimental protocols, researchers can achieve high yields of purified protein suitable for a wide range of downstream applications. Troubleshooting common issues such as low protein recovery and aggregation can often be addressed by optimizing the biotinylation reaction and the desalting procedure.
References
- 1. Desalting Column | Bio-Rad [bio-rad.com]
- 2. fishersci.com [fishersci.com]
- 3. Benchmarking Experiments with Pierce Zeba Spin Desalting Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. thenativeantigencompany.com [thenativeantigencompany.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols: Labeling Polysaccharides with Biotin-PEG12-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of polysaccharides with Biotin-PEG12-hydrazide. This method is a cornerstone for researchers needing to track, isolate, or immobilize polysaccharides in a variety of biological applications, including drug delivery, immunology, and glycobiology.
The protocol leverages the reaction between the hydrazide moiety of this compound and aldehyde groups introduced into the polysaccharide structure through mild oxidation. The inclusion of a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer minimizes steric hindrance, enhances water solubility, and reduces non-specific binding of the biotinylated conjugate.[1][2]
Principle of the Reaction
The labeling process is a two-step procedure:
-
Oxidation: The cis-diol groups present in the sugar residues of the polysaccharide are oxidized using sodium meta-periodate (NaIO₄) to generate reactive aldehyde groups.[3][4][5][6] This reaction is most efficient in slightly acidic conditions.[3][4]
-
Conjugation: The aldehyde groups on the polysaccharide backbone react with the hydrazide group of this compound to form a stable hydrazone bond.[1][3][7]
Experimental Protocols
Materials and Reagents
-
Polysaccharide of interest
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Coupling buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.2-7.4)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Streptavidin-conjugated detection reagents (e.g., Streptavidin-HRP)
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for biotin (B1667282) quantification (optional)
Step 1: Oxidation of the Polysaccharide
This step generates aldehyde groups on the polysaccharide for subsequent conjugation.
-
Dissolve the polysaccharide in 0.1 M sodium acetate buffer (pH 5.5) to a final concentration of 1-10 mg/mL.
-
Freshly prepare a 100 mM solution of sodium meta-periodate (NaIO₄) in deionized water.
-
Add the NaIO₄ solution to the polysaccharide solution to achieve a final NaIO₄ concentration of 1-10 mM.[3][4] For selective oxidation of sialic acid residues, a lower concentration of 1 mM NaIO₄ can be used.[3][4]
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Remove the excess sodium periodate (B1199274) and by-products by either:
Step 2: Conjugation with this compound
This step couples the biotin label to the oxidized polysaccharide.
-
Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a stock solution (e.g., 50 mM).[4]
-
Add the this compound stock solution to the oxidized polysaccharide solution. A molar excess of the biotin reagent is recommended to ensure efficient labeling. A starting point is a 20- to 50-fold molar excess relative to the amount of polysaccharide.
-
Incubate the reaction mixture for 2 hours to overnight at room temperature with gentle stirring.[5][6]
-
Remove the unreacted this compound by extensive dialysis against PBS at 4°C or by passing the mixture through a desalting column.
Step 3: Purification and Storage of the Biotinylated Polysaccharide
Proper purification is crucial to remove any non-conjugated biotin, which could interfere with downstream applications.
-
Dialysis/Gel Filtration: As described in the previous step, these methods are effective for removing small molecule contaminants.[]
-
Affinity Purification (Optional): For a highly purified product, the biotinylated polysaccharide can be captured on a streptavidin-agarose resin and then eluted.[9][10] Note that elution may require denaturing conditions due to the strong biotin-streptavidin interaction.[11]
-
Storage: Store the purified biotinylated polysaccharide in a suitable buffer (e.g., PBS) at 4°C for short-term storage or lyophilize for long-term storage at -20°C.
Characterization of Biotinylated Polysaccharide
It is important to confirm the successful biotinylation and quantify the degree of labeling.
-
HABA Assay: This colorimetric assay can be used to estimate the amount of biotin incorporated into the polysaccharide.
-
Streptavidin Blot: After running the labeled polysaccharide on a gel (if applicable) and transferring to a membrane, it can be probed with streptavidin-HRP to confirm biotinylation.
-
Mass Spectrometry: Can provide information on the mass shift upon biotinylation.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the covalent attachment of the biotin moiety.[12]
Quantitative Data Summary
The efficiency of biotinylation can vary depending on the polysaccharide, its molecular weight, and the reaction conditions. The following table provides an example of the type of data that should be recorded.
| Parameter | Example Value | Method of Determination |
| Polysaccharide Concentration | 5 mg/mL | UV-Vis Spectroscopy or Dry Weight |
| Molar Ratio (Biotin:Polysaccharide) | 50:1 | Calculation |
| Reaction Time | 4 hours | Experimental Parameter |
| Degree of Substitution | 1 biotin per 17 kDa of polysaccharide[12] | HABA Assay / NMR[12] |
| Yield of Biotinylated Polysaccharide | >85% | Gravimetric Analysis |
Diagrams
Caption: Experimental workflow for labeling polysaccharides with this compound.
Caption: Chemical reaction pathway for biotinylating a polysaccharide.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. interchim.fr [interchim.fr]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. cephamls.com [cephamls.com]
- 9. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 10. ビオチンアフィニティー精製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Biotin-PEG12-hydrazide in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Biotin-PEG12-hydrazide as a versatile linker for targeted drug delivery. This heterobifunctional reagent is instrumental in developing sophisticated drug delivery systems that leverage the high affinity of biotin (B1667282) for its receptors, which are frequently overexpressed on the surface of cancer cells. The inclusion of a 12-unit polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic profile of the conjugated therapeutic. The terminal hydrazide group allows for the formation of a pH-sensitive hydrazone bond with carbonyl groups (aldehydes or ketones) on a drug, antibody, or nanoparticle, enabling controlled drug release in the acidic tumor microenvironment.
Core Principles and Applications
This compound is a key component in the design of targeted therapies due to its distinct functional domains:
-
Biotin Moiety: Serves as the targeting ligand, binding with high affinity and specificity to the biotin receptors (sodium-dependent multivitamin transporter, SMVT) on cancer cells. This interaction facilitates receptor-mediated endocytosis, leading to the internalization of the drug conjugate.[1]
-
PEG12 Spacer: The hydrophilic 12-unit polyethylene glycol chain offers several advantages, including increased aqueous solubility of the conjugate, reduced immunogenicity, and minimized non-specific interactions with other proteins.[2] It also provides a flexible spacer arm that mitigates steric hindrance between the biotin ligand and the drug cargo, ensuring efficient receptor binding.[3]
-
Hydrazide Group: This functional group reacts with aldehydes or ketones to form a hydrazone linkage. This bond is relatively stable at physiological pH (around 7.4) but is susceptible to hydrolysis under the acidic conditions typically found in the tumor microenvironment and within endosomes and lysosomes (pH 5.0-6.5).[4] This pH-dependent cleavage allows for the targeted release of the conjugated drug within the cancer cells, enhancing its therapeutic efficacy while minimizing systemic toxicity.[5][6]
Primary Applications Include:
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies targeting tumor-associated antigens. The carbohydrate moieties on antibodies can be oxidized to generate aldehyde groups for reaction with the hydrazide.[2][3]
-
Nanoparticle Functionalization: Surface modification of nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) to create targeted drug delivery vehicles.[7][8]
-
PROTAC Development: Use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[9][10]
-
Targeted Small Molecule Drug Delivery: Conjugation of small molecule drugs containing a carbonyl group to enhance their delivery to tumor cells.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing biotin-PEG linkers in targeted drug delivery systems. While specific data for the PEG12 variant is limited in the public domain, the presented data from similar constructs provide valuable insights into the expected performance.
Table 1: Drug Loading and Encapsulation Efficiency
| Drug Delivery System | Drug | Linker Type | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Alginate Microparticles | Biotin | N/A (encapsulated) | ~0.045 | 90.50 ± 0.26 | [11] |
| Biotin-PEG-PCL Micelles | Artemisinin | Biotin-PEG-PCL | Not Specified | 45.5 ± 0.41 | [12] |
| PLGA-PEG-Biotin Nanoparticles | Docetaxel | PLGA-PEG-Biotin | 1.38 - 13 | 60.33 - 91.1 | [8] |
Table 2: In Vitro Cytotoxicity
| Cell Line | Drug Formulation | IC50 | Time Point | Reference |
| MCF-7 (Breast Cancer) | Artemisinin/Biotin-PEG-PCL | 106.66 µg/mL | 48 h | [12] |
| MCF-7 (Breast Cancer) | Artemisinin/Biotin-PEG-PCL | 49.87 µg/mL | 72 h | [12] |
| HFF2 (Normal Cells) | Artemisinin/Biotin-PEG-PCL | No toxic effects | Not Specified | [12] |
Table 3: In Vivo Tumor Growth Inhibition
| Animal Model | Treatment Group | Tumor Volume | Study Duration | Reference |
| 4T1 Breast Cancer | Control | 2150 mm³ | Not Specified | [12] |
| 4T1 Breast Cancer | Free Artemisinin | 76 mm³ | Not Specified | [12] |
| 4T1 Breast Cancer | Artemisinin-loaded Biotin-PEG-PCL Micelles | 40 mm³ | Not Specified | [12] |
| HeLa Xenograft | Control | Not Specified (Baseline) | Not Specified | [13] |
| HeLa Xenograft | Biotin-decorated Gold Nanoparticles with Copper Complex | 3.8-fold reduction vs. control | Not Specified | [13] |
| HeLa Xenograft | Non-biotinylated Gold Nanoparticles with Copper Complex | 2.3-fold reduction vs. control | Not Specified | [13] |
Experimental Protocols
Protocol 1: Biotinylation of Glycoproteins (e.g., Antibodies) via Oxidized Carbohydrate Moieties
This protocol describes the generation of aldehyde groups on glycoproteins through mild oxidation of their carbohydrate residues, followed by conjugation with this compound.
Materials:
-
Glycoprotein (B1211001) (e.g., antibody) solution (1-5 mg/mL)
-
Sodium meta-periodate (NaIO4)
-
100 mM Sodium Acetate buffer, pH 5.5
-
50-100 mM Sodium Phosphate buffer, pH 7.0-7.5
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Preparation of Reagents:
-
Immediately before use, prepare a 20 mM solution of sodium meta-periodate in 100 mM Sodium Acetate, pH 5.5. Keep this solution on ice and protected from light.[14]
-
Prepare the glycoprotein solution at a concentration of 1-5 mg/mL in cold 100 mM Sodium Acetate, pH 5.5.[14]
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 25-50 mM.[14]
-
-
Oxidation of Glycoprotein:
-
In a reaction tube, mix equal volumes of the cold glycoprotein solution and the 20 mM sodium meta-periodate solution.[14]
-
Incubate the reaction mixture on ice (0-4°C) for 30 minutes, protected from light.[14]
-
Note: For selective oxidation of sialic acid residues, a final periodate (B1199274) concentration of 1 mM can be used.[15]
-
-
Removal of Excess Periodate:
-
Equilibrate a desalting column with 50-100 mM Sodium Phosphate buffer, pH 7.0-7.5.
-
Apply the oxidized glycoprotein solution to the desalting column to remove excess sodium meta-periodate and exchange the buffer.[14] Collect the protein-containing fractions.
-
-
Biotinylation Reaction:
-
Purification of the Biotinylated Glycoprotein:
-
Remove unreacted this compound by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.[15]
-
Protocol 2: Functionalization of Nanoparticles with this compound
This protocol provides a general workflow for the surface functionalization of pre-formed nanoparticles that have aldehyde or ketone groups on their surface.
Materials:
-
Nanoparticle suspension with surface aldehyde or ketone groups
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction buffer (e.g., 100 mM Sodium Acetate, pH 5.5)
-
Centrifugation tubes
-
Ultrasonic bath (optional)
-
Purification system (e.g., dialysis, tangential flow filtration, or size exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 25-50 mM.
-
Prepare the nanoparticle suspension in the reaction buffer. If necessary, use an ultrasonic bath to ensure the nanoparticles are well-dispersed.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the nanoparticle suspension. The molar ratio of the hydrazide reagent to the surface functional groups on the nanoparticles should be optimized, but a 10 to 50-fold molar excess of the biotin reagent is a good starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or shaking.
-
-
Purification of Functionalized Nanoparticles:
-
Separate the biotinylated nanoparticles from unreacted this compound using a suitable purification method.
-
For larger nanoparticles, repeated centrifugation and resuspension in fresh buffer can be effective.
-
For smaller nanoparticles, dialysis against a large volume of buffer or tangential flow filtration is recommended.
-
-
-
Characterization:
-
Characterize the functionalized nanoparticles to confirm the successful conjugation of biotin. This can be done using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, or by performing a binding assay with avidin (B1170675) or streptavidin.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Workflow of this compound in targeted drug delivery.
Caption: Experimental workflow for developing targeted drug delivery systems.
References
- 1. Biotin receptor-mediated intracellular delivery of synthetic polypeptide-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | AxisPharm [axispharm.com]
- 3. Biotin-PEG2-Hydrazide | AxisPharm [axispharm.com]
- 4. HZ-PEG-HZ (1K) Successfully Completed The FDA DMF Filing | Biopharma PEG [biochempeg.com]
- 5. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. “SMART” DRUG DELIVERY SYSTEMS: DOUBLE-TARGETED pH-RESPONSIVE PHARMACEUTICAL NANOCARRIERS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotinylated polyaminoacid-based nanoparticles for the targeted delivery of lenvatinib towards hepatocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. Advances in Hydrophilic Drug Delivery: Encapsulation of Biotin in Alginate Microparticles [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Biotin Decorated Gold Nanoparticles for Targeted Delivery of a Smart-Linked Anticancer Active Copper Complex: In Vitro and In Vivo Studies. | Semantic Scholar [semanticscholar.org]
- 14. proteochem.com [proteochem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotin-PEG12-hydrazide Conjugation
Welcome to the technical support center for Biotin-PEG12-hydrazide conjugation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation experiments for maximum efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound conjugation?
A1: this compound utilizes hydrazide chemistry to form covalent bonds with target molecules. There are two primary reaction pathways:
-
Reaction with Aldehydes: The hydrazide group (—NH-NH2) reacts with an aldehyde group (—CHO) under slightly acidic conditions (pH 4.0-6.0) to form a stable hydrazone bond.[1][2] This is the most common method for labeling glycoproteins, as the sugar moieties can be oxidized with sodium periodate (B1199274) (NaIO₄) to generate aldehydes.[1][3]
-
Reaction with Carboxylic Acids: In the presence of a carbodiimide (B86325) coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the hydrazide group can react with a carboxylic acid group (—COOH) to form a stable amide bond. This reaction is typically performed in an acidic buffer like MES at pH 4.5-5.5.[4][5]
Q2: Why is the PEG12 spacer arm important?
A2: The Polyethylene Glycol (PEG) spacer arm in this compound offers several advantages. The hydrophilic nature of the 12-unit PEG linker increases the water solubility of the biotinylation reagent and the resulting conjugate, which can help reduce aggregation and precipitation of labeled proteins.[1][6] Additionally, the long spacer arm minimizes steric hindrance between the biotin (B1667282) molecule and the conjugated protein, ensuring better accessibility of the biotin for detection with avidin (B1170675) or streptavidin.[1]
Q3: Which functional group should I target on my molecule?
A3: The choice of target depends on the nature of your molecule:
-
Glycoproteins/Carbohydrates: Target the carbohydrate moieties. Mild oxidation with sodium periodate creates aldehyde groups on sugar rings, which specifically react with the hydrazide.[2][7] This method is useful for site-specific labeling on the Fc region of antibodies, potentially preserving antigen-binding activity.[8]
-
Proteins/Peptides with accessible Carboxyl Groups: Target aspartic and glutamic acid residues using EDC chemistry.[3][5] This is a useful alternative if your protein lacks suitable carbohydrate chains or if amine-group modification (a more common strategy) interferes with protein function.[5]
Q4: How do I measure the efficiency of my conjugation reaction?
A4: The degree of biotinylation can be quantified using several methods:
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a rapid and common colorimetric method.[9] Biotin displaces HABA from an avidin-HABA complex, causing a decrease in absorbance at 500 nm that is proportional to the amount of biotin in the sample.[9][10][11] This allows for the calculation of the biotin-to-protein molar ratio.
-
TNBS Assay: 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) reacts with un-conjugated hydrazide groups to produce a colored product.[12][13] This can be used to measure the amount of remaining this compound after the reaction.
Troubleshooting Guide
This section addresses common issues encountered during this compound conjugation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Biotinylation | Incorrect Buffer: The presence of primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate (B1210297), citrate) in EDC reactions will quench the conjugation.[4][5] | For EDC reactions, use a non-amine, non-carboxylate buffer like MES at pH 4.5-5.5.[1][4] For hydrazone formation, use sodium acetate at pH 4.0-6.0.[1] |
| Inefficient Oxidation: The glycoprotein (B1211001) was not sufficiently oxidized to generate aldehydes. | Optimize the sodium periodate concentration (1-10 mM is typical) and incubation time (15-30 min at 4°C).[4][7] Ensure the periodate solution is freshly prepared.[7] Quench the reaction with a reagent like sodium sulfite (B76179) to prevent over-oxidation.[8] | |
| Suboptimal pH: The pH is outside the optimal range for the reaction. | For hydrazone formation, maintain a pH between 4.0 and 6.0.[1][2] For EDC coupling, maintain a pH between 4.5 and 5.5.[4] | |
| Reagent Inactivity: this compound or EDC has degraded due to improper storage (e.g., exposure to moisture). | Store reagents desiccated at the recommended temperature. Dissolve them in a dry organic solvent like DMSO immediately before use.[4] | |
| Protein Precipitation/Aggregation | Hydrophobicity: High levels of biotinylation can increase the hydrophobicity of the protein, leading to aggregation. | The PEG spacer in this compound helps mitigate this.[1][6] If aggregation persists, consider reducing the molar ratio of the biotinylation reagent to the protein. |
| EDC-induced Crosslinking: When labeling carboxyl groups on a protein, EDC can also activate reactions between the protein's own carboxyl and amine groups, causing polymerization.[1][5] | Minimize this side reaction by using a higher molar excess of this compound or by decreasing the amount of EDC used.[1][5] Alternatively, you can block the protein's primary amines with a reagent like Sulfo-NHS-Acetate before starting the EDC reaction.[5] | |
| Inconsistent Results | Variable Molar Ratios: Inconsistent amounts of biotin reagent or protein are being used between experiments. | Carefully calculate and maintain a consistent molar ratio of this compound to your target molecule. Empirical testing is often needed to find the optimal ratio for your specific application.[4] |
| Incomplete Purification: Residual, unreacted biotin reagent is interfering with downstream applications or quantification assays. | Ensure complete removal of unreacted biotin using dialysis or gel filtration (desalting columns).[1][7] The HABA assay, for instance, detects total biotin, so unreacted biotin will lead to an overestimation of conjugation efficiency.[9] |
Experimental Protocols & Workflows
Protocol 1: Biotinylation of a Glycoprotein (e.g., Antibody)
This protocol involves two main stages: the oxidation of carbohydrate side chains to create aldehydes, and the subsequent reaction with this compound.
Materials:
-
Glycoprotein (e.g., IgG) at 1-5 mg/mL
-
Sodium meta-periodate (NaIO₄), freshly prepared at 20 mM in Oxidation Buffer[7]
-
Coupling Buffer: 0.1 M Sodium Phosphate, pH 7.0-7.5[7]
-
This compound, dissolved in DMSO to 50 mM[4]
-
Desalting columns (e.g., Sephadex G-25)[7]
Procedure:
-
Buffer Exchange: Exchange the glycoprotein into cold Oxidation Buffer using a desalting column.
-
Oxidation: Mix equal volumes of the cold glycoprotein solution and the 20 mM NaIO₄ solution (final NaIO₄ concentration will be 10 mM).[7] Incubate in the dark on ice or at 4°C for 30 minutes.[4][7]
-
Removal of Periodate: Immediately remove the excess NaIO₄ and exchange the oxidized glycoprotein into the Coupling Buffer using a desalting column.[7]
-
Conjugation: Add the 50 mM this compound solution to the oxidized glycoprotein to achieve a final concentration of 5-10 mM.[7]
-
Incubation: Incubate the reaction for 2 hours at room temperature.[7]
-
Purification: Remove unreacted this compound by dialysis or using a desalting column equilibrated with a storage buffer like PBS.[1][7]
Protocol 2: Biotinylation of a Carboxyl-Containing Molecule (e.g., Protein)
This protocol uses EDC to couple this compound to carboxylic acids.
Materials:
-
Protein at 5-10 mg/mL
-
This compound, dissolved in dry DMSO to 50 mM[5]
-
EDC, freshly prepared at ~500 mM in Reaction Buffer[5]
-
Desalting columns
Procedure:
-
Buffer Exchange: Dissolve or exchange the protein into the Reaction Buffer.
-
Add Biotin Reagent: Add the 50 mM this compound solution to the protein solution to a final concentration of ~1.25 mM.[5] Mix gently.
-
Add EDC: Immediately add the fresh EDC solution to the protein/biotin mixture to a final concentration of ~5-6.5 mM.[4][5]
-
Incubation: Incubate for 2 hours to overnight at room temperature with gentle mixing.[4][5]
-
Purification: Remove unreacted reagents and byproducts (e.g., isourea) by dialysis or gel filtration using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[5]
Data Summary Tables
Table 1: Recommended Buffer Conditions
| Reaction Type | Target Group | Recommended Buffer | pH Range | Buffers to Avoid |
| Hydrazone Formation | Aldehyde (-CHO) | Sodium Acetate[1][7] | 4.0 - 6.0 | Tris or other primary amine buffers (can react with aldehydes)[1] |
| EDC Coupling | Carboxylic Acid (-COOH) | MES[1][4] | 4.5 - 5.5 | Tris, Glycine, Acetate, Citrate, Phosphate[1][4][5] |
Table 2: Typical Reaction Parameters
| Parameter | Glycoprotein Labeling | Carboxyl Group Labeling (EDC) |
| Target Molecule Conc. | 1 - 5 mg/mL[7] | 5 - 10 mg/mL[4][5] |
| Biotin Reagent Conc. | 5 - 10 mM[7] | ~1.25 mM[5] |
| Coupling Agent Conc. | 10 mM NaIO₄ (for oxidation)[4][7] | ~5 - 6.5 mM EDC[4][5] |
| Reaction Time | 2 hours at RT[7] | 2 hours to overnight at RT[4][5] |
| Temperature | Oxidation at 4°C; Conjugation at RT[7] | Room Temperature[5] |
References
- 1. interchim.fr [interchim.fr]
- 2. apexbt.com [apexbt.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. This compound | BroadPharm [broadpharm.com]
- 7. proteochem.com [proteochem.com]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. anaspec.com [anaspec.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Preventing Protein Aggregation During Biotinylation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to prevent protein aggregation during biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of protein aggregation during biotinylation?
A1: Protein aggregation during biotinylation can be triggered by several factors, including:
-
High Protein Concentration: Increased proximity of protein molecules can lead to intermolecular interactions and aggregation.[1]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact protein stability.[1][2]
-
Inappropriate Biotin-to-Protein Molar Ratio: Excessive modification of surface lysines can alter the protein's isoelectric point and solubility, leading to precipitation.[3][4]
-
Hydrophobicity of the Biotinylation Reagent: Some biotin (B1667282) reagents are hydrophobic and can promote aggregation.[5]
-
Reaction Temperature and Incubation Time: Elevated temperatures and prolonged incubation can denature proteins, making them more prone to aggregation.[1]
-
Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with NHS-ester biotin, reducing labeling efficiency and potentially impacting the protein.[6][7]
-
Oxidation: For proteins with cysteine residues, oxidation can lead to the formation of non-native disulfide bonds and subsequent aggregation.[1]
Q2: My protein precipitated immediately after adding the NHS-ester biotin reagent. What happened?
A2: This is a common issue that can arise from a few key factors:
-
Over-modification: Using a high molar excess of the biotinylation reagent can lead to the modification of a large number of primary amines on the protein surface. This can drastically alter the protein's isoelectric properties and cause it to precipitate.[3]
-
Local pH Changes: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can cause a localized drop in pH, potentially pushing the protein to its isoelectric point where it is least soluble.
-
Solvent Incompatibility: If the biotin reagent is dissolved in an organic solvent like DMSO or DMF, adding a large volume of this to your aqueous protein solution can induce precipitation.
Q3: How can I choose the optimal buffer for my biotinylation reaction?
A3: The ideal buffer will maintain your protein's stability while being compatible with the biotinylation chemistry. Key considerations include:
-
pH: For NHS-ester biotinylation, the optimal pH range is typically 7-9.[8] The buffer's pH should be about 1-2 units away from your protein's isoelectric point (pI) to ensure it has a net charge and remains soluble.[9]
-
Buffer Composition: Avoid buffers containing primary amines like Tris or glycine.[7] Phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers are common choices.[10][11]
-
Ionic Strength: The salt concentration can influence electrostatic interactions. While some salt (e.g., 150 mM NaCl) is often beneficial for solubility, very high or very low concentrations can sometimes promote aggregation.[1][12]
Q4: What is the recommended molar ratio of biotin to protein?
A4: The optimal ratio is protein-dependent and should be determined empirically. However, a general starting point is a 10:1 to 40:1 molar excess of biotin to protein.[13] For dilute protein solutions (e.g., <2 mg/mL), a higher molar excess (≥ 20-fold) may be needed, while for more concentrated solutions (e.g., >2 mg/mL), a lower excess (≥ 12-fold) is often sufficient.[14][15] It is crucial to start with a lower ratio and increase it if labeling is inefficient, rather than starting high and risking aggregation.[3]
Q5: Can I use additives to prevent aggregation?
A5: Yes, various additives can be included in the reaction buffer to enhance protein stability. The choice and concentration of the additive should be optimized for your specific protein.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Protein precipitates upon addition of biotin reagent. | Over-modification of the protein.[3] | Reduce the molar excess of the biotinylation reagent. Start with a lower ratio (e.g., 5:1 or 10:1) and empirically determine the optimal level of labeling.[3][13] |
| High protein concentration.[1] | Perform the reaction at a lower protein concentration (e.g., 1-2 mg/mL).[11][13] | |
| Unsuitable buffer pH.[1][2] | Ensure the buffer pH is at least 1 unit away from the protein's pI.[9] For NHS-ester reactions, maintain a pH between 7 and 9.[8] | |
| Presence of primary amines in the buffer. | Perform a buffer exchange into a non-amine containing buffer like PBS or HEPES before biotinylation.[16] | |
| Low biotin incorporation. | Presence of competing primary amines in the buffer.[16][7] | Ensure the buffer is free of Tris, glycine, or other primary amines.[16][7] |
| Hydrolyzed biotinylation reagent.[6] | Prepare the biotinylation reagent solution immediately before use. Do not store aqueous solutions of NHS-ester biotin.[6][17] | |
| Low protein concentration.[3] | Increase the protein concentration to >2.0 mg/ml if possible.[3] | |
| Insufficient molar excess of biotin. | Increase the molar ratio of biotin to protein.[13] | |
| Loss of protein activity after biotinylation. | Over-modification, potentially at the active site.[4] | Reduce the biotin-to-protein molar ratio.[4] Consider using a site-specific biotinylation method if possible. |
| Protein denaturation during the reaction. | Perform the reaction at a lower temperature (e.g., on ice for 2 hours instead of room temperature for 30-60 minutes).[6] Add stabilizing osmolytes like glycerol (B35011) or sucrose (B13894) to the buffer.[1] | |
| Visible aggregates form during or after the reaction. | General protein instability.[1] | Add stabilizing excipients to the buffer (see table below).[1][] |
| Oxidation of sulfhydryl groups.[1] | If your protein has cysteines and is not dependent on disulfide bonds for activity, add a reducing agent like DTT or TCEP (1-5 mM).[1] Note: some biotinylation reagents target sulfhydryls, so ensure compatibility. | |
| Hydrophobic interactions.[19] | Include a low concentration of a non-denaturing detergent (e.g., 0.05% Tween-20 or 0.1% CHAPS).[12] |
Quantitative Data on Anti-Aggregation Additives
The following table provides a summary of common additives used to prevent protein aggregation and their typical working concentrations. The optimal concentration for each additive should be determined experimentally for your specific protein.
| Additive | Typical Concentration | Mechanism of Action |
| Salts (e.g., NaCl, KCl) | 50-200 mM | Modulates electrostatic interactions that can lead to aggregation.[1] |
| Glycerol | 5-20% (v/v) | Acts as a stabilizing osmolyte, favoring the native protein conformation.[1] |
| Sucrose | 5-10% (w/v) | Stabilizes proteins through preferential exclusion and interaction with exposed amide backbones.[1][] |
| L-Arginine | 0.1-1 M | Reduces protein surface hydrophobicity and can increase the solubility of both folded and unfolded proteins.[1][][20] |
| L-Glutamate | 50 mM (often used with L-Arginine) | Increases protein solubility by binding to charged and hydrophobic regions.[1] |
| Reducing Agents (e.g., DTT, TCEP) | 1-5 mM | Prevents the formation of non-native disulfide bonds.[1] |
| Non-denaturing Detergents (e.g., Tween-20, CHAPS) | 0.01-0.1% (v/v) | Solubilizes protein aggregates by interacting with hydrophobic patches.[1][12] |
Experimental Protocols
Protocol 1: NHS-Ester Biotinylation with Anti-Aggregation Measures
This protocol describes a general method for biotinylating a protein using an amine-reactive NHS-ester biotin, incorporating steps to minimize aggregation.
Materials:
-
Purified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-ester biotin reagent (e.g., EZ-Link™ Sulfo-NHS-LC-Biotin)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
-
(Optional) Anti-aggregation additives (see table above)
Procedure:
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If necessary, perform buffer exchange via dialysis or a desalting column. The protein concentration should ideally be between 1-10 mg/mL.[14]
-
Prepare Biotin Reagent: Immediately before use, dissolve the NHS-ester biotin in anhydrous DMSO or DMF to a concentration of 10 mM.[6]
-
Calculate Reagent Volume: Determine the volume of biotin reagent needed to achieve the desired molar excess (e.g., a 20-fold molar excess for a 2 mg/mL protein solution).[15]
-
Biotinylation Reaction: Add the calculated volume of the biotin reagent to your protein solution. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6] To minimize aggregation, performing the reaction on ice is recommended.
-
Quench Reaction: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[7]
-
Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin and byproducts using a desalting column or dialysis.[11][19]
-
Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage, potentially with a cryoprotectant like glycerol.[1]
Protocol 2: Screening for Optimal Buffer Conditions
If your protein is particularly prone to aggregation, it is advisable to perform a buffer screen before proceeding with biotinylation.
-
Prepare a series of small-volume buffers with varying pH (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) and different compositions (e.g., PBS, HEPES).
-
Add your protein to each buffer to a final concentration similar to that intended for biotinylation.
-
Incubate the samples under the planned reaction conditions (temperature and time).
-
Assess for aggregation by visual inspection (cloudiness), measuring absorbance at 340 nm, or using Dynamic Light Scattering (DLS).
-
Select the buffer in which the protein shows the highest stability (least aggregation) for your biotinylation experiment.
Visualizations
Caption: Workflow for preventing protein aggregation during biotinylation.
Caption: Key factors contributing to protein aggregation during biotinylation.
References
- 1. l-Arginine hydrochloride increases the solubility of folded and unfolded recombinant plasminogen activator rPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. trialtusbioscience.com [trialtusbioscience.com]
- 10. Buffer Reference Center [sigmaaldrich.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Biotinylation of protein complexes may lead to aggregation as well as to loss of subunits as revealed by Blue Native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein Aggregation - Neurodegeneration - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Quenching sodium periodate reaction before hydrazide labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium periodate (B1199274) oxidation and subsequent hydrazide labeling of glycoproteins.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow.
| Problem | Potential Cause | Recommended Solution |
| Low or No Hydrazide Labeling | Incomplete Oxidation: Insufficient sodium periodate concentration or incubation time. | Optimize the sodium periodate concentration (typically 1-10 mM) and incubation time (15-30 minutes at 4°C or room temperature in the dark). |
| Ineffective Quenching: Residual periodate is quenching the hydrazide reagent. Periodate is a strong oxidizer and can react with hydrazide. | Ensure complete quenching of the periodate reaction. Consider using sodium sulfite (B76179) or sodium thiosulfate (B1220275) as quenching reagents, as they do not produce byproducts that can interfere with labeling. Alternatively, remove excess periodate by desalting or dialysis. | |
| Suboptimal pH for Hydrazide Reaction: The pH of the reaction buffer is not optimal for hydrazone bond formation. | The hydrazide labeling reaction is most efficient at a pH of 5.0-7.4. Adjust the buffer to the optimal pH range after the quenching step. | |
| Presence of Primary Amines in Buffers: Buffers like Tris or glycine (B1666218) contain primary amines that compete with the hydrazide for reaction with the generated aldehydes. | Use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS) or acetate (B1210297) buffers, throughout the oxidation and labeling steps. | |
| High Background Signal | Non-specific Binding of Hydrazide Reagent: The hydrazide label is binding to the protein non-specifically. | Increase the number of washing steps after the labeling reaction. Consider using a blocking agent, such as bovine serum albumin (BSA), if compatible with your downstream application. |
| Formaldehyde-Mediated Cross-linking: If using ethylene (B1197577) glycol or glycerol (B35011) for quenching, formaldehyde (B43269) byproducts can cause non-specific labeling and protein aggregation. | Avoid using ethylene glycol or glycerol as quenching reagents. Switch to sodium sulfite or sodium thiosulfate, or use a physical removal method like desalting. | |
| Protein Aggregation/Precipitation | Over-oxidation: High concentrations of sodium periodate or prolonged incubation can lead to protein damage and aggregation. | Perform a titration of sodium periodate concentration and incubation time to find the optimal conditions that yield sufficient aldehyde generation without causing protein instability. |
| Side Reactions from Quenching: As mentioned above, formaldehyde generated from diol-based quenching agents can lead to protein cross-linking and aggregation. | Switch to non-diol-based quenching reagents or physical removal methods. | |
| Inconsistent Labeling Results | Variability in Reagent Preparation: Inconsistent concentrations of sodium periodate or hydrazide reagent. | Prepare fresh solutions of sodium periodate and the hydrazide label for each experiment. Sodium periodate solutions, in particular, should be used immediately after preparation. |
| Light Exposure: The periodate oxidation reaction is light-sensitive. | Perform the oxidation step in the dark or in amber tubes to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench the sodium periodate reaction before adding the hydrazide label?
A1: It is critical to quench the reaction to neutralize any remaining sodium periodate. Residual periodate is a strong oxidizing agent and will react with the hydrazide reagent, rendering it unable to label the aldehydes generated on the glycoprotein (B1211001). This can lead to significantly lower or no labeling of your target protein.
Q2: What are the different methods to quench the sodium periodate reaction?
A2: There are two main approaches to stop the periodate oxidation:
-
Chemical Quenching: This involves adding a reagent that reacts with and consumes the excess periodate. Common quenching agents include sodium sulfite, sodium thiosulfate, ethylene glycol, and glycerol.
-
Physical Removal: This method involves physically separating the glycoprotein from the smaller sodium periodate molecules. This is typically achieved through desalting columns or dialysis.
Q3: Which quenching reagent is best for my experiment?
A3: The choice of quenching reagent can impact the outcome of your labeling experiment.
-
Sodium Sulfite and Sodium Thiosulfate: These are often recommended as they efficiently quench periodate without generating reactive byproducts that can interfere with subsequent steps.
-
Ethylene Glycol and Glycerol: While commonly used, these diol-based reagents can be oxidized by periodate to produce formaldehyde. Formaldehyde can react with your protein and the hydrazide label, potentially leading to non-specific labeling, protein cross-linking, and aggregation. Therefore, their use is discouraged, especially in sensitive applications.
Q4: Can I proceed with hydrazide labeling without a quenching step if I use a desalting column?
A4: Yes, using a desalting column or dialysis to remove the excess sodium periodate is an effective way to stop the reaction and prepare your sample for hydrazide labeling without introducing additional chemical reagents.
Q5: What are the optimal pH conditions for the sodium periodate and hydrazide reactions?
A5: The optimal pH differs for the two steps:
-
Sodium Periodate Oxidation: This reaction is most efficient in a slightly acidic buffer, typically around pH 5.5.
-
Hydrazide Labeling: The formation of the hydrazone bond is most efficient in a pH range of 5.0 to 7.4. It is important to adjust the pH of your sample after the oxidation and quenching steps before adding the hydrazide reagent.
Experimental Protocols
Key Experimental Methodologies
| Parameter | Sodium Periodate Oxidation | Quenching | Hydrazide Labeling |
| Reagent Concentration | 1-10 mM Sodium Periodate | 5 equivalents of Sodium Sulfite or 10 mM Sodium Bisulfite | 1-5 mM Hydrazide Reagent |
| Incubation Time | 15-30 minutes | 5-20 minutes | 1-2 hours |
| Temperature | 4°C or Room Temperature | Room Temperature | Room Temperature |
| pH | ~5.5 | Adjusted to ~5.5 if necessary | 5.0-7.4 |
| Buffer Considerations | Amine-free buffers (e.g., PBS, Acetate) | Amine-free buffers | Amine-free buffers |
| Light Conditions | In the dark | Normal light | Normal light |
Visualized Workflows
Caption: A flowchart of the glycoprotein labeling process.
Caption: A troubleshooting decision tree for low labeling efficiency.
Effect of pH on Biotin-PEG12-hydrazide reaction efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Biotin-PEG12-hydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with an aldehyde or ketone?
The optimal pH for the reaction between the hydrazide group of this compound and a carbonyl group (aldehyde or ketone) to form a stable hydrazone bond is in a mildly acidic range, typically between pH 4.0 and 6.0.[1][2][3] Performing the reaction in this pH range is crucial for efficient conjugation.
Q2: Can I perform the hydrazone formation reaction at neutral or physiological pH?
While the reaction can proceed at neutral pH, the rate is significantly slower compared to the optimal acidic conditions.[4] For many biological applications that require physiological conditions, catalysis may be necessary to achieve efficient bond formation.[4]
Q3: Which buffers are recommended for the this compound reaction?
Sodium acetate (B1210297) buffer at a pH between 4.0 and 6.0 is commonly recommended for the reaction.[1][3] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the hydrazide for reaction with the carbonyl groups, thereby quenching the desired reaction.[5][6]
Q4: My biotinylation efficiency is low. What are some possible causes and solutions?
Low biotinylation efficiency can stem from several factors:
-
Suboptimal pH: Ensure the reaction buffer is within the recommended pH 4.0-6.0 range.
-
Buffer Composition: Avoid using buffers with primary amines (e.g., Tris, glycine).[5][6]
-
Inefficient Oxidation: If you are labeling a glycoprotein (B1211001), ensure the periodate (B1199274) oxidation step to generate aldehydes was successful. Consider optimizing the periodate concentration and reaction time.[7]
-
Presence of Quenching Agents: Ensure that any quenching agents from a previous step, like excess periodate, have been removed, for example, by desalting or dialysis, before adding the this compound.[5][8]
-
Steric Hindrance: The PEG12 spacer is designed to reduce steric hindrance, but the accessibility of the target carbonyl group on your molecule can still be a factor.[9]
Q5: How can I label a carboxylic acid group with this compound?
The hydrazide group can be conjugated to a carboxylic acid using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This reaction is also typically performed in an acidic buffer, with a recommended pH range of 4.7-5.5.[1] MES buffer is a suitable choice for this reaction.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low signal from biotin (B1667282) detection | Incorrect reaction pH. | Verify the pH of your reaction buffer is between 4.0 and 6.0. |
| Use of an inappropriate buffer (e.g., Tris, Glycine).[5][6] | Switch to a non-amine-containing buffer like sodium acetate. | |
| Incomplete removal of reagents from previous steps. | Ensure thorough desalting or dialysis after oxidation to remove excess periodate.[5][8] | |
| Degradation of this compound. | Store the reagent at –20 °C, protected from light and moisture. Allow it to come to room temperature before use.[9] | |
| Precipitation of the protein during labeling | The hydrophobicity of the biotin label. | The PEG12 spacer enhances the water solubility of the reagent and the resulting conjugate, which should minimize precipitation.[9][10] If precipitation still occurs, consider optimizing the protein concentration or the molar excess of the biotinylation reagent. |
Data Presentation
| Reaction Type | Reactant with this compound | Recommended pH Range | Commonly Used Buffer |
| Hydrazone Formation | Aldehyde or Ketone | 4.0 - 6.0[1][2][3] | Sodium Acetate[1][3] |
| Carbodiimide Coupling | Carboxylic Acid (with EDC) | 4.7 - 5.5[1] | MES[1] |
Experimental Protocols
Protocol: Biotinylation of a Glycoprotein via Periodate Oxidation
This protocol provides a general procedure for labeling glycoproteins. Optimal conditions may vary depending on the specific glycoprotein and should be determined empirically.
-
Oxidation of the Glycoprotein:
-
Dissolve the glycoprotein in 0.1 M sodium acetate buffer, pH 5.5, to a final concentration of 1-5 mg/mL.[5]
-
Prepare a fresh 20 mM solution of sodium meta-periodate (NaIO₄) in the same buffer.[5]
-
Add the sodium meta-periodate solution to the glycoprotein solution to achieve a final periodate concentration of 1-10 mM.
-
Incubate the reaction on ice or at 4°C for 30 minutes in the dark.[8]
-
Remove the excess periodate by desalting the oxidized glycoprotein using a gel filtration column equilibrated with 0.1 M sodium acetate, pH 5.5.[11]
-
-
Biotinylation Reaction:
-
Purification of the Biotinylated Glycoprotein:
-
Remove unreacted this compound by desalting or dialysis against a suitable buffer, such as PBS (Phosphate Buffered Saline).[5]
-
The biotinylated glycoprotein is now ready for use in downstream applications.
-
Visualizations
Caption: Effect of pH on hydrazone formation efficiency.
References
- 1. interchim.fr [interchim.fr]
- 2. cephamls.com [cephamls.com]
- 3. apexbt.com [apexbt.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteochem.com [proteochem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. This compound | AxisPharm [axispharm.com]
- 10. This compound | BroadPharm [broadpharm.com]
- 11. vectorlabs.com [vectorlabs.com]
Biotin-PEG12-hydrazide stability and shelf-life in DMSO
Welcome to the technical support center for Biotin-PEG12-hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and shelf-life of this compound when dissolved in DMSO. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored at -20°C, protected from light and moisture. Following these storage conditions, the product is expected to be stable for up to three years.
Q2: What is the recommended procedure for preparing a stock solution of this compound in DMSO?
A2: It is recommended to dissolve this compound in anhydrous (dry) dimethyl sulfoxide (B87167) (DMSO). Due to the hygroscopic nature of DMSO, it is best to use a fresh, unopened bottle or a properly stored bottle from a desiccator. To prevent moisture condensation, which can affect the shelf-life of the compound, allow the vial of solid this compound to equilibrate to room temperature before opening and dissolving in DMSO.
Q3: What are the recommended storage conditions and expected shelf-life for this compound stock solutions in DMSO?
A3: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C. Under these conditions, the solution is expected to be stable for up to one year. For shorter-term storage, -20°C is also acceptable. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: How many freeze-thaw cycles can a this compound solution in DMSO tolerate?
A4: While it is best practice to avoid multiple freeze-thaw cycles, studies on a diverse range of compounds stored in DMSO have shown no significant degradation after as many as 11 freeze-thaw cycles. However, for maximum stability of your this compound solution, we recommend preparing single-use aliquots.
Q5: What factors can contribute to the degradation of this compound in a DMSO solution?
A5: The primary factor that can lead to the degradation of this compound in solution is the presence of water, which can cause hydrolysis of the hydrazide bond. Exposure to elevated temperatures and alkaline pH conditions can also promote degradation.
Troubleshooting Guides
Problem: I am observing lower than expected signal or activity in my assay where I use a this compound DMSO stock solution.
This could be due to the degradation of the this compound. Follow these troubleshooting steps:
-
Verify Storage Conditions: Confirm that your DMSO stock solution has been stored at the recommended temperature (-20°C or -80°C) and protected from light.
-
Assess Age of Solution: Check the date of preparation. If the solution is older than the recommended shelf-life, it may have degraded.
-
Consider Water Contamination: If the DMSO used was not anhydrous or if the solution was exposed to ambient moisture, hydrolysis may have occurred.
-
Perform a Quality Control Check: If you have access to analytical instrumentation such as HPLC, you can assess the purity of your stock solution. A significant decrease in the main peak area and the appearance of new peaks could indicate degradation.
Problem: I see precipitate in my this compound DMSO stock solution after thawing.
-
Warm the Solution: Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. Sonication can also be used to aid dissolution.
-
Check Concentration: The concentration of your stock solution may be too high for the storage temperature, leading to precipitation upon freezing. Consider preparing a more dilute stock solution.
-
Confirm Solvent Quality: Ensure that high-purity, anhydrous DMSO was used for dissolution.
Data Presentation
Table 1: Recommended Storage Conditions and Shelf-Life of this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| DMSO Solution | -80°C | Up to 1 year | Use anhydrous DMSO; aliquot for single use. |
| DMSO Solution | -20°C | Shorter-term | Use anhydrous DMSO; aliquot for single use. |
Note: The stability of the DMSO solution is based on general recommendations for similar biotinylated hydrazide compounds. For critical applications, it is advisable to perform your own stability assessment.
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment of this compound in DMSO
This protocol provides a general method to assess the stability of a this compound DMSO stock solution over time.
Materials:
-
This compound DMSO stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid or trifluoroacetic acid (TFA)
Procedure:
-
Prepare Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid (or TFA) in water
-
Mobile Phase B: 0.1% Formic Acid (or TFA) in acetonitrile
-
-
Set Up HPLC Method:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 214 nm and 280 nm
-
Gradient: A suitable gradient from 5-95% Mobile Phase B over 20-30 minutes. An isocratic method may also be developed.
-
-
"Time Zero" Analysis:
-
Prepare a fresh dilution of your this compound DMSO stock solution in the initial mobile phase composition.
-
Inject the diluted sample onto the HPLC and record the chromatogram.
-
The area of the main peak corresponding to this compound at "Time Zero" is considered 100% integrity.
-
-
Stability Study:
-
Store your aliquoted this compound DMSO stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot, prepare a dilution as in step 3, and inject it onto the HPLC.
-
-
Data Analysis:
-
Compare the peak area of the this compound at each time point to the "Time Zero" peak area to determine the percentage of degradation.
-
Visualizations
Caption: Chemical structure of this compound.
Caption: Workflow for assessing the stability of this compound in DMSO.
Technical Support Center: Hydrazide-Biotin Antibody Conjugation
Welcome to the technical support center for hydrazide-biotin antibody conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the hydrazide-biotin antibody conjugation process.
Issue 1: Low or No Biotinylation of the Antibody
Symptom: After conjugation and purification, the antibody shows little to no binding to streptavidin or avidin (B1170675) in downstream applications like Western blot, ELISA, or flow cytometry.[1]
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inefficient Oxidation of Antibody Glycans | The generation of aldehyde groups on the antibody's carbohydrate moieties is a critical first step. Ensure that the sodium meta-periodate (NaIO₄) solution is freshly prepared and protected from light.[2][3] Optimize the NaIO₄ concentration (typically 1-10 mM) and incubation time (15-30 minutes on ice).[2][4] Over-oxidation can damage the antibody, while under-oxidation will result in insufficient aldehyde groups for conjugation. |
| Inappropriate Buffer Composition | Buffers containing primary amines, such as Tris or glycine, will quench the reaction by reacting with the aldehyde groups on the oxidized antibody.[3][4][5] Use amine-free buffers like sodium acetate (B1210297) for the oxidation step (pH 5.5) and a phosphate (B84403) or MES buffer for the conjugation step (pH 6.5-7.5).[2][3][5] |
| Suboptimal pH for Conjugation | The hydrazone bond formation between the hydrazide-biotin and the aldehyde groups on the antibody is most efficient at a slightly acidic to neutral pH (pH 6.5-7.5).[3] Ensure the buffer used for the conjugation reaction is within this range. |
| Degraded Hydrazide-Biotin Reagent | Hydrazide-biotin reagents can degrade if not stored properly. Store desiccated at 4°C.[4] Once dissolved in an organic solvent like DMSO, use it immediately or store frozen for short periods.[6] |
| Insufficient Molar Excess of Hydrazide-Biotin | A sufficient molar excess of hydrazide-biotin is required to drive the reaction to completion. A 5-10 mM final concentration of biotin (B1667282) hydrazide is a good starting point.[4] This may need to be optimized for your specific antibody. |
| Monoclonal Antibody Lacks Sufficient Glycosylation | Some monoclonal antibodies may have low or no glycosylation, making them unsuitable for this conjugation method.[2][7] Consider an alternative conjugation chemistry that targets amine groups (e.g., NHS-ester biotin) or carboxyl groups (using EDC chemistry).[8][9] |
Issue 2: Antibody Aggregation and Precipitation
Symptom: The antibody solution becomes cloudy or forms a visible precipitate during or after the conjugation reaction.[5]
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Hydrophobic Nature of Biotin Reagent | Some biotin hydrazide reagents with long-chain hydrocarbon spacers can increase the hydrophobicity of the antibody, leading to aggregation.[2] Consider using a biotin hydrazide reagent with a hydrophilic spacer, such as one containing polyethylene (B3416737) glycol (PEG).[2][10] |
| High Degree of Biotinylation | Over-labeling the antibody can lead to aggregation. Reduce the molar excess of the hydrazide-biotin reagent or decrease the reaction time. |
| Inappropriate Buffer Conditions | The buffer composition can influence protein stability. Ensure the buffer has the appropriate ionic strength and pH for your specific antibody. |
| Use of EDC Chemistry | When using EDC to conjugate hydrazide-biotin to carboxyl groups, protein polymerization can occur as both carboxylates and amines are present on most proteins.[8] To minimize this, use a large molar excess of hydrazide-biotin or block the primary amines on the protein before starting the EDC reaction.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the oxidation and conjugation steps?
A1: The oxidation of antibody glycans with sodium meta-periodate is typically carried out in an acidic buffer, such as 0.1 M sodium acetate at pH 5.5.[2][4][5] The subsequent conjugation of hydrazide-biotin to the generated aldehydes is most efficient at a pH between 6.5 and 7.5.[3] A common choice for the conjugation buffer is phosphate-buffered saline (PBS).[2]
Q2: Can I use Tris buffer for my conjugation reaction?
A2: No, you should avoid buffers containing primary amines, such as Tris or glycine, for both the oxidation and conjugation steps.[3][4][5] Primary amines will compete with the hydrazide group for reaction with the aldehyde groups on the oxidized antibody, thereby quenching the desired reaction.[3][5]
Q3: How can I remove unreacted biotin after the conjugation?
A3: Unreacted biotin can be removed by dialysis against a suitable buffer (e.g., PBS) or by using a gel filtration/desalting column.[4][8][11]
Q4: My monoclonal antibody doesn't seem to get biotinylated. What could be the reason?
A4: Some monoclonal antibodies may be deficient in glycosylation, which is the target for this labeling method.[2][7] If your antibody has insufficient carbohydrate content, hydrazide-biotin conjugation will be inefficient. In such cases, consider alternative labeling strategies that target primary amines (using NHS-ester chemistry) or carboxyl groups (using EDC chemistry).[8][9][12]
Q5: What is the role of a catalyst like aniline (B41778) in the reaction?
A5: Aniline can be used as a catalyst to increase the efficiency and speed of the hydrazone bond formation between the aldehyde and hydrazide groups.[5][13] This can lead to higher coupling yields in a shorter amount of time.[13]
Experimental Protocols
Protocol 1: Biotinylation of Glycoproteins via Oxidation
This protocol describes the biotinylation of antibodies through the oxidation of their carbohydrate moieties.
Materials:
-
Antibody (glycoprotein) at 1-5 mg/mL in an amine-free buffer.
-
Sodium meta-periodate (NaIO₄).
-
Hydrazide-Biotin.
-
Anhydrous DMSO or DMF.
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS).[2][4]
-
Desalting column or dialysis equipment.
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in cold 0.1 M Sodium Acetate, pH 5.5.[4]
-
Oxidation:
-
Immediately before use, prepare a 20 mM solution of sodium meta-periodate in cold Oxidation Buffer.[4]
-
Add an equal volume of the 20 mM periodate (B1199274) solution to the antibody solution.[4]
-
Incubate the reaction for 30 minutes on ice in the dark.[2][4]
-
-
Removal of Excess Periodate: Remove the excess periodate by passing the solution through a desalting column equilibrated with Conjugation Buffer.[2][4]
-
Conjugation:
-
Purification: Remove unreacted Hydrazide-Biotin using a desalting column or by dialysis against PBS.[4]
Protocol 2: Biotinylation of Carboxyl Groups using EDC Chemistry
This protocol is an alternative for antibodies with low glycosylation or when targeting carboxyl groups is preferred.
Materials:
-
Antibody (protein) at 5-10 mg/mL in MES Buffer, pH 4.7-5.5.[5][8]
-
Hydrazide-Biotin.
-
Anhydrous DMSO.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
(Optional) N-hydroxysulfosuccinimide (sulfo-NHS).
-
Desalting column or dialysis equipment.
Procedure:
-
Reagent Preparation:
-
Conjugation:
-
Add the Hydrazide-Biotin solution to the antibody solution.
-
Add the EDC solution to the antibody/biotin mixture. If using sulfo-NHS, add it at this step as well.
-
Incubate the reaction for 2 hours to overnight at room temperature.[8]
-
-
Purification:
Visualizations
Experimental Workflow: Hydrazide-Biotin Antibody Conjugation
Caption: Workflow for antibody biotinylation using hydrazide chemistry.
Troubleshooting Logic for Low Biotinylation
Caption: Decision tree for troubleshooting low biotinylation efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. files.mtstatic.com [files.mtstatic.com]
- 4. proteochem.com [proteochem.com]
- 5. interchim.fr [interchim.fr]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Biotinylating Antibodies Using Biotin-Long Chain (LC) Hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. dianova.com [dianova.com]
- 13. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Biotin-PEG12-Hydrazide Reactions
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the optimal buffer and reaction conditions for experiments involving Biotin-PEG12-hydrazide. It includes frequently asked questions, troubleshooting advice, detailed protocols, and quantitative data to ensure successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer and pH for reacting this compound with aldehydes or ketones?
The reaction of a hydrazide with an aldehyde or ketone, known as hydrazone ligation, is most efficient in a slightly acidic environment.[1] The optimal pH range is typically 4.5 to 6.0 .[2][3] A commonly used and highly effective buffer for this reaction is 0.1 M Sodium Acetate, pH 5.5 .[4][5] This condition strikes a balance between activating the carbonyl group (aldehyde/ketone) and ensuring the hydrazide remains sufficiently nucleophilic.[1]
Q2: Which buffers should be avoided for the conjugation reaction?
It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and Glycine . These molecules will compete with the this compound by reacting with the target aldehyde or ketone groups, which will significantly reduce or quench your desired conjugation yield.[2][5][6]
Q3: Can I perform the hydrazone ligation reaction at a neutral pH (e.g., pH 7.4)?
While the reaction can proceed at neutral pH, it is significantly slower than in acidic conditions.[1] The rate-limiting step at neutral pH is the dehydration of the tetrahedral intermediate formed during the reaction.[7] If your experiment must be conducted at a neutral pH, consider using an aniline (B41778) catalyst, which can increase the reaction rate by up to 40-fold.[1][8]
Q4: How does the stability of the resulting hydrazone bond depend on pH?
The hydrazone bond is relatively stable at neutral pH (around 7.4) but is susceptible to hydrolysis under acidic conditions.[9][10] This pH-sensitive nature is a key feature used in drug delivery systems, where a drug is designed to be released from its antibody carrier in the acidic environment of cellular lysosomes (pH 4.5-5.0).[9] For applications requiring long-term stability across a wide pH range, the hydrazone bond can be reduced to a more stable secondary amine bond using a reducing agent like sodium cyanoborohydride.[2]
Q5: My target molecule has carboxyl groups (-COOH) instead of aldehydes. Can I still use this compound?
Yes, this compound can be conjugated to carboxyl groups using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .[2][6] This reaction forms a stable amide bond. For EDC-mediated reactions, the optimal buffer is typically MES (2-(N-morpholino)ethanesulfonic acid) at pH 4.7-5.5 .[2][6] In this specific case, you must avoid buffers containing carboxyl groups (e.g., acetate, citrate) or primary amines (Tris, glycine) as they will interfere with the EDC reaction.[6]
Data Presentation: Buffer Selection Guide
The selection of an appropriate buffer is critical for a successful conjugation. The tables below summarize recommended and incompatible buffers for the two primary reaction types involving this compound.
Table 1: Reaction with Aldehydes & Ketones (Hydrazone Formation)
| Buffer Type | Recommendation | pH Range | Rationale |
| Sodium Acetate | Highly Recommended | 5.0 - 5.5 | Provides optimal acidic conditions for acid catalysis of hydrazone formation.[3] |
| MES | Recommended | 5.5 - 6.5 | A non-interfering "Good's" buffer suitable for the acidic pH range. |
| Phosphate (PBS) | Use with Caution | 6.5 - 7.5 | Reaction is significantly slower at neutral pH; consider using a catalyst.[1][5] |
| Tris, Glycine | Avoid | N/A | Primary amines react with aldehydes and will quench the desired reaction.[6] |
Table 2: Reaction with Carboxyl Groups (EDC-mediated Amide Formation)
| Buffer Type | Recommendation | pH Range | Rationale |
| MES | Highly Recommended | 4.7 - 5.5 | Optimal pH for EDC chemistry and does not contain interfering amines or carboxyls.[6] |
| Phosphate (PBS) | Suboptimal | 6.0 - 7.4 | Can be used, but may reduce conjugation efficiency; may require adding more EDC.[2][6] |
| Acetate, Citrate | Avoid | N/A | Buffer carboxyls compete with the target molecule in the EDC reaction.[6] |
| Tris, Glycine | Avoid | N/A | Buffer amines compete with the hydrazide for the activated carboxyl group.[6] |
Troubleshooting Guide
Problem: Low or no biotinylation yield.
-
Possible Cause 1: Incorrect Buffer. You may be using a buffer containing primary amines like Tris or glycine, which quenches the reaction.[6]
-
Solution: Switch to a recommended buffer like Sodium Acetate (for aldehydes) or MES (for EDC chemistry). Perform buffer exchange on your sample before starting the conjugation.
-
-
Possible Cause 2: Incorrect pH. The reaction pH may be too high (e.g., > 7.5), which slows the reaction rate, or too low (e.g., < 4.0), which protonates the hydrazide, rendering it non-nucleophilic.[1]
-
Solution: Carefully prepare and verify the pH of your conjugation buffer to be within the optimal range (typically 4.5 - 6.0).
-
-
Possible Cause 3 (for glycoproteins): Inefficient Oxidation. The generation of aldehyde groups on your glycoprotein (B1211001) via periodate (B1199274) oxidation may be incomplete.
Problem: Precipitate formed during the reaction.
-
Possible Cause: High Degree of Labeling. The PEG12 spacer on the reagent enhances water solubility, but attaching too many biotin (B1667282) molecules to a protein can alter its properties and lead to aggregation.[6]
-
Solution: Reduce the molar excess of the this compound reagent used in the reaction. Optimize the ratio of biotin reagent to your target molecule by performing a titration experiment.
-
Diagrams
Caption: Experimental workflow for biotinylating a glycoprotein.
Caption: Logic diagram for selecting the correct buffer.
Experimental Protocols
Protocol: Biotinylation of a Glycoprotein via Aldehyde-Hydrazide Chemistry
This protocol provides a general method for labeling glycoproteins. Optimal conditions, such as protein and reagent concentrations, may need to be determined empirically for each specific application.
A. Materials Required
-
Glycoprotein to be labeled
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction vessels protected from light
B. Procedure
-
Sample Preparation:
-
Prepare your glycoprotein at a concentration of 1-5 mg/mL in cold (4°C) Oxidation Buffer.[5]
-
If your protein is in a different buffer (especially one containing Tris or other primary amines), perform a buffer exchange into the Oxidation Buffer using a desalting column or dialysis.
-
-
Periodate Oxidation:
-
Immediately before use, prepare a 20 mM solution of sodium meta-periodate in cold Oxidation Buffer. Keep this solution on ice and protected from light.[2][5]
-
Add the 20 mM periodate solution to your glycoprotein solution at a 1:1 volume ratio (e.g., 500 µL of periodate solution to 500 µL of protein solution) for a final periodate concentration of 10 mM.[6] Mix gently.
-
Incubate the reaction for 30 minutes on ice in the dark.[5][6]
-
-
Removal of Excess Periodate:
-
Immediately following incubation, remove the unreacted sodium meta-periodate using a desalting column equilibrated with the Conjugation Buffer.[5] This step is crucial as excess periodate can interfere with subsequent steps. Collect the protein fractions.
-
-
Biotinylation Reaction:
-
Prepare a 50 mM stock solution of this compound in anhydrous DMSO.[6]
-
Add the biotin-hydrazide stock solution to the oxidized glycoprotein solution to achieve a final concentration of 5-10 mM.[5] For example, add 1 part 50 mM stock solution to 9 parts protein solution for a final concentration of 5 mM.[6]
-
Incubate for 2 hours at room temperature with gentle mixing.[5]
-
-
Final Purification:
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. apexbt.com [apexbt.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. proteochem.com [proteochem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CH [thermofisher.com]
- 9. Hydrazone - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: HABA Assay for Biotin Incorporation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of the 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay to determine biotin (B1667282) incorporation.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the HABA assay for determining biotin incorporation?
The HABA assay is a colorimetric method used to estimate the amount of biotin incorporated into a protein or other molecule.[1][2] The principle is based on the competitive binding of HABA and biotin to avidin (B1170675).[1][3]
-
HABA-Avidin Complex: HABA dye binds to avidin, forming a yellow-orange complex that exhibits a strong absorbance at 500 nm.[2][4]
-
Displacement by Biotin: Biotin has a much higher affinity for avidin than HABA does.[4][5] When a sample containing biotinylated protein is added to the HABA-avidin complex, the biotin displaces the HABA dye from the avidin binding sites.[2][3]
-
Change in Absorbance: This displacement causes a decrease in the absorbance at 500 nm, which is proportional to the amount of biotin in the sample.[2][3] By measuring the change in absorbance, the concentration of biotin can be calculated.[3]
Q2: What is the binding affinity of biotin to avidin?
Biotin exhibits an exceptionally strong non-covalent interaction with avidin, with a dissociation constant (Kd) in the range of 10⁻¹⁵ M.[4][6][7] This makes the avidin-biotin bond one of the strongest known biological interactions.[7][8]
Q3: What are the critical reagents and equipment needed for the HABA assay?
To perform the HABA assay, you will typically need:
-
HABA Reagent: 4'-hydroxyazobenzene-2-carboxylic acid.[3]
-
Biotinylated Sample: Your protein or molecule of interest that has been labeled with biotin.
-
Buffer: A suitable buffer such as Phosphate Buffered Saline (PBS) is recommended. Avoid buffers containing potassium, as they can cause precipitation.[3][4]
-
Spectrophotometer or Microplate Reader: Capable of measuring absorbance at 500 nm.[3]
-
Cuvettes or Microplates: For holding the samples during absorbance measurements.[10]
Q4: How should I prepare my biotinylated sample before performing the HABA assay?
It is crucial to remove any free or unreacted biotin from your biotinylated protein sample before performing the assay.[1][3] This can be achieved through methods such as dialysis or gel filtration (desalting columns).[1][3] Failure to remove free biotin will lead to an overestimation of the biotin incorporation.
Experimental Protocols
Protocol 1: HABA Assay in a Cuvette
This protocol is adapted for a standard 1 ml cuvette format.
Reagent Preparation:
-
HABA Solution: To prepare a 10 mM HABA stock solution, dissolve 24.2 mg of HABA in 9.9 ml of ultrapure water and 0.1 ml of 1N NaOH. If the HABA does not fully dissolve, an additional 0.1 ml of 1N NaOH can be added.[3]
-
HABA/Avidin Working Solution: The exact preparation can vary depending on the kit manufacturer. A general guideline is to mix the HABA solution with an avidin solution in PBS to achieve a starting absorbance at 500 nm between 0.9 and 1.3.[11]
Assay Procedure:
-
Pipette 900 µl of the HABA/Avidin working solution into a 1 ml cuvette.[1][10]
-
Measure the absorbance of the HABA/Avidin solution at 500 nm using a spectrophotometer. This reading is your A₅₀₀ (HABA/Avidin) .[1]
-
Add 100 µl of your biotinylated protein sample to the cuvette.[1][10]
-
Mix the solution gently by pipetting up and down or by inverting the cuvette.
-
Incubate for 2 minutes to allow the biotin to displace the HABA.[12]
-
Measure the absorbance of the solution at 500 nm. This reading is your A₅₀₀ (HABA/Avidin/Biotin Sample) .[1]
Protocol 2: HABA Assay in a 96-Well Microplate
This protocol is suitable for analyzing multiple samples simultaneously.
Assay Procedure:
-
Pipette 180 µl of the HABA/Avidin working solution into each well of a 96-well microplate.[4][10]
-
Add 20 µl of your biotinylated protein sample to the appropriate wells.[4][10]
-
For a blank or negative control, add 20 µl of the same buffer used for your sample into a separate well containing the HABA/Avidin solution.[4]
-
Mix the contents of the wells gently, for example, by using a plate shaker at a low speed for 1 minute.[12]
-
Read the absorbance of each well at 500 nm using a microplate reader.[4]
Data Analysis and Calculations
The number of moles of biotin per mole of protein can be calculated using the Beer-Lambert law. The key is to determine the change in absorbance at 500 nm (ΔA₅₀₀) after the addition of the biotinylated sample.
| Parameter | Cuvette Format Calculation | Microplate Format Calculation |
| ΔA₅₀₀ | (0.9 x A₅₀₀ HABA/Avidin) - A₅₀₀ HABA/Avidin/Biotin Sample[10] | A₅₀₀ HABA/Avidin (Blank) - A₅₀₀ HABA/Avidin/Biotin Sample |
| Biotin Conc. (M) | (ΔA₅₀₀) / (ε x b) | (ΔA₅₀₀) / (ε x b) |
| Moles Biotin / Mole Protein | [Biotin Conc. (M) x Sample Volume (L)] / [Protein Conc. (M) x Protein Volume (L)] | [Biotin Conc. (M) x Sample Volume (L)] / [Protein Conc. (M) x Protein Volume (L)] |
Quantitative Data Summary:
| Constant / Variable | Value | Reference |
| Extinction Coefficient (ε) of HABA-Avidin | 34,000 M⁻¹cm⁻¹ | [3][13] |
| Wavelength (λ) for Measurement | 500 nm | [3] |
| Typical Cuvette Path Length (b) | 1.0 cm | [3][14] |
| Typical Microplate Path Length (b) | ~0.5 cm (can vary) | [1] |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| ΔA₅₀₀ is zero or negative | Low or no biotinylation of the protein. | - Repeat the biotinylation reaction, possibly using a higher molar ratio of the biotinylation reagent.[3]- Consider using a different biotinylation chemistry (e.g., targeting a different functional group).[3] |
| Incomplete mixing of reagents. | Ensure the HABA/Avidin solution is completely solubilized and mixed before use.[3] | |
| Particulate matter in the protein sample scattering light. | Filter the protein sample before adding it to the assay.[3] | |
| Absorbance reading is unstable | Bubbles in the cuvette or microplate well. | Be careful not to introduce bubbles during pipetting and mixing. |
| Calculated biotin incorporation is unexpectedly high | Presence of free, unreacted biotin in the sample. | Ensure the biotinylated protein sample has been properly dialyzed or desalted to remove all non-reacted biotin.[3] |
| Sample is too concentrated. | Dilute the biotinylated protein sample and repeat the assay, making sure to account for the dilution factor in the calculations.[12] | |
| Precipitation is observed in the assay | Use of a buffer containing potassium. | Use a recommended buffer such as PBS or TBS and avoid buffers with potassium.[3][4] |
Visualizing the HABA Assay
The following diagrams illustrate the principle of the HABA assay and a typical experimental workflow.
Caption: Principle of the HABA assay for biotin determination.
Caption: General experimental workflow for the HABA assay.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. fishersci.ie [fishersci.ie]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. anaspec.com [anaspec.com]
- 5. citeqbiologics.com [citeqbiologics.com]
- 6. gosset.ai [gosset.ai]
- 7. Coupling of antibodies with biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Streptavidin - Wikipedia [en.wikipedia.org]
- 9. Avidin-Biotin Interaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. interchim.fr [interchim.fr]
- 12. broadpharm.com [broadpharm.com]
- 13. tandfonline.com [tandfonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG12-hydrazide vs. NHS-PEG12-Biotin for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. Biotinylation, the process of attaching biotin (B1667282) to a protein, is a widely used technique for protein detection, purification, and immobilization. The choice of biotinylating reagent can significantly impact the outcome of an experiment. This guide provides an objective comparison of two popular biotinylation reagents: the carbohydrate-reactive Biotin-PEG12-hydrazide and the amine-reactive NHS-PEG12-Biotin.
This comparison delves into their mechanisms of action, labeling specificity, and experimental workflows, supported by available data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
At a Glance: Key Differences
| Feature | This compound | NHS-PEG12-Biotin |
| Target Functional Group | Aldehydes (from oxidized carbohydrates) or Carboxyl groups | Primary amines (Lysine residues, N-terminus) |
| Primary Application | Site-specific labeling of glycoproteins | General labeling of proteins and antibodies |
| Bond Formed | Hydrazone bond (potentially reversible) | Amide bond (highly stable) |
| Workflow Complexity | Multi-step (requires oxidation or activation step) | Single-step reaction |
| Control over Labeling | High (targets specific sites on glycoproteins) | Moderate (depends on accessible lysines) |
Mechanism of Action and Specificity
This compound: Targeting Glycans for Site-Specific Labeling
This compound enables the site-specific biotinylation of glycoproteins. The hydrazide group reacts with aldehyde groups, which can be generated on glycoproteins by the mild oxidation of cis-diols in their carbohydrate moieties using sodium periodate.[1][2] This method is particularly advantageous for labeling antibodies, as the carbohydrate groups are often located in the Fc region, away from the antigen-binding sites, thus preserving the antibody's functionality.[1]
Alternatively, this compound can be used to label proteins via their carboxyl groups (aspartic and glutamic acid residues) using a carbodiimide (B86325) crosslinker like EDC.[2][3]
NHS-PEG12-Biotin: A Workhorse for Amine-Reactive Labeling
NHS-PEG12-Biotin is a widely used reagent that targets primary amines, which are abundant in most proteins.[4][5] The N-hydroxysuccinimide (NHS) ester reacts with the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus to form a stable amide bond.[5] While this method is highly efficient, it can result in a heterogeneous population of labeled proteins, as the location and number of biotin labels will depend on the distribution and accessibility of lysine residues.[4] This lack of site-specificity can potentially impact protein function if critical lysine residues are modified.[4][6]
Experimental Workflows
The following diagrams illustrate the key steps in the experimental workflows for both labeling methods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting the Optimal PEG Spacer Length for Biotinylation Reagents
For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of molecules is a cornerstone of modern biological assays. The choice of biotinylation reagent, particularly the length of the polyethylene (B3416737) glycol (PEG) spacer arm, can significantly impact experimental outcomes. This guide provides an objective comparison of biotinylation reagents with different PEG spacer lengths, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.
The addition of a PEG spacer to a biotinylation reagent offers several advantages over traditional, non-PEGylated linkers. These benefits include increased solubility of the reagent and the resulting biotinylated molecule, a reduction in steric hindrance which can improve binding to streptavidin, and minimized immunogenicity.[1] However, the optimal PEG spacer length is not a one-size-fits-all parameter and is highly dependent on the specific application.
Understanding the Impact of PEG Spacer Length
The length of the PEG spacer arm dictates the distance between the biotin (B1667282) molecule and its conjugated partner. This distance plays a critical role in overcoming steric hindrance, especially when the biotin-binding pocket of streptavidin is partially obstructed.[2] Longer spacers can provide the necessary flexibility for the biotin moiety to access the binding site, which is buried approximately 9Å below the surface of avidin (B1170675)/streptavidin molecules.[2]
Conversely, an excessively long spacer is not always beneficial. In some contexts, a shorter spacer may be advantageous. For instance, in applications involving nanocarrier targeting, shorter PEG linkers have been shown to result in stronger interactions with certain cell types.[3] The optimal length is therefore a balance between overcoming steric hindrance and maintaining appropriate spatial orientation for biological interactions.
Comparative Analysis of Biotinylation Reagents with Different PEG Spacers
To illustrate the effect of PEG spacer length, this guide presents a summary of performance characteristics across various applications. The following tables consolidate data from multiple studies to provide a clear comparison.
| Reagent Spacer Length | Application | Key Performance Metric | Observation | Reference |
| Short (e.g., PEG2, PEG4) | Peptide-Protein Binding | IC50 (nM) | Lower IC50 values, indicating higher binding affinity in some contexts. | [4] |
| Cell Targeting (DC2.4 cell line) | Nanocarrier Uptake | Highest targeting efficiency observed with a 0.65 kDa PEG linker. | [3] | |
| Immunoassay (ELISA) | Signal Intensity | May provide sufficient signal when steric hindrance is not a major factor. | [5] | |
| Medium (e.g., PEG6, PEG8, PEG12) | General Immunoassays | Signal-to-Noise Ratio | Often provides a good balance between reducing steric hindrance and maintaining low non-specific binding. | |
| Protein Pull-down | Yield of Precipitated Protein | Can improve pull-down efficiency compared to shorter spacers by overcoming steric hindrance from the protein surface. | ||
| Long (e.g., PEG24 and above) | Cell Targeting (Primary Cells) | Nanocarrier Uptake | A longer 5 kDa PEG linker was required for specific accumulation in primary dendritic cells. | [3] |
| Surface Immobilization | Streptavidin Binding | Can enhance the binding of streptavidin to biotinylated surfaces by extending the biotin away from the surface. | [6] | |
| Biotinylated Liposomes | Avidin Precipitability | Spacer length has a pronounced effect on the avidin precipitability of liposomes.[7] | [7] |
Note: The performance of biotinylation reagents is highly context-dependent. The data presented above should be considered as a general guideline. Researchers are encouraged to perform their own optimization experiments.
Experimental Protocols
To facilitate the selection of the optimal PEG spacer for your research, detailed protocols for key comparative experiments are provided below.
Protocol 1: Comparative ELISA for Antibody Biotinylation
This protocol allows for the direct comparison of different PEG-spacer-containing biotinylation reagents in an ELISA format.
Materials:
-
Antibody of interest
-
Biotin-PEGn-NHS ester reagents (e.g., PEG2, PEG4, PEG8, PEG12)
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
-
Streptavidin-HRP
-
TMB substrate
-
ELISA plate
-
Plate reader
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-2 mg/mL in an amine-free buffer.
-
Biotinylation Reaction:
-
Prepare stock solutions of each Biotin-PEGn-NHS ester reagent in an anhydrous solvent (e.g., DMSO or DMF).
-
Add a 20-fold molar excess of each biotinylation reagent to separate antibody solutions.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purification: Remove excess biotinylation reagent using a desalting column.
-
ELISA:
-
Coat an ELISA plate with the target antigen.
-
Block the plate with a suitable blocking buffer.
-
Add serial dilutions of each biotinylated antibody to the wells and incubate.
-
Wash the plate and add Streptavidin-HRP.
-
After incubation and washing, add TMB substrate and measure the absorbance at 450 nm.
-
-
Data Analysis: Compare the signal intensities generated by each biotinylated antibody at different concentrations.
Protocol 2: Comparative Western Blot Analysis
This protocol compares the detection sensitivity of biotinylated antibodies prepared with different PEG spacers in a Western blot.
Materials:
-
Protein lysate containing the target antigen
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Biotinylated antibodies (prepared as in Protocol 1)
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE and Transfer: Separate the protein lysate by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with each of the biotinylated antibodies at the same concentration.
-
Streptavidin-HRP Incubation: Wash the membrane and incubate with Streptavidin-HRP.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Data Analysis: Compare the band intensities for the target protein detected with each biotinylated antibody.
Protocol 3: Comparative Pull-Down Assay
This protocol assesses the efficiency of different biotinylated baits in a pull-down assay.
Materials:
-
Biotinylated bait protein (prepared with different PEG spacers)
-
Cell lysate containing the prey protein
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents for prey protein detection
Procedure:
-
Bait Immobilization: Incubate the streptavidin beads/resin with each of the biotinylated bait proteins.
-
Binding: Add the cell lysate to the immobilized bait and incubate to allow for prey protein binding.
-
Washing: Wash the beads/resin extensively to remove non-specific binders.
-
Elution: Elute the bound proteins.
-
Analysis: Analyze the eluates by SDS-PAGE and Western blot to detect the prey protein.
-
Data Analysis: Compare the amount of prey protein pulled down with each biotinylated bait.
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate key concepts and workflows.
Caption: Overcoming steric hindrance with a long PEG spacer.
Caption: Experimental workflow for comparing biotinylation reagents in ELISA.
Caption: Detection of a signaling pathway using a biotinylated secondary antibody.
References
- 1. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin-tagged proteins: Reagents for efficient ELISA-based serodiagnosis and phage display-based affinity selection | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 6. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Glycoprotein Labeling: Evaluating Alternatives to Biotin-PEG12-Hydrazide
For researchers, scientists, and drug development professionals seeking to label and study glycoproteins, Biotin-PEG12-hydrazide has long been a staple. However, a range of innovative techniques now offer compelling alternatives, each with unique advantages in specificity, efficiency, and experimental flexibility. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols to inform your selection of the optimal labeling strategy.
The traditional method of using this compound relies on the chemical oxidation of sialic acid residues on glycoproteins to generate reactive aldehyde groups, which then form a covalent bond with the hydrazide moiety of the biotin (B1667282) probe[1][2][3][4][5]. While effective, this approach can sometimes lack specificity and the harsh oxidation step can potentially impact protein function. This guide explores three primary alternatives: Metabolic Labeling with Click Chemistry, Enzymatic Labeling, and Lectin-Based Detection, alongside a direct chemical alternative, Aminooxy-Biotin.
Comparative Analysis of Glycoprotein (B1211001) Labeling Techniques
The choice of a glycoprotein labeling method hinges on the specific research question, the biological system under investigation, and the desired downstream application. The following table summarizes the key performance metrics of this compound and its alternatives.
| Labeling Method | Principle | Advantages | Disadvantages | Typical Labeling Efficiency | Key Applications |
| This compound | Chemical oxidation of cis-diols in sialic acids to aldehydes, followed by hydrazone bond formation. | Relatively simple and cost-effective. Does not require genetic manipulation. | Oxidation can be harsh and non-specific, potentially damaging proteins. Reaction kinetics can be slow. | Variable, dependent on oxidation efficiency and glycoprotein abundance. | Cell surface glycoprotein labeling, affinity purification, western blotting. |
| Metabolic Labeling with Click Chemistry | Metabolic incorporation of unnatural sugars with bioorthogonal handles (e.g., azides, alkynes) into glycans, followed by a highly specific click reaction with a complementary probe.[6][7][8][9][10][11][12] | High specificity and efficiency. Can be used in living cells and organisms.[6][7][9] Enables pulse-chase experiments to study glycan dynamics. | Requires cells to be metabolically active and may require optimization of unnatural sugar incubation time. Copper catalyst in CuAAC can be toxic to cells, though copper-free alternatives (SPAAC) exist.[12] | High, can approach near-quantitative labeling. | Live-cell imaging, glycoproteomic analysis, tracking viral glycoproteins.[6][9] |
| Enzymatic Labeling | Use of specific glycosyltransferases or oxidases (e.g., sialyltransferase, galactose oxidase) to attach labeled sugars or generate aldehydes at specific glycan sites.[13][14][15][16][17] | Extremely high specificity due to enzyme-substrate recognition.[13] Mild reaction conditions preserve protein function.[14] | Can be more expensive due to the cost of enzymes. Requires knowledge of the target glycoprotein's glycan structure. | High, dependent on enzyme activity and substrate availability. | Site-specific labeling of glycoproteins, analysis of cell surface glycans.[14] |
| Lectin-Based Detection | Exploits the natural binding affinity of lectins for specific carbohydrate structures on glycoproteins.[18][19][20][21][22] | No chemical modification of the glycoprotein is required. A wide variety of lectins with different specificities are available. | Binding is non-covalent and reversible. Can have lower affinity and specificity compared to covalent labeling methods. | Not applicable (detection method). | Glycoprotein detection in histochemistry, ELISA, and western blotting.[18] Glycoproteomic enrichment.[21] |
| Aminooxy-Biotin | Reacts with aldehyde groups (generated by periodate (B1199274) oxidation) to form a stable oxime bond.[23][24] | Forms a more stable bond than the hydrazone bond formed by hydrazides. Can be more efficient than hydrazide reactions under certain conditions.[24] | Still requires the initial periodate oxidation step, with its potential for non-specific damage. | Generally high, can be more efficient than hydrazide labeling.[24] | An improved alternative to hydrazide for labeling oxidized glycoproteins. |
Experimental Workflows and Signaling Pathways
To visualize the distinct approaches of these labeling methods, the following diagrams illustrate the experimental workflows and underlying chemical principles.
Caption: Workflow for glycoprotein labeling using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. proteochem.com [proteochem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Researchers Use Click Chemistry to Label Glycoproteins from Specific Cell Types | Labcompare.com [labcompare.com]
- 8. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Glycoprotein labeling with click chemistry (GLCC) and carbohydrate detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymatic Tagging of Glycoproteins on the Cell Surface for Their Global and Site-Specific Analysis with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fluorescent Glycan Labeling and Detection: R&D Systems [rndsystems.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. doras.dcu.ie [doras.dcu.ie]
- 20. Glycoprotein- and Lectin-Based Approaches for Detection of Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lectin-based glycoproteomic techniques for the enrichment and identification of potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of the glycoprotein specificity of lectins on cell membranes through oxidative proteomics - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 23. atlantisbioscience.com [atlantisbioscience.com]
- 24. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry Analysis of Biotin-PEG12-Hydrazide Labeled Glycoproteins
For researchers, scientists, and drug development professionals navigating the complex landscape of glycoproteomics, the precise identification and quantification of glycoproteins are paramount. Biotin-PEG12-hydrazide has emerged as a valuable tool for labeling and enriching glycoproteins for subsequent mass spectrometry (MS) analysis. This guide provides an objective comparison of this method with alternative approaches, supported by experimental data and detailed protocols, to facilitate informed decisions in experimental design.
Principles of this compound Labeling
The core of this technique lies in the chemical reactivity of the hydrazide group with aldehyde moieties. Glycans on glycoproteins are first oxidized with a mild oxidizing agent, such as sodium meta-periodate (NaIO₄), which cleaves the vicinal diols of sialic acids and other sugars to generate aldehydes. The hydrazide group of this compound then forms a stable covalent hydrazone bond with these newly formed aldehydes. The inclusion of a 12-unit polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the reagent and reduces steric hindrance, improving accessibility for subsequent biotin-binding protein enrichment.[1]
Experimental Workflow
The overall experimental process for the analysis of this compound labeled glycoproteins involves several key steps, from cell surface labeling to mass spectrometry-based identification and quantification.
Detailed Experimental Protocol
The following protocol outlines the key steps for labeling cell surface glycoproteins using this compound, a method often referred to as Cell Surface Capture (CSC).[2]
1. Glycan Oxidation of Cell Surface Proteins:
-
Culture adherent cells to confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Oxidize the cell surface glycans by incubating with 1 mM sodium meta-periodate in PBS for 15 minutes at 4°C in the dark.
-
Quench the reaction by adding 1 mM glycerol (B35011) and incubating for 5 minutes.
-
Wash the cells three times with ice-cold PBS.
2. This compound Labeling:
-
Prepare a 5 mM solution of this compound in PBS.
-
Incubate the oxidized cells with the this compound solution for 1 hour at 4°C.
-
Wash the cells three times with ice-cold PBS to remove excess labeling reagent.
3. Cell Lysis and Protein Digestion:
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Collect the cell lysate and determine the protein concentration.
-
Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest the proteins into peptides overnight using a protease such as trypsin.
4. Enrichment of Biotinylated Glycopeptides:
-
Incubate the peptide mixture with streptavidin-conjugated beads for 2 hours at room temperature to capture the biotinylated glycopeptides.
-
Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound peptides.
5. Elution and Mass Spectrometry:
-
Elute the captured glycopeptides from the beads. A common method is to use Peptide-N-Glycosidase F (PNGase F), which cleaves the N-glycan chain, leaving the biotinylated peptide for analysis.[2][3]
-
Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Comparative Analysis with Alternative Methods
While this compound is a robust method, several alternatives exist, each with its own advantages and disadvantages. The choice of method will depend on the specific research question, sample type, and available instrumentation.
| Feature | This compound | Aminooxy-Biotin | Click Chemistry (e.g., DBCO-Biotin) | Metabolic Labeling (e.g., Azido Sugars) |
| Target Moiety | Aldehydes (from oxidized glycans) | Aldehydes (from oxidized glycans) | Azides (metabolically incorporated) | Metabolically incorporated sugars |
| Reaction Chemistry | Hydrazone formation | Oxime ligation | Strain-promoted alkyne-azide cycloaddition (SPAAC) | Cellular metabolism |
| Labeling Efficiency | Generally high | High, aniline (B41778) can be used as a catalyst to increase the rate.[3] | Very high and specific | Dependent on cell type and metabolic state |
| Specificity | Dependent on the selectivity of the oxidation step | Dependent on the selectivity of the oxidation step | High for the azide group | Specific for metabolically active cells |
| Cell Viability | Can be performed on live cells with careful optimization of periodate concentration.[3] | Can be performed on live cells | Generally high, as it doesn't require harsh reagents | High, as it uses natural metabolic pathways |
| Sample Type | Cultured cells, tissues, purified glycoproteins | Cultured cells, tissues, purified glycoproteins | Cultured cells, tissues | Primarily cultured cells, but can be adapted for tissues.[3] |
| Advantages | Well-established, commercially available reagents | Stable bond formation | Highly specific and bioorthogonal | Labels newly synthesized glycoproteins |
| Disadvantages | Periodate oxidation can be harsh and non-specific | Periodate oxidation can be harsh and non-specific | Requires metabolic incorporation of an azide sugar | May not label all glycoproteins equally |
Performance Data Summary
The following table summarizes quantitative data from studies comparing different glycoprotein labeling and enrichment strategies.
| Method | Number of Identified Glycoproteins | Number of Identified Glycosylation Sites | Enrichment Specificity | Reference |
| Cell Surface Capture (Biotin Hydrazide) | ~600-800 | ~1200 | ~70-95% | [3] |
| Aminooxy-Biotin Labeling | >1000 (in some studies) | Not always reported | High | [4] |
| Metabolic Labeling (GalNAz) | >1000 | >1500 | High | [3] |
| Direct Cell Surface Capture (D-CSC) | Not explicitly compared in numbers, but presented as a modification of the original CSC method. | Not explicitly compared in numbers. | High | [2] |
Note: The numbers presented are approximate and can vary significantly depending on the cell type, experimental conditions, and mass spectrometry instrumentation used.
Conclusion
The analysis of this compound labeled glycoproteins by mass spectrometry is a powerful and widely used technique. Its main strengths lie in its broad applicability and the commercial availability of reagents. However, researchers should be aware of the potential for non-specific labeling due to the periodate oxidation step.
For studies requiring higher specificity and the analysis of newly synthesized glycoproteins, metabolic labeling with click chemistry reagents presents a compelling alternative. Aminooxy-biotin offers a similar workflow to biotin (B1667282) hydrazide but can provide more stable bond formation. Ultimately, the optimal choice of methodology will be dictated by the specific biological question and the experimental context. This guide provides a framework for making that decision, empowering researchers to select the most appropriate tools for their glycoproteomic investigations.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Biotin-PEG12-hydrazide and Biotin-PEG4-hydrazide for Bioconjugation
For researchers, scientists, and drug development professionals, selecting the appropriate biotinylating reagent is a critical step in the development of sensitive and reliable assays and targeted drug delivery systems. This guide provides a detailed comparison of two commonly used heterobifunctional linkers, Biotin-PEG12-hydrazide and Biotin-PEG4-hydrazide, to aid in this selection process.
The primary difference between these two reagents lies in the length of their polyethylene (B3416737) glycol (PEG) spacer arm. This seemingly small variation can have a significant impact on the physicochemical and functional properties of the resulting biotinylated molecule. This guide will delve into these differences, providing available data and outlining the theoretical advantages of each linker to help you make an informed decision for your specific application.
Physicochemical Properties: A Side-by-Side Comparison
The molecular formula and weight, as well as the length of the spacer arm, are key determinants of the behavior of these reagents in solution and their interaction with other molecules. The longer PEG chain of this compound contributes to its higher molecular weight and greater spacer length.
| Property | This compound | Biotin-PEG4-hydrazide |
| Molecular Formula | C37H71N5SO15[1] | C21H39N5O7S[2][3] |
| Molecular Weight | 858.05 g/mol [1][4] | 505.63 g/mol [2][4] |
| Spacer Arm Length | ~59 Å | ~24.7 Å[5] |
| Appearance | White Solid[1] | Solid or viscous liquid |
| Solubility | Enhanced hydrophilicity and solubility in aqueous and organic environments[6] | Good water solubility[7][8] |
| Storage | Store at -20°C, protected from light and moisture[6] | Store at -20°C |
Functional Properties and Applications: The Impact of the PEG Linker
Both this compound and Biotin-PEG4-hydrazide are designed for the biotinylation of molecules containing aldehyde or ketone groups, such as the carbohydrate moieties of glycoproteins. The hydrazide group reacts with these carbonyls to form a stable hydrazone bond.[5][7][8] The biotin (B1667282) group then allows for strong and specific binding to avidin (B1170675) or streptavidin.[6]
The key functional differences arise from the length of the PEG spacer:
-
Solubility and Aggregation: The longer, more hydrophilic PEG12 chain in this compound generally imparts greater water solubility to the resulting conjugate compared to the PEG4 linker.[6] This is particularly advantageous when working with proteins that are prone to aggregation upon modification. Antibodies modified with a PEG4-biotin reagent have been shown to have decreased levels of aggregation compared to those labeled with non-PEGylated biotin reagents.[5] The longer PEG12 linker is expected to further enhance this effect.
-
Steric Hindrance: The extended spacer arm of this compound provides greater flexibility and reduces steric hindrance.[6] This can lead to more efficient binding of the biotin moiety to the binding pockets of avidin and streptavidin, which can be crucial in assays requiring high sensitivity.[7][8]
-
Non-Specific Binding: The hydrophilic nature of the PEG linker in both molecules helps to reduce non-specific binding that can be associated with more hydrophobic linkers.[7][8] The longer PEG12 chain may offer a slight advantage in further minimizing these unwanted interactions.
-
Applications: Both reagents are suitable for a wide range of applications, including:
The choice between the PEG12 and PEG4 variant will often depend on the specific characteristics of the molecule being labeled and the sensitivity requirements of the downstream application. For large, complex glycoproteins or in applications where maximizing binding accessibility is critical, the longer PEG12 linker may be preferable. For smaller molecules or when a shorter spacer is sufficient, the PEG4 linker provides a more economical option.
Visualizing the Structures and Workflow
To better understand the molecular differences and their application, the following diagrams illustrate the structures of the two reagents, a typical experimental workflow for glycoprotein (B1211001) biotinylation, and the logical relationship between the PEG linker length and its functional consequences.
Figure 1: Molecular structures of this compound and Biotin-PEG4-hydrazide.
Figure 2: General workflow for glycoprotein biotinylation using Biotin-PEG-hydrazide.
Figure 3: Relationship between PEG linker length and its functional consequences.
Experimental Protocols
The following are generalized protocols for the biotinylation of glycoproteins and molecules containing carboxyl groups using Biotin-PEG-hydrazide reagents. Optimal conditions may vary depending on the specific molecules and application, and empirical testing is recommended.[5]
Protocol 1: Labeling of Glycoproteins
This protocol is based on the oxidation of carbohydrate moieties to generate aldehyde groups for reaction with the hydrazide linker.[5][8]
Materials:
-
Glycoprotein to be labeled
-
Oxidation Buffer (e.g., 100 mM Sodium Acetate, pH 5.5)
-
Sodium periodate (B1199274) (NaIO4)
-
Coupling Buffer (e.g., 100 mM Sodium Acetate, pH 5.5)
-
Biotin-PEG-hydrazide (PEG12 or PEG4)
-
Dimethylsulfoxide (DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Dissolve the glycoprotein in Oxidation Buffer at a concentration of 1-10 mg/mL.
-
Add sodium periodate to a final concentration of 1-10 mM. Incubate the reaction in the dark for 20-30 minutes at room temperature.
-
Remove the excess periodate and exchange the buffer to Coupling Buffer using a desalting column or dialysis.
-
Prepare a 50 mM stock solution of Biotin-PEG-hydrazide in DMSO.
-
Add the Biotin-PEG-hydrazide stock solution to the oxidized glycoprotein solution to achieve a final concentration of 1-5 mM.
-
Incubate the reaction for 2 hours at room temperature.
-
Remove the non-reacted biotin-hydrazide reagent by dialysis or gel filtration.
-
The biotinylated glycoprotein is now ready for use or storage under the same conditions as the original protein.
Protocol 2: Labeling of Carboxyl Groups
This protocol utilizes a carbodiimide (B86325) (EDC) to activate carboxyl groups for reaction with the hydrazide.[5][7][8]
Materials:
-
Molecule with carboxyl groups to be labeled
-
MES Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Biotin-PEG-hydrazide (PEG12 or PEG4)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Desalting column or dialysis equipment
Procedure:
-
Dissolve the carboxyl-containing molecule in MES Buffer at a concentration of 5-10 mg/mL.
-
Prepare a stock solution of Biotin-PEG-hydrazide in an appropriate solvent (e.g., DMSO or water). Add the biotin reagent to the protein solution at a desired molar excess.
-
Prepare a fresh solution of EDC in water. Add the EDC solution to the reaction mixture. A typical starting point is a final EDC concentration of ~6.5 mM.[5]
-
Incubate the reaction for 2 hours to overnight at room temperature with gentle mixing.
-
Remove any precipitate that may have formed by centrifugation.
-
Separate the biotinylated molecule from non-reacted material using a desalting column or dialysis.
References
- 1. purepeg.com [purepeg.com]
- 2. chemscene.com [chemscene.com]
- 3. medkoo.com [medkoo.com]
- 4. Hydrazide PEG,Hydrazide linkers | AxisPharm [axispharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. This compound | AxisPharm [axispharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. apexbt.com [apexbt.com]
- 10. Biotin-hydrazide derivatives for the development of steroid enzyme-linked immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Advantage: Hydrazide Chemistry for Pinpoint Accuracy in Biotinylation
In the intricate world of proteomics and drug development, the precise labeling of proteins is paramount. Biotinylation, the process of attaching biotin (B1667282) to a protein, is a cornerstone technique for protein detection, purification, and interaction studies. However, the method of biotinylation can significantly impact the functionality of the labeled protein. This guide provides a comprehensive comparison of hydrazide chemistry with other common biotinylation methods, underscoring its advantages for site-specific modification, particularly for glycoproteins and antibodies.
The Critical Challenge of Biotinylation: Preserving Protein Function
Traditional biotinylation methods, such as those employing N-hydroxysuccinimide (NHS) esters or maleimides, often fall short when it comes to preserving the biological activity of the target protein. NHS esters react with primary amines (lysine residues), which are often located in functionally critical regions like antigen-binding sites of antibodies.[1] Maleimide (B117702) chemistry targets sulfhydryl groups (cysteine residues), which can be integral to protein structure and enzymatic activity. Indiscriminate labeling at these sites can lead to a significant loss of function, compromising experimental results.
Hydrazide Chemistry: A Site-Specific Solution
Hydrazide chemistry offers a refined approach by targeting a different functional group: aldehydes.[2] While aldehydes are not naturally abundant in most proteins, they can be selectively generated on the carbohydrate moieties of glycoproteins through mild oxidation with sodium periodate (B1199274).[2] This process allows for the site-specific biotinylation of glycoproteins, such as antibodies, on their glycosylated Fc region, distant from the antigen-binding Fab region. This targeted approach ensures that the protein's critical functional domains remain unaltered.
Comparative Analysis of Biotinylation Chemistries
The choice of biotinylation chemistry has a profound impact on the outcome of an experiment. Below is a comparative overview of hydrazide, NHS-ester, and maleimide chemistries.
| Feature | Hydrazide Chemistry | NHS-Ester Chemistry | Maleimide Chemistry |
| Target Group | Aldehydes (generated on carbohydrates) | Primary Amines (Lysine, N-terminus) | Sulfhydryls (Cysteine) |
| Specificity | High (Site-specific on glycoproteins) | Low (Targets abundant lysines) | Moderate (Targets less abundant cysteines) |
| Preservation of Protein Function | Excellent (Avoids critical functional sites) | Variable (Risk of inactivating the protein) | Variable (Risk of disrupting structure/activity) |
| Common Applications | Antibody labeling, glycoprotein (B1211001) studies | General protein labeling, cell surface labeling | Labeling at specific cysteine residues |
| Reaction pH | 4.0 - 6.0 | 7.0 - 9.0 | 6.5 - 7.5 |
Experimental Evidence: The Hydrazide Advantage in Practice
While direct head-to-head quantitative comparisons of labeling efficiency and functional impact across all three methods on a single protein are not extensively documented in the literature, the principles of site-specific modification strongly support the superiority of hydrazide chemistry for preserving the function of glycoproteins. For instance, in the context of antibody-drug conjugates (ADCs), site-specific conjugation, akin to what hydrazide chemistry offers, is crucial for generating homogeneous and effective therapeutics.
A study comparing different hydrazide-based labels for detecting protein carbonyls found that the choice of the specific hydrazide reagent can influence the efficiency of detection for different modification sites.[3] This highlights the tunability within hydrazide chemistry itself. Another study emphasized that for immunoassays, the orientation of the immobilized antibody is critical for sensitivity, a factor that can be controlled through site-directed biotinylation.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for each biotinylation chemistry.
Protocol 1: Site-Specific Biotinylation of a Glycoprotein using Biotin Hydrazide
This protocol is adapted from established methods for labeling glycoproteins.[2]
Materials:
-
Glycoprotein (e.g., antibody) at 1-5 mg/mL in 100 mM Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄), 20 mM in 100 mM Sodium Acetate, pH 5.5 (prepare fresh)
-
Biotin Hydrazide, 50 mM in DMSO
-
Desalting column (e.g., Sephadex G-25)
-
Reaction Buffer: 100 mM Sodium Acetate, pH 5.5
Procedure:
-
Oxidation: Mix the glycoprotein solution with an equal volume of the 20 mM sodium meta-periodate solution. Incubate for 30 minutes at 4°C in the dark.
-
Purification: Remove excess periodate by passing the oxidized glycoprotein solution through a desalting column equilibrated with 100 mM Sodium Acetate, pH 5.5.
-
Biotinylation: Add the 50 mM Biotin Hydrazide solution to the purified oxidized glycoprotein to a final concentration of 1-5 mM. Incubate for 2 hours at room temperature.
-
Final Purification: Remove excess biotin hydrazide using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Biotinylation of a Protein using NHS-Ester Biotin
This protocol is a general procedure for labeling proteins via primary amines.
Materials:
-
Protein at 1-10 mg/mL in amine-free buffer, pH 7.0-8.0 (e.g., PBS)
-
NHS-Ester Biotin (e.g., Sulfo-NHS-LC-Biotin), 10 mM in water or DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Reaction: Add a 10- to 20-fold molar excess of the NHS-Ester Biotin solution to the protein solution. Incubate for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess and quenched biotin reagent using a desalting column.
Protocol 3: Biotinylation of a Protein using Maleimide-Biotin
This protocol is designed for labeling proteins with available sulfhydryl groups.
Materials:
-
Protein with free sulfhydryls at 1-5 mg/mL in a buffer at pH 6.5-7.5 (e.g., PBS with EDTA)
-
Maleimide-Biotin, 10 mM in DMSO or DMF
-
Reducing agent (optional, e.g., TCEP) to expose sulfhydryls
-
Desalting column
Procedure:
-
(Optional) Reduction: If necessary, treat the protein with a reducing agent like TCEP to expose sulfhydryl groups. Remove the reducing agent before proceeding.
-
Biotinylation: Add a 10- to 20-fold molar excess of the Maleimide-Biotin solution to the protein solution. Incubate for 1-2 hours at room temperature.
-
Purification: Remove unreacted maleimide-biotin using a desalting column.
Visualizing the Chemistry and Workflow
To better understand the processes, the following diagrams illustrate the chemical reactions and a key experimental workflow where site-specific biotinylation is advantageous.
Caption: Chemical workflow of hydrazide-based biotinylation of a glycoprotein.
Caption: Comparison of biotinylation chemistries and their impact on protein function.
Caption: Workflow for proximity biotinylation utilizing a site-specifically labeled bait protein.
Conclusion: Precision for Uncompromised Results
For researchers, scientists, and drug development professionals, the integrity of experimental outcomes hinges on the quality of the tools and techniques employed. When it comes to biotinylation, especially of sensitive biomolecules like antibodies and glycoproteins, hydrazide chemistry offers an unparalleled advantage in its ability to achieve site-specific labeling. By targeting carbohydrate moieties, this method preserves the native structure and function of the protein, leading to more reliable and reproducible data in a wide array of applications, from immunoassays to cutting-edge proteomics. The adoption of hydrazide chemistry represents a move towards greater precision and confidence in biological research.
References
A Researcher's Guide to Functional Validation of Proteins Following Biotin-PEG12-Hydrazide Labeling
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to a protein of interest is a critical step for a multitude of applications, from affinity purification to cellular imaging. The choice of biotinylation reagent and strategy can significantly impact the functional integrity of the labeled protein. This guide provides an objective comparison of Biotin-PEG12-hydrazide labeling with other common alternatives, supported by experimental data and detailed protocols for functional validation.
Comparison of Protein Biotinylation Methods
The selection of a biotinylation strategy depends on the nature of the protein, the desired degree of labeling, and the specific functional assays planned. Below is a comparison of three major classes of biotinylation reagents: this compound, NHS-ester biotins, and enzymatic biotinylation.
Table 1: Comparison of Key Performance Metrics for Different Biotinylation Methods
| Feature | This compound | NHS-Ester Biotins (e.g., NHS-PEG12-Biotin) | Enzymatic Biotinylation (e.g., BirA, TurboID) |
| Target Residues | Aldehydes/ketones on oxidized carbohydrates (glycoproteins) | Primary amines (Lysine residues, N-terminus) | Specific lysine (B10760008) within a recognition sequence (e.g., AviTag) |
| Labeling Specificity | Site-specific on glycans | Random on primary amines | Site-specific at the recognition tag |
| Control over Labeling | Moderate | Low to moderate | High |
| Potential for Functional Impairment | Low (typically away from active sites) | Moderate to high (can occur in active or binding sites)[1] | Very low (tag can be placed away from functional domains) |
| Labeling Efficiency | Variable, dependent on glycosylation and oxidation efficiency | Generally high | High, near-stoichiometric labeling achievable[2] |
| Protein Recovery | Good | Good, but can be affected by protein precipitation at high labeling ratios[3] | Excellent |
| Reversibility | Generally irreversible | Irreversible (unless a cleavable linker is used) | Irreversible |
In-Depth Look at this compound Labeling
This compound specifically reacts with aldehyde or ketone groups. Since native proteins rarely contain these functional groups, they are typically introduced by mild oxidation of carbohydrate moieties on glycoproteins. This makes it an excellent choice for labeling antibodies and other glycosylated proteins, as the modification occurs on the glycan chains, often distal to the antigen-binding or active sites. The PEG12 linker provides a long and hydrophilic spacer arm, which helps to minimize steric hindrance and reduce aggregation of the labeled protein.
Alternatives to this compound
-
NHS-Ester Biotins: These are among the most common biotinylation reagents and react with primary amines.[4] While effective, the random nature of the labeling can lead to loss of function if lysines within critical domains are modified.[1]
-
Enzymatic Biotinylation: Methods like the BirA system, which biotinylates a specific 15-amino-acid AviTag, offer highly specific, site-directed labeling.[2] Newer variants like TurboID allow for rapid proximity labeling in living cells.[5][6]
-
Click Chemistry: This approach involves the introduction of a bioorthogonal functional group (e.g., an azide) onto the protein, which then reacts with a biotin-alkyne probe. This method offers high specificity and efficiency.
Experimental Workflows and Protocols
Ensuring that a biotinylated protein retains its biological function is paramount. The following sections provide detailed protocols for key experiments to validate protein functionality post-labeling.
General Experimental Workflow
The overall process for labeling and validating a protein can be visualized as follows:
Protocol 1: Biotinylation of a Glycoprotein using this compound
This protocol is adapted for a typical antibody.
Materials:
-
Glycoprotein (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
Sodium meta-periodate (NaIO4)
-
This compound
-
Aniline-acetate buffer (pH 5.5)
-
Desalting column
Procedure:
-
Oxidation:
-
Dissolve the glycoprotein in aniline-acetate buffer to a final concentration of 2 mg/mL.
-
Add NaIO4 to a final concentration of 1 mM.
-
Incubate for 30 minutes at room temperature in the dark.
-
Quench the reaction by adding glycerol (B35011) to a final concentration of 1 mM.
-
Remove excess periodate (B1199274) and glycerol using a desalting column equilibrated with aniline-acetate buffer.
-
-
Labeling:
-
Dissolve this compound in DMSO to a concentration of 50 mM.
-
Add the this compound solution to the oxidized glycoprotein at a 50-fold molar excess.
-
Incubate for 2 hours at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting column equilibrated with PBS.
-
Determine the protein concentration and degree of biotinylation.
-
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the amount of biotin incorporated onto a protein.[7][8][9]
Materials:
-
HABA/Avidin (B1170675) solution
-
Biotinylated protein sample
-
PBS
-
Spectrophotometer
Procedure:
-
Equilibrate all reagents to room temperature.
-
Add 900 µL of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A500).
-
Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize.
-
Measure the final absorbance at 500 nm.
-
Calculate the moles of biotin per mole of protein using the change in absorbance and the extinction coefficient of the HABA-avidin complex.[7]
Table 2: Representative Data from HABA Assay Quantification
| Biotinylation Method | Target Protein | Molar Ratio (Biotin:Protein) |
| This compound | IgG | 4-6 |
| NHS-PEG12-Biotin | IgG | 8-12 |
| Enzymatic (BirA) | AviTag-Protein | 0.8-1.0 |
Note: These are typical ranges and will vary depending on the specific protein and reaction conditions.
Protocol 3: Functional Validation by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol assesses the binding activity of a biotinylated antibody.
Materials:
-
Antigen-coated microplate
-
Biotinylated antibody and unlabeled control antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Wash buffer (e.g., PBST)
-
Plate reader
Procedure:
-
Block the antigen-coated plate with a suitable blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add serial dilutions of the biotinylated antibody and unlabeled control antibody to the wells. Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP (for the biotinylated antibody) or an HRP-conjugated secondary antibody (for the unlabeled control) and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark until color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
Compare the binding curves of the biotinylated and unlabeled antibodies to assess any change in binding affinity.
Protocol 4: Kinetic Analysis by Surface Plasmon Resonance (SPR)
SPR provides quantitative information about the binding kinetics (kon and koff) and affinity (KD) of an interaction.
Materials:
-
SPR instrument and sensor chip (e.g., streptavidin-coated chip)
-
Biotinylated protein
-
Analyte protein
-
Running buffer
-
Regeneration solution
Procedure:
-
Immobilize the biotinylated protein onto the streptavidin-coated sensor chip.
-
Inject a series of concentrations of the analyte over the chip surface and record the binding responses.
-
After each analyte injection, inject the regeneration solution to remove the bound analyte.
-
Fit the sensorgram data to a suitable binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Compare the kinetic parameters of the biotinylated protein to the unlabeled protein (immobilized via a different chemistry, e.g., amine coupling) to quantify any functional changes.
Table 3: Hypothetical SPR Kinetic Data Comparing Labeled and Unlabeled Antibody
| Antibody | kon (1/Ms) | koff (1/s) | KD (M) |
| Unlabeled Antibody | 1.5 x 10^5 | 5.0 x 10^-4 | 3.3 x 10^-9 |
| This compound Labeled | 1.4 x 10^5 | 5.2 x 10^-4 | 3.7 x 10^-9 |
| NHS-PEG12-Biotin Labeled | 1.1 x 10^5 | 8.5 x 10^-4 | 7.7 x 10^-9 |
This hypothetical data illustrates that hydrazide labeling on the glycan portion of the antibody has a minimal impact on binding kinetics, while random amine labeling shows a slight decrease in affinity.
Case Study: Probing the EGFR Signaling Pathway
Biotinylated proteins are powerful tools for studying cellular signaling pathways. For example, a biotinylated Epidermal Growth Factor (EGF) ligand can be used to pull down its receptor, EGFR, and associated signaling partners from cell lysates.
The following diagram illustrates a simplified EGFR signaling cascade leading to the activation of the ERK pathway.[10][11]
Conclusion
The functional validation of biotinylated proteins is a critical but often overlooked aspect of experimental design. This compound offers a valuable method for site-specifically labeling glycoproteins with minimal impact on their biological activity. However, the optimal biotinylation strategy is context-dependent. By carefully selecting the labeling reagent and rigorously validating the function of the resulting conjugate using the protocols outlined in this guide, researchers can ensure the reliability and reproducibility of their experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of High-Biotin Sample Interference on Antibody Concentrations in Sandwich Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. fishersci.ie [fishersci.ie]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison: Biotin-Hydrazide vs. Aminooxy-Biotin for Carbonyl Group Labeling
For researchers, scientists, and drug development professionals seeking to label carbonyl groups on biomolecules, the choice between biotin-hydrazide and aminooxy-biotin is critical. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to inform the selection of the optimal reagent for specific research needs.
The labeling of carbonyl groups—aldehydes and ketones—is a fundamental technique for the study and purification of biomolecules, particularly glycoproteins. This process typically involves the chemical introduction of a biotin (B1667282) tag, which allows for high-affinity detection and isolation using streptavidin-based methods. Two of the most common reagents for this purpose are biotin-hydrazide and aminooxy-biotin. While both react with carbonyls, they differ significantly in their reaction chemistry, the stability of the resulting bond, and the optimal conditions for labeling.
Executive Summary
Aminooxy-biotin generally offers superior performance due to the formation of a highly stable oxime linkage, in contrast to the less stable hydrazone bond formed by biotin-hydrazide.[1][2][3][4][5] The reaction with aminooxy-biotin can also be significantly accelerated with the use of a catalyst such as aniline (B41778), allowing for efficient labeling under mild conditions.[1][2][6] While biotin-hydrazide has been a long-standing tool for carbonyl labeling, its application may be limited by the reversibility of the hydrazone bond, particularly under acidic conditions.[5]
Chemical Reactivity and Bond Stability
The fundamental difference between these two reagents lies in the nucleophile that reacts with the carbonyl group. Biotin-hydrazide contains a hydrazide moiety (-CO-NH-NH2), which reacts with aldehydes and ketones to form a hydrazone bond (C=N-NH-). In contrast, aminooxy-biotin possesses an aminooxy group (-O-NH2) that forms a more stable oxime bond (C=N-O-).
The oxime linkage is significantly more stable than the hydrazone linkage, particularly at physiological and acidic pH.[3][4][5] Studies have shown that the rate of acid-catalyzed hydrolysis for oximes can be nearly 1000-fold lower than that for simple hydrazones, highlighting the enhanced stability of the oxime bond. This increased stability is crucial for applications requiring long-term sample integrity or further downstream processing under varying pH conditions. One study noted that the hydrazide bond was unstable not only in human plasma but also in buffer.[7]
Reaction Kinetics and Catalysis
The reaction of aminooxy-biotin with carbonyls can be significantly accelerated by the addition of a catalyst, most commonly aniline.[1][2][6] Aniline catalysis dramatically enhances the rate of oxime ligation, enabling the use of lower concentrations of the biotinylating reagent and shorter reaction times, even at neutral pH.[6] This is particularly advantageous when working with sensitive biological samples or living cells. While aniline can also enhance the efficiency of hydrazide reactions, the effect is more pronounced and widely documented for aminooxy compounds.[8]
Performance Comparison: Biotin-Hydrazide vs. Aminooxy-Biotin
| Feature | Biotin-Hydrazide | Aminooxy-Biotin | Supporting Evidence |
| Reactive Group | Hydrazide (-NH-NH2) | Aminooxy (-O-NH2) | [1][8] |
| Resulting Bond | Hydrazone (C=N-NH) | Oxime (C=N-O) | [1][8] |
| Bond Stability | Less stable, prone to hydrolysis, especially at acidic pH.[5][7] | Highly stable across a wide pH range.[1][2][3][4][5] | The rate constant for acid-catalyzed hydrolysis of an oxime was found to be nearly 1000-fold lower than that of simple hydrazones. |
| Optimal Reaction pH | Slightly acidic (pH 4.0-6.0).[8] | Neutral to acidic (pH ~6.5-7.5 without catalyst, can be performed at neutral pH with catalyst).[9] | Reactions are typically performed in buffers such as sodium acetate (B1210297) for biotin-hydrazide and phosphate-buffered saline for aminooxy-biotin. |
| Reaction Speed | Generally slower, especially at neutral pH.[6] | Can be slow at neutral pH but is dramatically accelerated by catalysts like aniline.[1][2][6] | Aniline catalysis allows for efficient labeling with aminooxy-biotin at low concentrations and neutral pH.[6] |
| Labeling Efficiency | Generally lower, with one study indicating it had the lowest yield among tested hydrazide labels.[10] | Generally higher, described as "superior" and "efficient," especially with aniline catalysis.[1][2][6] | Efficient labeling of cell surface glycoproteins on living cells has been demonstrated with aminooxy-biotin and aniline.[6] |
Experimental Workflows and Signaling Pathways
To illustrate the labeling process, the following diagrams depict the chemical reactions and a typical experimental workflow for glycoprotein (B1211001) labeling.
Experimental Protocols
The following are generalized protocols for the biotinylation of glycoproteins using biotin-hydrazide and aminooxy-biotin. Optimization may be required for specific applications.
Protocol 1: Glycoprotein Labeling with Biotin-Hydrazide
This protocol is adapted from established methods for labeling carbohydrate groups on glycoproteins.[4][11]
Materials:
-
Glycoprotein solution (1-5 mg/mL in 100 mM Sodium Acetate, pH 5.5)
-
Sodium meta-periodate (NaIO₄), 20 mM in 100 mM Sodium Acetate, pH 5.5 (prepare fresh)
-
Biotin-Hydrazide solution (25-50 mM in DMSO)
-
Desalting column (e.g., Sephadex G-25) equilibrated with 50-100 mM Sodium Phosphate buffer, pH 7.0-7.5
-
Reaction buffer: 100 mM Sodium Acetate, pH 5.5
Procedure:
-
Oxidation: a. Mix equal volumes of the glycoprotein solution and the 20 mM sodium meta-periodate solution. b. Incubate the mixture for 30 minutes at 0-4°C in the dark.
-
Purification: a. Remove excess periodate by passing the oxidized glycoprotein solution through a desalting column. b. Collect the protein-containing fractions.
-
Biotinylation: a. To the purified oxidized glycoprotein, add the Biotin-Hydrazide solution to a final concentration of 5-10 mM. b. Incubate the reaction for 2 hours at room temperature.
-
Final Purification: a. Remove unreacted Biotin-Hydrazide by dialysis or using a desalting column.
Protocol 2: Glycoprotein Labeling with Aminooxy-Biotin (with Aniline Catalysis)
This protocol incorporates aniline catalysis for enhanced labeling efficiency.[12]
Materials:
-
IgG antibody solution (3-15 mg/mL in 1X PBS)
-
10X Reaction Buffer (1 M Sodium Acetate, 1.5 M NaCl, pH 5.5)
-
Sodium periodate (NaIO₄), 100 mM in dH₂O (prepare fresh)
-
Ethylene (B1197577) glycol
-
Aminooxy-Biotin solution (5 mM in water, DMSO, or DMF)
-
Aniline solution (10X in acetate buffer)
-
Desalting column or ultrafiltration device for purification
Procedure:
-
Oxidation: a. To your antibody solution, add 1/10th volume of 10X Reaction Buffer and 1/10th volume of 100 mM NaIO₄ solution. b. Incubate for 10 minutes at room temperature or 30 minutes on ice, protected from light. c. Quench the reaction by adding ethylene glycol to a final concentration of 100 mM and incubate for 10 minutes at room temperature.
-
Biotinylation: a. Add 50 molar equivalents of the 5 mM Aminooxy-Biotin solution to the oxidized antibody solution. b. Add 1/10th volume of the 10X Aniline solution to catalyze the reaction. c. Mix and incubate for 2 hours at room temperature with gentle rocking, protected from light.
-
Final Purification: a. Separate the biotinylated antibody from free reagents using a desalting column or ultrafiltration.
Conclusion
For the labeling of carbonyl groups, aminooxy-biotin emerges as the more robust and efficient choice compared to biotin-hydrazide. The superior stability of the resulting oxime bond ensures the integrity of the labeled biomolecule through various experimental conditions. Furthermore, the ability to catalyze the reaction with aniline provides greater flexibility and efficiency, particularly for sensitive samples or in vivo applications. While biotin-hydrazide remains a viable option, researchers should be mindful of the potential for bond hydrolysis and consider the specific requirements of their experimental design when selecting a labeling reagent.
References
- 1. biotium.com [biotium.com]
- 2. atlantisbioscience.com [atlantisbioscience.com]
- 3. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 6. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
- 8. interchim.fr [interchim.fr]
- 9. proteochem.com [proteochem.com]
- 10. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Biotin-PEG12-hydrazide: A Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists in the dynamic field of drug development. This guide provides essential information on the proper disposal procedures for Biotin-PEG12-hydrazide, a common biotinylation reagent used to label glycoproteins and other carbohydrate-containing compounds.[1][2]
While specific safety data sheets suggest that many biotinylated polyethylene (B3416737) glycol (PEG) compounds are not classified as hazardous substances, it is crucial to follow established laboratory safety protocols and consult the official Safety Data Sheet (SDS) provided by the manufacturer for the specific product in use.[3][4]
Chemical and Safety Data Overview
For quick reference, the following table summarizes key information for this compound.
| Property | Value | Reference |
| Molecular Formula | C37H71N5O15S | [1] |
| Molecular Weight | 858.1 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Water, DMSO, DMF | [2] |
| Storage | -20°C, protect from moisture | [1][2] |
| Primary Hazards | Not generally classified as hazardous.[3] However, always consult the specific product SDS. Potential for mild irritation. | |
| Personal Protective Equipment (PPE) | Standard laboratory attire: safety glasses, gloves, and a lab coat. | [4] |
Standard Handling and Emergency Procedures
Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[4]
-
Handle in a well-ventilated area to minimize inhalation exposure.
-
Avoid contact with skin and eyes.[5]
-
Prevent dust formation when working with the solid form.[4]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]
-
In case of skin contact: Wash off with soap and plenty of water.[4]
-
If inhaled: Move the person to fresh air.[4]
-
If swallowed: Rinse mouth with water.[5]
-
In all cases of exposure, seek medical attention if symptoms persist or develop.[3][5]
Step-by-Step Disposal Protocol
The proper disposal of this compound depends on the quantity and concentration of the waste, as well as local, state, and federal regulations. The following workflow provides a general guideline.
Detailed Steps:
-
Consult the Safety Data Sheet (SDS): Before disposal, always locate and read the SDS provided by the manufacturer of your specific this compound product. This document will contain the most accurate and up-to-date information on hazards and disposal requirements.
-
Determine if it is Hazardous Waste: Based on the SDS and your institutional guidelines, determine if the waste should be treated as hazardous. Most safety data sheets for similar compounds indicate they are not classified as hazardous.[3][4]
-
Disposal of Small Quantities (Non-Hazardous):
-
For small spills or residual amounts (typically less than 1 gram), if permitted by your institution and local regulations, the material may be diluted with a large volume of water and flushed down the drain.[5]
-
Always ensure your institution's Environmental Health and Safety (EHS) office approves of this method.
-
-
Disposal of Large Quantities or as Hazardous Waste:
-
If the waste is considered hazardous, or if you have a large quantity, it must be disposed of as chemical waste.
-
Collect the waste material in a clearly labeled, sealed container.
-
For spills, absorb the material with an inert substance like vermiculite (B1170534) or sand.[5]
-
Store the waste container in a designated satellite accumulation area.
-
Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[5]
-
-
Decontamination:
-
Thoroughly clean any contaminated surfaces with soap and water.[4]
-
Dispose of any contaminated cleaning materials (e.g., paper towels, gloves) in the appropriate waste stream as determined by the nature of the spill.
-
By adhering to these procedures and prioritizing the guidance provided in the official Safety Data Sheet, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.
References
Essential Safety and Operational Guide for Handling Biotin-PEG12-hydrazide
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical reagents is paramount. This guide provides immediate, essential safety protocols and logistical information for the use of Biotin-PEG12-hydrazide, a water-soluble biotinylation reagent. Adherence to these procedures is critical for mitigating risks and establishing a secure laboratory environment.
This compound is utilized for labeling glycoproteins and other carbohydrate-containing compounds.[1] While specific hazard data for this compound is not extensively documented, its hydrazide functional group necessitates cautious handling due to the potential hazards associated with hydrazine (B178648) derivatives, which can be toxic, carcinogenic, and corrosive.[2][3][4][5] Therefore, a conservative approach to safety, assuming the compound is hazardous, is recommended.
Hazard Assessment and Engineering Controls
All manipulations involving this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure. The work area should be clearly designated for hazardous substance use, with restricted access for authorized personnel only. Ensure that safety showers and eyewash stations are readily accessible.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Material/Standard | Specification |
| Hands | Double-gloving is recommended for primary handling. | Nitrile or Butyl rubber gloves.[4][5] | Inner glove tucked under the lab coat cuff, outer glove covering the cuff. Change gloves immediately if contaminated. |
| Eyes | Safety goggles are required. | ANSI Z87.1-compliant. | A face shield should be worn in addition to goggles when there is a splash hazard.[4] |
| Body | A flame-resistant lab coat and a chemical-resistant apron should be worn.[4] | The lab coat should be fully buttoned. | |
| Respiratory | A NIOSH-approved respirator may be necessary for handling large quantities or in case of ventilation failure. | Consult with your institution's environmental health and safety (EHS) office for proper respirator selection and fit-testing. | Use of a respirator should be a last resort after engineering controls have been optimized.[6] |
Operational Procedures: From Receipt to Disposal
A systematic workflow ensures safety and minimizes contamination.
Experimental Protocols
Preparing a Stock Solution:
-
Before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation upon opening.
-
All handling of the solid compound should be done inside a chemical fume hood.
-
To facilitate handling, it is recommended to prepare a stock solution. The compound is soluble in aqueous buffers and organic solvents like DMSO or DMF.[7][8]
-
Carefully weigh the desired amount of the powdered reagent.
-
Dissolve in an appropriate anhydrous solvent to the desired concentration.
-
Store the stock solution under an inert gas atmosphere at -20°C for up to three months.[7]
Emergency Procedures:
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][6] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
| Spill | Evacuate the immediate area. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's EHS. For small spills within a fume hood, absorb the material with an inert absorbent and place it in a sealed, labeled container for hazardous waste disposal. |
Disposal Plan
All waste materials contaminated with this compound, including gloves, bench paper, and pipette tips, must be considered hazardous waste.
While the polyethylene (B3416737) glycol (PEG) component is biodegradable, the hydrazide moiety dictates the need for cautious disposal.[10] Do not dispose of this compound down the drain or in regular trash. All waste must be collected in clearly labeled, sealed containers and disposed of through a licensed hazardous waste contractor, in accordance with local and national regulations.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. safety.charlotte.edu [safety.charlotte.edu]
- 5. arxada.com [arxada.com]
- 6. Hydrazine - Wikipedia [en.wikipedia.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
